4-Pyridineethanethiol Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyridin-4-ylethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMNPPSEOLAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466083 | |
| Record name | 4-Pyridineethanethiol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-11-9 | |
| Record name | 4-(2-Mercaptoethyl)pyridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45868 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6298-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineethanethiol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 4-Pyridineethanethiol Hydrochloride
An In-depth Technical Guide to 4-Pyridineethanethiol Hydrochloride
Foreword: A Senior Application Scientist's Perspective
In the realm of surface chemistry and nanotechnology, few molecules offer the elegant simplicity and functional versatility of this compound. This guide is crafted not as a mere datasheet, but as a technical deep-dive for the practicing researcher and development scientist. Our focus will be on the "why" behind the "what"—elucidating the core physical and chemical properties that make this compound an indispensable tool for creating functionalized surfaces, particularly in the fields of biosensing and molecular electronics. We will move from its fundamental molecular identity to its practical application, providing not just data, but the strategic insights needed to leverage its capabilities effectively.
Molecular Identity and Physicochemical Profile
Understanding a molecule begins with its fundamental structure and properties. This compound is a bifunctional organic compound, featuring a terminal thiol group (-SH) for surface anchoring and a pyridine ring for further functionalization or interaction. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Chemical Structure
The molecule consists of a pyridine ring connected via a two-carbon ethyl chain to a thiol group. The nitrogen atom on the pyridine ring is protonated and associated with a chloride ion.
Caption: Molecular structure of this compound.
Core Identifiers and Properties
A consolidated summary of key quantitative data is essential for rapid reference in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | 2-pyridin-4-ylethanethiol;hydrochloride | [1] |
| CAS Number | 6298-11-9 | [1][2][3] |
| Molecular Formula | C₇H₁₀ClNS | [1][2] |
| Molecular Weight | 175.67 g/mol / 175.68 g/mol | [1][2][4] |
| Appearance | White to Orange to Green powder/crystalline solid | [2][3][4] |
| Purity | >97.0% (by Titration) | [3][4] |
| Solubility | Soluble in water | [3][5] |
| Storage | Room temperature, under inert gas, in a cool, dark place (<15°C recommended) | [2][3][4] |
| InChI | InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | [1][2] |
| SMILES | C1=CN=CC=C1CCS.Cl | [1] |
Chemical Reactivity and Functional Behavior
The utility of this compound is dictated by the distinct reactivity of its two primary functional domains: the thiol group and the pyridinium cation.
The Thiol Anchor: Surface Immobilization
The thiol (-SH) group is the molecule's anchor. It exhibits a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and copper (Cu). This affinity drives the spontaneous formation of a dense, ordered monolayer known as a Self-Assembled Monolayer (SAM).
Mechanism of SAM Formation: The process involves a covalent interaction between the sulfur atom and the metal surface. The hydrogen atom of the thiol is lost, and a strong gold-thiolate (Au-S) bond is formed. This chemisorption is the foundational step for virtually all applications of this molecule.
References
- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 6298-11-9 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 6298-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 6298-11-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Technical Guide to 4-Pyridineethanethiol Hydrochloride (CAS 6298-11-9): Properties, Applications, and Protocols for Advanced Research
Executive Summary
4-Pyridineethanethiol Hydrochloride (4-PET∙HCl), registered under CAS number 6298-11-9, is a bifunctional organic molecule of significant interest in materials science, electrochemistry, and biotechnology.[1][2] It features a terminal thiol (-SH) group, which serves as a robust anchor to noble metal surfaces, and a pyridine ring, which provides a versatile functional interface.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous media.[2] This guide provides an in-depth analysis of its chemical properties, core applications in forming self-assembled monolayers (SAMs) and functionalizing nanoparticles, detailed experimental protocols for its use, and essential safety information for laboratory professionals.
Molecular Profile and Physicochemical Properties
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 6298-11-9 | [1][5][6] |
| Molecular Formula | C₇H₉NS·HCl (or C₇H₁₀ClNS) | [1][2][6] |
| Molecular Weight | 175.68 g/mol | [1][6][7] |
| IUPAC Name | 2-(pyridin-4-yl)ethanethiol;hydrochloride | [1] |
| Common Synonyms | 4-(2-Mercaptoethyl)pyridine HCl, 2-(4-Pyridyl)ethanethiol HCl, 4-PEM HCl | [6][8] |
The physical characteristics and recommended storage conditions are critical for maintaining the compound's integrity.
| Property | Value | Source(s) |
| Appearance | White to off-white or yellow/orange crystalline solid/powder | [5][8] |
| Solubility | Soluble in water | [2] |
| Storage Conditions | Store at room temperature (2-8°C recommended for long-term), under an inert atmosphere, and keep dry | [5][8][9] |
| Air Sensitivity | The thiol group can be susceptible to oxidation; storing under inert gas is advised |
The utility of 4-PET∙HCl is derived directly from its unique molecular architecture. It consists of three key components:
-
Thiol Group (-SH): This sulfur-containing functional group exhibits a strong affinity for noble metal surfaces, most notably gold (Au). This interaction forms a stable gold-thiolate (Au-S) covalent bond, which is the foundational principle for the construction of Self-Assembled Monolayers (SAMs).[3][4][10]
-
Ethyl Spacer (-CH₂CH₂-): This two-carbon chain provides flexibility and insulates the pyridine ring from the substrate surface, allowing the terminal functional group to orient itself with greater freedom.
-
Pyridine Ring: As the terminal moiety, the pyridine ring's nitrogen atom can act as a Lewis base, a hydrogen bond acceptor, or a coordination site for metal ions.[3] Its aromatic nature also allows for π-π stacking interactions, which can contribute to the stability and ordering of a monolayer.[3] The protonation state of the pyridine nitrogen is pH-dependent, allowing for the creation of pH-responsive surfaces.[11]
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, which protonates the pyridine nitrogen. This increases the compound's polarity, rendering it more stable as a solid and more soluble in polar solvents like water and ethanol.[2]
Core Applications in Surface Science and Nanotechnology
The primary application of 4-PET∙HCl is in the formation of SAMs on gold and other noble metal surfaces.[3][12] The process is spontaneous: upon immersion of a gold substrate into a dilute solution of 4-PET∙HCl, the thiol groups chemisorb onto the surface, leading to a highly ordered, densely packed molecular monolayer.[10]
The resulting surface exposes a uniform layer of pyridine rings. This functional surface is valuable for:
-
Controlled Surface Wettability: The aromatic pyridine headgroups create a surface with distinct hydrophobic/hydrophilic properties.
-
pH-Responsiveness: The pyridine nitrogen can be reversibly protonated and deprotonated by changing the pH of the surrounding environment, altering the surface charge and its interaction with analytes.[11]
-
Molecular Recognition: The pyridine terminus can selectively bind to specific metal ions or participate in hydrogen bonding, making it an ideal platform for chemical sensors.[3]
The same thiol-gold chemistry enables the functionalization of nanoparticles (NPs).[13] By coating gold, silver, or magnetic nanoparticles with 4-PET∙HCl, researchers can create stable colloidal suspensions with tailored surface properties.[14][15] This is critical in drug development and diagnostics for:
-
Targeted Drug Delivery: The pyridine group can be further modified to attach targeting ligands that guide the nanoparticle to specific cells or tissues.
-
Biocompatibility: Surface modification can improve the biocompatibility of nanoparticles, reducing cytotoxicity.
-
Catalysis: Functionalized magnetic nanoparticles can serve as recoverable catalysts, where the pyridine moiety may play a role in the catalytic cycle.[14]
Surfaces modified with 4-PET∙HCl SAMs are widely used as electrochemical sensors.[3] The pyridine-functionalized electrode can pre-concentrate specific analytes at the surface, enhancing detection sensitivity. A notable application is the detection of heavy metal ions, such as mercury (II), where the nitrogen atom on the pyridine ring acts as a chelating agent to bind the metal ions, which can then be detected voltammetrically.[3][12] The combination of 4-PET with other thiols, like 2-aminoethanethiol, can form binary SAMs that further enhance detection limits.[3][12]
Experimental Protocols: A Practical Guide
This protocol describes a standard, field-proven method for creating a high-quality 4-PET monolayer on a gold surface. Trustworthiness is ensured by including substrate cleaning and characterization checkpoints.
Materials:
-
This compound (CAS 6298-11-9)
-
Gold-coated substrate (e.g., gold-on-silicon wafer or glass)
-
Absolute Ethanol (200 proof, anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity) for drying
Procedure:
-
Substrate Cleaning (Critical Step):
-
Rationale: An atomically clean gold surface is essential for the formation of a well-ordered SAM. Organic contaminants will create defects in the monolayer.
-
a. Rinse the gold substrate with DI water, followed by ethanol, and dry under a stream of nitrogen.
-
b. For rigorous cleaning, immerse the substrate in Piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves).
-
c. Carefully remove the substrate and rinse copiously with DI water, followed by ethanol. Dry completely with nitrogen gas. Use the substrate immediately.
-
-
Solution Preparation:
-
Rationale: A dilute solution prevents the formation of multilayers and allows molecules sufficient time to arrange into an ordered structure on the surface.
-
a. Prepare a 1-5 mM solution of 4-PET∙HCl in absolute ethanol. For example, to make 10 mL of a 1 mM solution, dissolve 1.76 mg of 4-PET∙HCl in 10 mL of ethanol.
-
b. Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
a. Place the cleaned, dry gold substrate in a clean glass container.
-
b. Pour the 4-PET∙HCl solution over the substrate, ensuring it is fully submerged.
-
c. Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.
-
Rationale: A long immersion time allows for thermodynamic equilibrium to be reached, resulting in a densely packed and well-ordered monolayer.
-
-
Rinsing and Drying:
-
Rationale: This step removes any physisorbed (non-covalently bonded) molecules from the surface.
-
a. Remove the substrate from the solution.
-
b. Rinse thoroughly with fresh ethanol to wash away excess molecules.
-
c. Dry the substrate gently under a stream of high-purity nitrogen.
-
-
Verification (Self-Validating System):
-
The integrity of the SAM should be confirmed.
-
Contact Angle Goniometry: A hydrophobic surface with a specific water contact angle indicates monolayer formation.
-
X-ray Photoelectron Spectroscopy (XPS): The presence of N 1s and S 2p peaks confirms the chemical composition of the surface.[4][10]
-
Cyclic Voltammetry (CV): In an electrochemical setup, the SAM will block or alter the redox behavior of certain probes, confirming surface coverage.[3]
-
Safety, Handling, and Storage
This compound is classified as a hazardous substance.[1]
-
Hazard Statements:
Standard laboratory precautions should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or other compatible chemical-resistant gloves), safety goggles or a face shield, and a lab coat.[16]
-
Handling: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
Proper storage is crucial to prevent degradation, particularly oxidation of the thiol group.
-
Container: Keep the container tightly closed when not in use.[16]
-
Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Conditions: Store in a cool, dry place away from incompatible substances like strong oxidizing agents.[9]
Conclusion
This compound is a powerful and versatile molecular tool for researchers in surface science, nanotechnology, and drug development. Its ability to form robust, functional monolayers on metal surfaces provides a straightforward method for engineering interfaces with precise chemical properties. From creating pH-responsive surfaces and electrochemical sensors to functionalizing nanoparticles for biomedical applications, 4-PET∙HCl offers a reliable platform for advanced materials research. Adherence to proper handling, storage, and experimental protocols is essential to fully harness its capabilities safely and effectively.
References
- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6298-11-9: 4-(2-Mercaptoethyl)pyridine hydrochloride [cymitquimica.com]
- 3. iieta.org [iieta.org]
- 4. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 2-(4-Pyridinyl)ethanethiol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-Mercaptoethylpyridine HCl | 6298-11-9 | FM07066 [biosynth.com]
- 10. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis | IIETA [iieta.org]
- 13. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Functionalization of Polymer Nanoparticles by Thiol-Ene Addition | Semantic Scholar [semanticscholar.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 2-(4-Pyridyl)ethanethiol Hydrochloride: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(4-Pyridyl)ethanethiol Hydrochloride, a pivotal chemical compound in materials science and biotechnology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, physicochemical properties, synthesis, and key applications, with a focus on the formation of self-assembled monolayers.
Introduction: The Versatility of a Pyridine-Terminated Thiol
2-(4-Pyridyl)ethanethiol Hydrochloride, also known as 4-(2-Mercaptoethyl)pyridine Hydrochloride, is a bifunctional organic molecule that has garnered significant interest for its ability to modify surfaces.[1][2][3] Its structure is unique, featuring a terminal thiol (-SH) group that serves as a robust anchor to noble metal surfaces like gold, and a pyridine ring that offers a versatile site for further chemical interactions.[4] This dual functionality makes it an invaluable building block in the fields of surface chemistry, sensor development, and drug delivery systems. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its handling and application in aqueous environments.
Molecular Structure and Physicochemical Properties
The compound consists of a pyridine ring connected via a two-carbon ethyl spacer to a thiol group.[1] In its hydrochloride form, the nitrogen atom of the pyridine ring is protonated and associated with a chloride ion. This structure dictates its chemical behavior and utility.
Structural Breakdown
-
Pyridine Head Group: The nitrogen-containing aromatic ring is a key functional component. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. Its protonation in the hydrochloride salt form significantly influences the surface properties, such as wettability and charge.
-
Ethyl Spacer: The -(CH2)2- chain provides flexibility and separates the reactive thiol group from the functional pyridine head. The length and nature of this spacer are critical in determining the packing density and orientation of the molecules in self-assembled monolayers.[5]
-
Thiol Anchor: The thiol (-SH) group exhibits a strong affinity for gold and other noble metal surfaces, forming a stable, semi-covalent bond.[4] This interaction is the foundation for the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[4][6][7]
The chemical structure of 2-(4-Pyridyl)ethanethiol Hydrochloride can be visualized as follows:
Caption: Molecular structure of 2-(4-Pyridyl)ethanethiol Hydrochloride.
Physicochemical Data
A summary of the key properties of 2-(4-Pyridyl)ethanethiol Hydrochloride is presented below.
| Property | Value | Source |
| Molecular Formula | C7H10ClNS | [1][8][9][10] |
| Molecular Weight | 175.68 g/mol | [9][10] |
| CAS Number | 6298-11-9 | [1][9] |
| Appearance | White to orange to green powder/crystal | |
| Purity | >97.0% (Titration) | |
| Solubility | Soluble in water | |
| Storage | Room temperature, under inert gas, air-sensitive |
Synthesis and Characterization
General Synthesis Route
While several synthetic pathways exist, a common approach involves the conversion of 2-(4-pyridyl)ethanol. The alcohol is first converted to the corresponding chloride, 2-(4-pyridyl)ethyl chloride hydrochloride, typically by reacting it with thionyl chloride.[11] This intermediate can then be converted to the thiol. An alternative route starts from 4-picolyl chloride, which is converted to a nitrile and then solvolyzed and reduced to yield the 2-(4-pyridyl)ethanol precursor.[11]
Caption: Simplified synthesis workflow for 2-(4-Pyridyl)ethanethiol Hydrochloride.
Spectroscopic Characterization
Confirmation of the structure and purity of 2-(4-Pyridyl)ethanethiol Hydrochloride is crucial and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[12][13] The proton spectrum would show characteristic signals for the aromatic protons on the pyridine ring, as well as triplets for the two methylene groups of the ethyl chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups.[14] Characteristic absorption bands would be observed for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), C-H stretches, and vibrations associated with the pyridinium ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Core Application: Self-Assembled Monolayers (SAMs)
The primary application of 2-(4-Pyridyl)ethanethiol Hydrochloride is in the formation of self-assembled monolayers (SAMs), particularly on gold surfaces.[15] SAMs are highly ordered molecular layers that form spontaneously when a suitable substrate is exposed to a solution of the thiol.[4][7]
Mechanism of SAM Formation
The formation of SAMs is a thermodynamically driven process.[4]
-
Chemisorption: The thiol group has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond.[4] This initial adsorption is rapid.
-
Molecular Organization: Following initial adsorption, van der Waals interactions between the ethyl chains and π-stacking interactions between the pyridine rings drive the molecules to arrange themselves into a densely packed, ordered, crystalline-like monolayer.[4] This ordering process occurs over a longer timescale, typically several hours.[4]
The terminal pyridine groups create a new, well-defined surface with specific chemical properties that can be tailored for various applications.
Experimental Protocol: Formation of a 2-(4-Pyridyl)ethanethiol SAM on a Gold Substrate
This protocol outlines a standard laboratory procedure for creating a functionalized surface. The causality behind each step is explained to provide field-proven insight.
Materials:
-
2-(4-Pyridyl)ethanethiol Hydrochloride
-
Absolute Ethanol (ACS grade or higher)
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
High-purity water (18.2 MΩ·cm)
-
Nitrogen gas source
Protocol:
-
Substrate Preparation (The "Why"): The quality of the SAM is critically dependent on the cleanliness of the gold surface. Any organic contaminants will compete for binding sites, leading to a disordered and incomplete monolayer.
-
Step 1.1: Clean the gold substrate by sonicating in absolute ethanol for 10 minutes, followed by a rinse with high-purity water.
-
Step 1.2: Dry the substrate under a gentle stream of nitrogen.
-
Step 1.3 (Optional but Recommended): Treat the substrate with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to remove residual organic contaminants and create a hydrophilic, high-energy surface.
-
-
Solution Preparation (The "Why"): A dilute solution ensures controlled, monolayer formation rather than bulk deposition. Ethanol is an ideal solvent as it readily dissolves the thiol and does not interfere with the self-assembly process.
-
Step 2.1: Prepare a 1 mM solution of 2-(4-Pyridyl)ethanethiol Hydrochloride in absolute ethanol. For example, dissolve 1.76 mg of the compound in 10 mL of ethanol.
-
Step 2.2: Sonicate the solution briefly (1-2 minutes) to ensure complete dissolution.
-
-
Self-Assembly (The "Why"): Immersion allows the thiol molecules to spontaneously adsorb and organize on the gold surface. An 18-24 hour immersion period is standard to allow the monolayer to reach a state of high structural order and thermodynamic equilibrium.[4]
-
Step 3.1: Immerse the cleaned gold substrate into the 1 mM thiol solution.
-
Step 3.2: Leave the substrate in the solution for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing (The "Why"): This step is crucial to remove any non-covalently bound (physisorbed) molecules from the surface, ensuring that only the chemisorbed monolayer remains.
-
Step 4.1: Carefully remove the substrate from the thiol solution.
-
Step 4.2: Rinse the surface thoroughly with fresh absolute ethanol to wash away excess thiol.
-
Step 4.3: Dry the functionalized substrate under a gentle stream of nitrogen.
-
-
Characterization: The resulting SAM should be characterized using surface-sensitive techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its formation and quality.[5][15]
Applications in Drug Development and Research
The unique surface properties imparted by 2-(4-Pyridyl)ethanethiol SAMs make them valuable in several areas of research and drug development.
-
Biosensors: The pyridine group can be used to immobilize proteins, enzymes, or DNA through coordination chemistry or electrostatic interactions, forming the basis for highly specific biosensors.
-
Drug Delivery: Nanoparticles (e.g., gold nanoparticles) functionalized with this thiol can be used as carriers for drug molecules. The pyridine moiety provides a handle for attaching therapeutic agents.
-
Controlling Protein Adsorption: The charged nature of the protonated pyridine surface can be used to control the non-specific adsorption of proteins, a critical factor in the biocompatibility of medical implants and devices.[5]
-
Fundamental Studies: These well-defined surfaces serve as model systems for studying interfacial phenomena, such as electron transfer, molecular recognition, and corrosion inhibition.[15]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-(4-Pyridyl)ethanethiol Hydrochloride.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[16][17][18][19]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing dust or vapors.[16][17] Wash hands thoroughly after handling.[16][17] The compound is noted to have a stench.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] The material is air-sensitive and should be stored under an inert atmosphere.
-
Hazards: The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9][18][19]
Conclusion
2-(4-Pyridyl)ethanethiol Hydrochloride is a powerful molecular tool for surface engineering. Its straightforward synthesis, robust self-assembly on gold, and the versatile chemical functionality of its terminal pyridine group provide researchers with a reliable method for creating well-defined, functional surfaces. From fundamental studies of interfacial chemistry to the development of advanced biosensors and drug delivery platforms, the applications of this compound continue to expand, underscoring its importance in modern materials science and biotechnology.
References
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- 2. 4-Pyridineethanethiol Hydrochloride | 6298-11-9 | TCI AMERICA [tcichemicals.com]
- 3. 6298-11-9 | this compound | Tetrahedron [thsci.com]
- 4. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 5. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold [aimspress.com]
- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 7. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Pyridinyl)ethanethiol hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 9. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-Pyridinyl)ethanethiol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. explorationpub.com [explorationpub.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. fishersci.com [fishersci.com]
- 17. cdn.chemservice.com [cdn.chemservice.com]
- 18. bio.vu.nl [bio.vu.nl]
- 19. fishersci.com [fishersci.com]
4-Pyridineethanethiol Hydrochloride molecular weight and formula
An In-Depth Technical Guide to 4-Pyridineethanethiol Hydrochloride for Advanced Research Applications
This guide provides an in-depth exploration of this compound (4-PETH), a versatile heterocyclic building block with significant applications in surface chemistry, biosensing, and as a potential component in advanced drug delivery systems. We will delve into its fundamental properties, synthesis, and key applications, offering not just protocols but the scientific rationale behind them to empower researchers in their experimental design.
Core Molecular Profile
This compound is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a pyridine ring. The thiol group provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, while the pyridine moiety offers a versatile site for coordination chemistry, hydrogen bonding, and further functionalization. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]
Physicochemical & Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NS·HCl | [1][2] |
| Empirical Formula | C₇H₁₀ClNS | |
| Molecular Weight | 175.68 g/mol | [2] |
| CAS Number | 6298-11-9 | [1][3] |
| Appearance | White to off-white or yellow crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| SMILES | Cl.SCCc1ccncc1 | [2] |
| InChI Key | AXSMNPPSEOLAGB-UHFFFAOYSA-N | [1] |
Synthesis of 4-Pyridineethanethiol
The synthesis of the parent compound, 2-(4-pyridyl)ethanethiol, is critical for accessing 4-PETH. A common and efficient industrial method involves the reaction of 4-vinylpyridine with a thioacid, such as thioacetic acid, followed by hydrolysis to yield the free thiol. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.
Conceptual Synthesis Workflow
The diagram below outlines the two-step process to obtain the free thiol, which is then converted to its hydrochloride salt.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of 2-(4-pyridyl)ethanethiol
This protocol is adapted from established industrial processes for producing 2-(4-pyridyl)ethanethiol.[4]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-vinylpyridine and a suitable solvent (e.g., toluene).
-
Thioacid Addition: Slowly add one molar equivalent of thioacetic acid to the vessel. The reaction is often initiated using a radical initiator. This step is exothermic and may require cooling to maintain the desired reaction temperature.
-
Causality Insight: The use of a radical initiator facilitates the anti-Markovnikov addition of the thioacetic acid across the vinyl group's double bond, ensuring the formation of the desired linear ethanethiol structure rather than a branched isomer.
-
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the consumption of the starting materials is complete.
-
Hydrolysis: Upon completion, the intermediate thioester is hydrolyzed. This can be achieved by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution and heating the mixture.
-
Causality Insight: Hydrolysis cleaves the thioester bond, liberating the free thiol group. If an acid is used for hydrolysis, the reaction directly yields the hydrochloride salt of the product.
-
-
Isolation and Purification: After hydrolysis, the aqueous and organic layers are separated. The product is isolated from the appropriate layer, typically involving solvent removal under reduced pressure and purification by distillation or crystallization.
-
Hydrochloride Salt Formation (if needed): If the free thiol was isolated, it can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the stable this compound salt.[5]
Core Application: Self-Assembled Monolayers (SAMs)
The most prominent application of 4-PETH is in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. The thiol group has a high affinity for gold, leading to the spontaneous formation of a strong gold-thiolate (Au-S) bond. This process creates a dense, highly ordered molecular layer that modifies the substrate's surface properties.
Mechanism of SAM Formation
The formation of a 4-PETH SAM is a multi-step process:
-
Initial Adsorption: 4-PETH molecules initially physisorb onto the gold surface with their molecular axes lying parallel to the substrate.
-
Chemisorption & Nucleation: The thiol group undergoes oxidative addition to the gold surface, forming a covalent Au-S bond. As surface coverage increases, lateral interactions between the pyridine rings and ethyl chains induce nucleation, forming ordered islands.
-
Monolayer Growth: These islands grow until they coalesce, forming a densely packed, two-dimensional crystalline monolayer. The molecules typically adopt a standing-up orientation to maximize van der Waals interactions between adjacent chains.
Caption: Key stages in the self-assembly of a 4-PETH monolayer.
Experimental Protocol: SAM Preparation on Gold
This protocol provides a reliable method for creating high-quality 4-PETH SAMs.
-
Substrate Preparation: Clean the gold substrate meticulously. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) . Rinse thoroughly with ultrapure water and ethanol, then dry under a stream of dry nitrogen.
-
Causality Insight: A pristine, contaminant-free gold surface is paramount for the formation of a well-ordered monolayer. Any organic residue will create defects in the SAM.
-
-
Solution Preparation: Prepare a 1-10 mM solution of 4-PETH in a high-purity solvent, such as absolute ethanol.
-
Immersion: Immerse the clean gold substrate into the thiol solution in a sealed container. To minimize oxidation, it is best practice to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.
-
Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
Causality Insight: While initial adsorption is rapid, longer immersion times allow for molecular reorganization on the surface, leading to fewer defects and a more crystalline, densely packed monolayer.
-
-
Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules, and dry gently with nitrogen gas.
Advanced Applications in Research & Development
The unique bifunctionality of 4-PETH makes it a valuable tool for researchers in biosensor development and drug delivery.
Application I: Electrochemical Biosensors
The pyridine headgroup of a 4-PETH SAM can act as a selective chelating agent for heavy metal ions. This has been effectively demonstrated for the sensitive detection of mercury (II) ions.
-
Sensing Mechanism:
-
A 4-PETH SAM is formed on a gold electrode.
-
The nitrogen atom on the exposed pyridine ring has a lone pair of electrons that can coordinate with Hg²⁺ ions present in a sample solution.
-
This binding event forms a stable complex (e.g., a Hg(pyridine)₂ complex) on the electrode surface.[6]
-
The formation of this complex alters the electrochemical properties of the electrode interface, such as impedance or charge transfer resistance. This change can be measured using techniques like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS), generating a signal that is proportional to the concentration of Hg²⁺.[6]
-
Caption: Mechanism for electrochemical detection of Hg²⁺ ions.
Application II: Potential as a Linker in Drug Development
In targeted therapies like Antibody-Drug Conjugates (ADCs), a linker molecule connects a potent cytotoxic drug to an antibody. The linker must be stable in circulation but allow for cleavage and drug release at the target site. The structure of 4-PETH provides functionalities that are highly relevant to modern linker design.[7][8]
-
Potential Role as a Linker Component:
-
Thiol Handle: The thiol group can be used to conjugate to the antibody, either through native cysteine residues or via reaction with maleimide-functionalized linkers.
-
Pyridine Moiety: The pyridine ring can be incorporated into more complex linker systems. For instance, it can be part of a "self-immolative" spacer, where cleavage at a specific site (e.g., by enzymes in a cancer cell) initiates an electronic cascade that leads to the release of the attached drug. The pyridine's electronic properties can be used to tune the stability and release kinetics of such linkers.[7][9]
-
Safety, Handling, and Storage
Proper handling is essential when working with this compound.
-
Safety Precautions: The compound is harmful if swallowed or in contact with skin and causes serious eye and skin irritation. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle within a fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container at room temperature, preferably in a cool, dark place. The material should be stored under an inert atmosphere (e.g., nitrogen or argon) as thiols can be sensitive to oxidation.
References
- 1. CAS 6298-11-9: 4-(2-Mercaptoethyl)pyridine hydrochloride [cymitquimica.com]
- 2. 4-Mercaptoethylpyridine HCl | 6298-11-9 | FM07066 [biosynth.com]
- 3. robinsonbrothers.uk [robinsonbrothers.uk]
- 4. US6720426B2 - Process for producing 2-(4-pyridyl)ethanethiol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. njbio.com [njbio.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 4-Pyridineethanethiol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-Pyridineethanethiol hydrochloride is a versatile heterocyclic thiol compound increasingly utilized in drug development, materials science, and biomedical research. Its unique properties, including the ability to form self-assembled monolayers (SAMs) on noble metal surfaces and its pH-responsive pyridine moiety, make it a valuable building block for creating sophisticated drug delivery systems, biosensors, and functionalized nanomaterials. This guide provides a comprehensive overview of the chemical properties, safety considerations, and detailed handling procedures for this compound. It further delves into its applications, offering field-proven insights and step-by-step protocols for its synthesis and use in the functionalization of gold nanoparticles, a cornerstone technique in advanced drug delivery research.
Chemical and Physical Properties: A Foundation for Safe Handling
This compound (C₇H₁₀ClNS) is a white to off-white crystalline solid. The hydrochloride salt form enhances its water solubility and stability compared to its free base counterpart. The presence of a terminal thiol (-SH) group is central to its reactivity, enabling strong chemisorption onto metal surfaces, particularly gold, to form well-ordered self-assembled monolayers (SAMs). The pyridine ring, a key component of its structure, possesses a nitrogen atom with a lone pair of electrons, making it a weak base that can be protonated or deprotonated in response to changes in pH. This pH-responsive behavior is a critical feature exploited in various smart drug delivery applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClNS | --INVALID-LINK-- |
| Molecular Weight | 175.68 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Storage Temperature | Room temperature, in a cool, dry place under inert atmosphere | --INVALID-LINK-- |
| Key Functional Groups | Thiol (-SH), Pyridine ring | N/A |
Hazard Identification and Safety Precautions: A Risk-Based Approach
Understanding the potential hazards associated with this compound is paramount for its safe handling. The primary hazards are related to its irritant properties and the characteristic malodor of thiols.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
May be harmful if swallowed or in contact with skin.
-
May cause an allergic skin reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or coveralls should be used.
-
Respiratory Protection: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Caption: Workflow for safe handling of this compound.
First Aid Measures: Rapid and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling, Storage, and Disposal: Ensuring a Safe Laboratory Environment
Prudent Handling Practices for an Air- and Moisture-Sensitive Thiol
This compound is both air-sensitive and hygroscopic, necessitating specific handling techniques to maintain its integrity and prevent the release of its malodorous vapors.
-
Inert Atmosphere: Whenever possible, handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box. For short-term handling outside a glove box, work swiftly in a fume hood and keep containers tightly sealed.
-
Malodor Mitigation: The characteristic stench of thiols, while not acutely toxic at low concentrations, can be a significant nuisance and a source of complaints. Always handle this compound in a well-ventilated fume hood. A bleach trap at the exhaust of your reaction setup can help to neutralize volatile thiols.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, as they can react vigorously with the thiol group.
Storage Requirements for Long-Term Stability
Proper storage is critical to prevent degradation of this compound.
-
Container: Store in a tightly sealed, opaque container.
-
Environment: Keep the container in a cool, dry, and well-ventilated area. A desiccator can be used for additional protection from moisture.
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended.
Waste Disposal: A Responsible Approach
The disposal of thiol-containing waste requires special attention to neutralize its odor and reactivity.
-
Solid Waste: Collect solid waste in a designated, sealed container.
-
Liquid Waste: Aqueous waste containing thiols should be treated with an oxidizing agent like household bleach (sodium hypochlorite solution) in a fume hood to oxidize the thiol to less odorous sulfonic acids before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Contaminated Materials: Disposable items such as gloves and paper towels that have come into contact with the thiol should be placed in a sealed plastic bag and disposed of as chemical waste.
-
Glassware Decontamination: Glassware should be decontaminated by soaking in a bleach solution overnight in a fume hood before routine washing.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in various research and development applications, particularly in the pharmaceutical and biomedical fields.
Self-Assembled Monolayers (SAMs) for Biosensing and Drug Delivery
The thiol group of this compound readily forms a strong, covalent-like bond with gold surfaces, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). The outward-facing pyridine groups can then be used to interact with other molecules or to impart specific properties to the surface.
-
Biosensors: The pyridine-terminated surface can be used to immobilize proteins, enzymes, or other biomolecules through electrostatic interactions, creating a functional interface for biosensing applications.
-
Drug Delivery: Gold nanoparticles functionalized with this compound can be used as drug delivery vehicles. The pyridine moiety can be exploited for pH-responsive drug release. In the acidic environment of a tumor or within the endosomes of a cell, the pyridine nitrogen becomes protonated, which can trigger a conformational change in the SAM, leading to the release of a loaded drug.
Bioconjugation and Surface Modification
The thiol group is a versatile functional group for bioconjugation reactions. While the primary use of this compound is for surface modification of metals, the principles of thiol chemistry are central to many bioconjugation strategies. For instance, pyridyl disulfide chemistry, a related concept, is widely used to link molecules containing thiols (like cysteine residues in proteins) to other molecules.
Experimental Protocols: From Synthesis to Application
The following protocols are provided as a guide for the synthesis of this compound and its application in the functionalization of gold nanoparticles. These should be adapted as necessary for specific experimental requirements and always performed with the appropriate safety precautions.
Representative Synthesis of this compound
This protocol is based on general methods for the synthesis of pyridinethiols and should be performed by chemists experienced in organic synthesis.
Reaction Scheme:
Materials:
-
4-(2-Chloroethyl)pyridine hydrochloride
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard organic synthesis glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(2-chloroethyl)pyridine hydrochloride and an equimolar amount of thiourea in ethanol. Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis to the Thiol: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide in water and heat the mixture to reflux for a few hours to hydrolyze the isothiouronium salt.
-
Isolation of the Free Base: After cooling, neutralize the reaction mixture with hydrochloric acid. Extract the product into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-pyridineethanethiol.
-
Formation of the Hydrochloride Salt: Dissolve the crude free base in a suitable solvent like ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Caption: A simplified workflow for the synthesis of this compound.
Functionalization of Gold Nanoparticles with this compound
This protocol describes the formation of a self-assembled monolayer of 4-Pyridineethanethiol on citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (synthesis can be performed using the Turkevich-Frens method).
-
This compound
-
Ethanol (200 proof)
-
Ultrapure water
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Thiol Solution: Prepare a dilute solution (e.g., 1 mM) of this compound in a mixture of ethanol and water.
-
Functionalization: To a solution of citrate-stabilized AuNPs, add the thiol solution dropwise while stirring. The final concentration of the thiol should be in excess relative to the surface area of the AuNPs.
-
Incubation: Allow the mixture to stir gently at room temperature for at least 24 hours to ensure the formation of a well-ordered SAM. The thiol will displace the citrate ions from the surface of the AuNPs.
-
Purification: Purify the functionalized AuNPs by centrifugation. The nanoparticles will form a pellet at the bottom of the tube. Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspension: Resuspend the nanoparticle pellet in fresh ultrapure water or a buffer of your choice. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound thiol.
-
Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak, which may shift slightly upon functionalization), dynamic light scattering (DLS) (to measure the hydrodynamic diameter), and zeta potential measurements (to assess the surface charge).
Conclusion
This compound is a valuable chemical reagent with significant potential in drug development and materials science. Its safe and effective use hinges on a thorough understanding of its chemical properties, potential hazards, and the implementation of robust handling procedures. By following the guidelines and protocols outlined in this technical guide, researchers can confidently and safely leverage the unique capabilities of this compound to advance their scientific endeavors.
A Researcher's Guide to Procuring 4-Pyridineethanethiol Hydrochloride: From Supplier Vetting to Experimental Success
An in-depth technical guide for researchers, scientists, and drug development professionals on sourcing, purchasing, and validating 4-Pyridineethanethiol Hydrochloride, a critical reagent for advanced surface chemistry and nanotechnology applications.
Abstract
This compound is a cornerstone molecule for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, enabling precise control over interfacial properties in fields ranging from biosensors to molecular electronics. The success of these applications hinges on the purity and quality of this chemical. This guide provides a comprehensive framework for navigating the procurement process, from identifying and qualifying suppliers to implementing robust receiving and validation protocols. By adopting the best practices outlined herein, researchers can mitigate experimental variability and ensure the integrity of their surface-dependent studies.
The Critical Role of this compound in Research
This compound (CAS: 106259-39-2) is an organosulfur compound that possesses a thiol group (-SH) at one end of its ethanediyl chain and a pyridine ring at the other. This unique bifunctional structure allows it to spontaneously form highly ordered, single-molecule-thick layers on gold and other metallic substrates. The thiol group provides a strong, covalent-like anchor to the surface, while the terminal pyridine moiety offers a versatile platform for further chemical modification, pH-responsive behavior, or influencing the surface's electronic and chemical characteristics. The hydrochloride salt form improves the compound's stability and solubility in polar solvents, which are often used in the SAM deposition process.
Given that the formation and properties of the SAM are directly influenced by the molecular integrity of the precursor, the purity of this compound is not a trivial matter. Contaminants can introduce defects into the monolayer, leading to inconsistent surface coverage, altered electrochemical properties, and non-reproducible experimental outcomes. Therefore, a meticulous approach to sourcing this chemical is a prerequisite for high-quality research.
Vetting Suppliers: A Multi-faceted Approach
Choosing the right supplier is the most critical step in the procurement process. The decision should be based on a holistic evaluation of several key factors that collectively ensure the quality and reliability of the supplied chemical.
Essential Supplier Vetting Criteria:
-
Purity and Comprehensive Analysis: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each specific lot of this compound. This document should transparently report the purity, typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and/or elemental analysis. For most applications, a purity of 95% or greater is recommended.
-
Thorough Documentation: A comprehensive Safety Data Sheet (SDS) is non-negotiable. It provides critical information on safe handling, storage, disposal, and emergency procedures.
-
Batch-to-Batch Consistency: For longitudinal studies or scaling up experiments, consistency between different batches of the chemical is paramount. Established suppliers with stringent quality control measures are more likely to provide a reliable and consistent product.
-
Responsive Technical Support: The ability to consult with a knowledgeable technical support team can be invaluable for troubleshooting any issues related to the product's specifications or use.
-
Transparent Supply Chain and Lead Times: Understanding a supplier's inventory status and typical delivery timelines is crucial for project planning and avoiding unnecessary delays in research.
Notable Suppliers in the Research Chemical Space
While not an exhaustive list, the following suppliers are frequently recognized in the scientific community for providing research-grade chemicals, including this compound:
| Supplier | Representative Purity | Key Considerations |
| Sigma-Aldrich (Merck) | ≥95% | A global leader with a vast portfolio, extensive documentation, and a well-established distribution network. |
| Thermo Fisher Scientific (Alfa Aesar) | Product-dependent | Offers a wide variety of chemical grades and quantities, catering to diverse research needs and budgets. |
| Cayman Chemical | ≥98% | Specializes in high-purity biochemicals and reagents for research. |
Researchers are advised to consult the suppliers' online catalogs for the most current product specifications and availability.
The Procurement Workflow: A Systematic Guide
The acquisition of a specialty chemical like this compound follows a structured process that ensures compliance, quality, and timely delivery.
Figure 1. A step-by-step workflow for the procurement of this compound.
Step-by-Step Procurement Protocol:
-
Requirement Definition: Begin by clearly defining the necessary purity grade and quantity of this compound required for your experimental plan.
-
Supplier Identification: Compile a list of potential suppliers by consulting scientific literature, online chemical directories, and institutional purchasing platforms.
-
Request for Quotation (RFQ): Contact the shortlisted suppliers to request a formal quotation. This request should explicitly ask for the price, availability, estimated delivery time, and shipping costs. Crucially, also request a lot-specific CoA and the most recent version of the SDS.
-
Comparative Evaluation: Thoroughly compare the received quotations, paying close attention to purity specifications, price per gram, and lead times. A lower price should not be the sole determinant; prioritize suppliers who provide comprehensive analytical data and have a strong reputation for quality.[1][2]
-
Purchase Order (PO) Issuance: Once a supplier has been selected, generate a formal purchase order through your institution's procurement system. This document serves as the official order and should reference the quotation and any specific quality requirements.
-
Receiving and Initial Inspection: Upon delivery, immediately inspect the packaging for any signs of damage or tampering. Ensure the container is properly sealed and labeled.
-
Documentation Verification: Cross-reference the information on the product label with the purchase order and the CoA. Confirm that the lot number on the product matches the one on the CoA.
-
Proper Storage: Immediately transfer the chemical to a storage location that complies with the conditions specified in the SDS, typically a cool, dry, and well-ventilated area away from incompatible substances.
Post-Purchase: In-House Quality Validation
While a supplier's CoA provides a baseline level of quality assurance, conducting in-house validation is a prudent step, particularly for highly sensitive applications. This verification provides an independent confirmation of the material's identity and purity before it is committed to experiments.
Recommended Analytical Techniques for Validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for confirming the chemical structure of this compound and detecting the presence of any organic impurities.
-
Mass Spectrometry (MS): This technique can be used to verify the molecular weight of the compound, providing further confirmation of its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups, such as the thiol (S-H) and pyridine ring vibrations.
-
Functional Assay (e.g., SAM Formation): For researchers using the chemical to form SAMs, a simple functional test can be highly informative. This could involve depositing a monolayer on a gold-coated substrate and measuring a characteristic property, such as the water contact angle. A consistent and expected contact angle can serve as a rapid quality check.
Conclusion
The procurement of this compound is a foundational step that significantly influences the reliability and reproducibility of research in surface science and related disciplines. By approaching this process with scientific rigor—diligently vetting suppliers, systematically managing the purchasing workflow, and performing independent quality validation—researchers can build a strong foundation for their experimental work. This meticulous attention to the quality of starting materials is an investment that pays dividends in the form of robust and publishable data.
References
A Senior Application Scientist's Guide to Self-Assembled Monolayers of 4-Pyridineethanethiol: Principles, Preparation, and Application
This guide provides an in-depth exploration of the fundamental principles governing the formation and function of self-assembled monolayers (SAMs) using 4-Pyridineethanethiol (4-PET). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the causality behind experimental choices, ensuring a robust understanding translatable to practical applications.
Chapter 1: The Foundational Trinity of 4-PET SAMs
The successful formation of a high-quality SAM is not merely a matter of procedure but a delicate interplay of three core components: the molecule, the substrate, and the environment. Understanding the specific role and properties of each is paramount to achieving reproducible and functionalized surfaces.
The Molecule: 4-Pyridineethanethiol (4-PET)
4-Pyridineethanethiol is a bifunctional organic molecule that serves as the fundamental building block for the monolayer.[1] Its structure can be deconstructed into three key components, each with a distinct role in the assembly process.
-
The Anchor (Head Group): Thiol (-SH): The thiol group is the workhorse of the assembly, possessing a strong chemical affinity for noble metal surfaces, particularly gold.[2] The interaction is a chemisorption process, where a strong, semi-covalent bond is formed between the sulfur atom and the gold substrate.[3] This bond, with a strength of approximately 44-45 kcal/mol, provides the thermodynamic driving force for the spontaneous assembly and ensures the stability of the resulting monolayer.[3][4] The mechanism is widely accepted to be an oxidative adsorption of the S-H bond, resulting in a gold-thiolate (Au-S) species on the surface.[4][5]
-
The Spacer: Ethylene (-CH₂-CH₂-): This alkyl chain separates the anchor from the terminal functional group. While short, the ethylene spacer plays a crucial role. It provides the necessary flexibility for the molecules to pack efficiently on the surface and contributes to the overall stability of the monolayer through van der Waals interactions between adjacent molecules. These intermolecular forces are a key driver for the ordering of the monolayer into a densely packed, crystalline-like structure.[3]
-
The Functional Terminus (Tail Group): Pyridine Ring: The exposed pyridine ring dictates the surface chemistry of the final monolayer. This nitrogen-containing heterocycle is the "business end" of the molecule, offering a rich functionality critical for subsequent applications. Its lone pair of electrons on the nitrogen atom can coordinate with metal ions, making it an excellent platform for creating biosensors or for the directed assembly of nanoparticles.[6][7] Furthermore, the pyridine ring's basicity allows the surface properties to be tuned by the pH of the surrounding environment, as the nitrogen can be reversibly protonated.[8][9]
The Substrate: The Gold Standard
While various metals can be used, gold is the most prevalent substrate for thiol-based SAMs due to its chemical inertness, ease of preparation, and the exceptional stability of the gold-sulfur bond.[2] The use of a clean, smooth gold surface is non-negotiable for forming a well-ordered monolayer. Contaminants on the surface will compete for binding sites, leading to defects and a disordered film. Typically, gold is deposited as a thin film (50-200 nm) on a substrate like silicon or glass, with an underlying adhesion layer of titanium or chromium to prevent delamination.
The Environment: Solvent and Purity
The self-assembly process is typically carried out by immersing the gold substrate into a dilute solution of the thiol.[2] The choice of solvent and the purity of the reagents are critical variables.
-
Solvent: Ethanol is the most common solvent for preparing 4-PET SAMs due to its ability to dissolve the thiol, its relatively low viscosity, and its minimal interference with the assembly process.
-
Purity: The presence of contaminants, even at low levels, can severely disrupt the formation of a well-ordered monolayer.[3] Impurities can co-adsorb onto the surface, introducing defects and altering the desired surface properties. Therefore, using high-purity 4-PET and solvent is a prerequisite for high-quality SAMs.
Chapter 2: The Mechanism of Self-Assembly: A Process of Spontaneous Order
The term "self-assembly" describes a process where components spontaneously organize into stable, structurally well-defined aggregates.[10][11] For 4-PET on gold, this process is governed by a combination of thermodynamic driving forces and kinetic steps that lead to a highly ordered, two-dimensional structure.
Thermodynamic Driving Forces
Several energetic contributions drive the formation of the SAM:
-
Strong Au-S Chemisorption: As mentioned, the formation of the stable gold-thiolate bond is the primary driving force, significantly lowering the overall free energy of the system.[3][5]
-
Intermolecular van der Waals Interactions: Attractive forces between the ethylene spacers and pyridine rings of adjacent molecules stabilize the packed assembly.[3] These interactions cause the molecules to tilt at a specific angle (typically ~30 degrees from the surface normal for alkanethiols) to maximize chain-chain contact.[3]
-
Lowering of Surface Free Energy: The adsorption of the organic molecules lowers the high surface free energy of the bare gold substrate.[10]
Kinetics of Formation: A Two-Step Process
The formation of a complete monolayer is not instantaneous. It follows a multi-step kinetic model that has been well-elucidated.[4][10]
-
Initial Adsorption (The "Lying Down" Phase): In the first few seconds to minutes after the substrate is introduced to the thiol solution, molecules rapidly and randomly adsorb onto the gold surface. At this low surface coverage, the molecules tend to lie parallel to the substrate to maximize contact.[4][12]
-
Monolayer Organization (The "Standing Up" Phase): As surface coverage increases, lateral pressure from newly arriving molecules forces a phase transition. The molecules begin to orient themselves upright, tilting to allow for dense packing. This is a slower process, involving the nucleation of ordered, close-packed islands that grow until they merge, covering the entire surface.[4] While initial adsorption is fast, achieving a highly ordered, crystalline-like monolayer can take several hours.[10]
The final, well-ordered structure for many alkanethiols on a Au(111) surface is a commensurate (√3 × √3)R30° lattice.[3] Pyridine-terminated thiols can exhibit more complex packing structures depending on the spacer length and aromatic backbone.[13][14]
Chapter 3: A Practical Guide to Preparing 4-PET SAMs
This section provides a validated, step-by-step protocol for the preparation of 4-PET SAMs. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methodology.
Prerequisites and Reagents
-
Gold Substrates: Gold-coated silicon wafers or glass slides with a Ti or Cr adhesion layer.
-
4-Pyridineethanethiol Hydrochloride (4-PET·HCl): High purity (>97%).
-
Solvent: 200-proof, anhydrous ethanol.
-
Cleaning Agents: Acetone, Isopropanol, Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Inert Gas: Dry nitrogen or argon.
-
Glassware: Clean glass vials with sealable caps.
Experimental Protocol: Step-by-Step Methodology
Step 1: Substrate Cleaning (The Rationale: Creating a Pristine Surface) A pristine gold surface, free of organic and particulate contamination, is essential for the formation of a uniform monolayer. Any residue will create defects.
-
Cut the gold substrate to the desired size using a diamond-tipped scribe.
-
Sonicate the substrate sequentially in acetone and then isopropanol for 10 minutes each to remove gross organic contamination.
-
Rinse thoroughly with deionized water and dry under a stream of dry nitrogen.
-
For ultimate cleaning, immerse the substrate in freshly prepared Piranha solution for 5-10 minutes. This aggressively removes any remaining organic residues.
-
Rinse copiously with deionized water and dry completely with nitrogen. The substrate is now ready for immediate use.
Step 2: Preparation of the 4-PET Solution (The Rationale: Ensuring Molecular Availability) A dilute solution ensures a controlled, gradual assembly process, which is more conducive to forming a well-ordered film than rapid precipitation from a concentrated solution.
-
Prepare a 1 mM solution of 4-PET·HCl in absolute ethanol. For example, dissolve 1.76 mg of 4-PET·HCl (M.W. 175.68 g/mol ) in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
Dispense the solution into clean glass vials, one for each substrate.
Step 3: Self-Assembly (The Rationale: Allowing Time for Ordering) While adsorption is fast, achieving maximum order requires a longer incubation time for the molecules to rearrange into a thermodynamically stable, close-packed structure.
-
Using clean tweezers, fully immerse a freshly cleaned gold substrate into the vial containing the 4-PET solution.
-
To minimize oxidation of the thiol, gently purge the headspace of the vial with dry nitrogen and seal the cap tightly.
-
Allow the assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.
Step 4: Post-Assembly Rinsing (The Rationale: Removing Physisorbed Molecules) It is critical to remove any loosely bound (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer.
-
Remove the substrate from the assembly solution with tweezers.
-
Rinse the surface thoroughly with fresh absolute ethanol to wash away non-covalently bound molecules.
-
Dry the substrate under a gentle stream of dry nitrogen.
-
Store the functionalized substrate in a clean, dry environment (e.g., a petri dish or desiccator) until characterization or further use.
Visualization: SAM Preparation Workflow
Caption: Workflow for the preparation of 4-PET self-assembled monolayers on gold substrates.
Chapter 4: Characterization - Validating the Monolayer
Once prepared, the quality of the SAM must be validated. A multi-technique approach is necessary to confirm the monolayer's presence, integrity, and order.
| Technique | Principle | Information Gained for 4-PET SAM | Typical Expected Result |
| Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. | Confirms the change in surface chemistry from bare gold to the pyridine-terminated surface. | Bare Gold: ~70-90°; 4-PET SAM: ~40-60° (moderately hydrophilic). |
| Cyclic Voltammetry (CV) | Probes the electrochemical behavior of the surface. | Assesses the blocking properties of the SAM against redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻) and determines the reductive desorption potential. | Suppression of redox peaks from the probe; a sharp reductive desorption peak around -0.9 to -1.1 V (vs. Ag/AgCl) in alkaline media.[15] |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the surface to an AC perturbation. | Quantifies the packing density and defectiveness. A well-packed SAM acts as a capacitor and blocks charge transfer. | High charge-transfer resistance (Rct) compared to bare gold. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes core-level electron energies to determine elemental composition and chemical states. | Confirms the presence of Sulfur (S 2p), Nitrogen (N 1s), and Carbon (C 1s) and verifies the Au-S bond formation. | S 2p peak at ~162 eV (thiolate); N 1s peak at ~399 eV (pyridine).[13][14] |
| Scanning Tunneling Microscopy (STM) | Provides real-space images of the surface with atomic/molecular resolution. | Visualizes the molecular packing, domain structure, and surface defects (e.g., pinholes).[13][16] | Images revealing ordered domains and characteristic vacancy islands of the underlying gold. |
Chapter 5: Functional Properties and Applications in Drug Development
The true value of 4-PET SAMs lies in the functionality of the exposed pyridine terminus, which can be leveraged for various applications in biosensing and drug discovery.
The Pyridine Terminus: A Versatile Chemical Handle
The pyridine group provides a versatile platform for further surface modification and interaction.
-
Coordination Chemistry: The nitrogen atom acts as a Lewis base, capable of coordinating with metal ions and metal complexes. This is useful for immobilizing catalysts or creating recognition sites for metal-binding proteins.[7]
-
pH Responsiveness: The pyridine nitrogen can be protonated at acidic pH (surface pKa is around 5), imparting a positive charge to the surface.[8][9] This allows for the pH-controlled electrostatic immobilization or release of charged biomolecules.
-
Bioconjugation: While not as common as carboxyl or amine groups, the pyridine ring can participate in certain coupling reactions, or it can be used to orient molecules that have a specific affinity for it.
Application: Biosensors for Drug Discovery
SAM-based biosensors, particularly those using Surface Plasmon Resonance (SPR), are powerful tools in drug discovery for studying molecular interactions in real-time.[17] A 4-PET SAM can be used to create a functional surface for immobilizing target proteins. For example, a protein with a metal-containing cofactor could be specifically oriented on the surface via coordination to the pyridine rings. This controlled immobilization is crucial for ensuring that the protein's active site is accessible for binding studies with potential drug candidates.[18][19]
Application: Controlled Protein Immobilization
A critical step in developing many diagnostics and bio-assays is the stable immobilization of proteins onto a surface while preserving their function.[20] 4-PET SAMs provide a well-defined surface for this purpose. The workflow below illustrates a general strategy for immobilizing a protein onto a 4-PET surface, for instance, by leveraging electrostatic interactions.
Caption: General workflow for immobilizing a protein onto a 4-PET SAM via electrostatic attraction.
Conclusion
Self-assembled monolayers of 4-Pyridineethanethiol represent a powerful and versatile platform for surface engineering. Their preparation is straightforward, yet relies on a disciplined adherence to principles of surface cleanliness and chemical purity. By understanding the fundamental trinity of molecule, substrate, and environment, and the kinetic and thermodynamic forces driving the assembly, researchers can reliably create well-defined, functional surfaces. The unique properties of the pyridine terminus make these SAMs particularly valuable in the fields of biosensing and drug development, where the controlled, stable immobilization of biomolecules is a frequent and critical challenge.
References
- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]
- 6. iieta.org [iieta.org]
- 7. Electrodeposition of palladium onto a pyridine-terminated self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. Reactive surface coatings based on polysilsesquioxanes: controlled functionalization for specific protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein–polymer bioconjugation, immobilization, and encapsulation: a comparative review towards applicability, functionality, activity, and stability - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Surface Modification of Nanoparticles with 4-Pyridineethanethiol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surface modification is a critical step in tailoring the functionality of nanoparticles (NPs) for advanced biomedical applications. This guide provides a detailed overview and robust protocols for the surface modification of metallic nanoparticles, particularly gold (AuNPs), using 4-Pyridineethanethiol Hydrochloride (PETH-HCl). PETH-HCl is a bifunctional ligand that offers a strong anchoring group (thiol) for covalent attachment to noble metal surfaces and a functional pyridine headgroup. The pyridine moiety imparts unique pH-responsive properties and serves as a versatile anchor for secondary functionalization, making PETH-HCl an ideal candidate for developing smart drug delivery systems, biosensors, and agents for surface-enhanced Raman spectroscopy (SERS).
Introduction: The Critical Role of Surface Chemistry
The utility of nanoparticles in drug delivery, diagnostics, and therapeutics is intrinsically linked to their surface properties.[1][2][3] Unmodified nanoparticles often suffer from poor colloidal stability in physiological media, non-specific protein adsorption (opsonization), and rapid clearance by the reticuloendothelial system (RES). Surface modification addresses these challenges by introducing a ligand shell that can enhance stability, improve biocompatibility, and introduce specific functionalities.[4][5]
This compound (PETH-HCl) emerges as a superior modifying agent for several reasons:
-
Strong, Covalent Attachment: The thiol (-SH) group forms a strong, stable gold-sulfur (Au-S) dative bond on the surface of nanoparticles like gold and silver.[6]
-
pH-Responsiveness: The pyridine ring contains a nitrogen atom with a pKa of approximately 5.2. This allows the nanoparticle surface charge to be modulated by ambient pH. In acidic environments (pH < 5.2), the pyridine nitrogen is protonated, creating a positive surface charge that can facilitate electrostatic interactions or trigger conformational changes.
-
Versatile Functional Handle: The pyridine ring can act as a nucleophile, a metal coordinating ligand, and participates in π-π stacking interactions, offering multiple avenues for secondary functionalization.[7]
-
Hydrophilicity: The hydrochloride salt form ensures good water solubility, simplifying the ligand exchange process in aqueous media.
Mechanism of Surface Modification
The modification process is primarily a ligand exchange reaction where PETH molecules displace the original, more weakly bound stabilizing agents (e.g., citrate) from the nanoparticle surface.
-
Thiol-Gold Interaction: The process is driven by the high affinity of sulfur for gold.[6][8] The thiol group of PETH chemisorbs onto the gold surface, forming a self-assembled monolayer (SAM). This robust covalent linkage ensures the long-term stability of the functional coating.[6]
-
Role of the Pyridine Group: The terminal pyridine group extends away from the nanoparticle surface, defining the new interface with the surrounding medium. Its nitrogen atom's lone pair of electrons is available for protonation. In physiological conditions (pH ~7.4), the pyridine is largely neutral and hydrophobic. However, in the acidic microenvironments of tumors (pH 6.5-6.9) or within endosomes/lysosomes (pH 4.5-6.0), the pyridine becomes protonated (pyridinium).[9][10] This charge reversal from neutral to positive can be exploited to trigger drug release or enhance cellular uptake.[11]
Below is a diagram illustrating the pH-responsive protonation of the pyridine headgroup on a nanoparticle surface.
Caption: pH-dependent protonation of the PETH ligand on a nanoparticle surface.
Core Protocol: Surface Modification of Citrate-Capped Gold Nanoparticles
This protocol details the ligand exchange procedure to replace the citrate capping on commercially available or lab-synthesized AuNPs with PETH-HCl.
3.1. Materials and Reagents
-
Citrate-capped Gold Nanoparticles (AuNPs), 20 nm diameter, in aqueous solution
-
This compound (PETH-HCl)
-
Methanol (ACS grade)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Deionized (DI) water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Benchtop microcentrifuge
-
Vortex mixer and sonicator bath
3.2. Experimental Workflow
The following diagram outlines the key steps in the surface modification protocol.
Caption: Step-by-step workflow for the surface functionalization of AuNPs with PETH-HCl.
3.3. Step-by-Step Procedure
-
Prepare PETH-HCl Stock Solution: Dissolve PETH-HCl in methanol to a final concentration of 10 mM.
-
Scientist's Note: Methanol is used to ensure full solubility of the ligand. The hydrochloride form is acidic; upon dissolution, the pH will be low, which is advantageous for the next step.
-
-
Activate the Thiol Group: To the 10 mM PETH-HCl solution, add a small volume of 0.1 M NaOH to adjust the pH to approximately 3-4. This ensures the thiol group (-SH) is deprotonated to the thiolate (-S⁻), which is the active species that binds to the gold surface. Do not raise the pH too high, as this will deprotonate the pyridine ring.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 1 mL of the stock citrate-capped AuNP solution.
-
Initiate Ligand Exchange: Add 10 µL of the pH-adjusted PETH-HCl solution to the AuNP solution. The molar excess of PETH ensures the reaction goes to completion.
-
Incubation: Gently vortex the mixture for 30 seconds. Incubate the reaction mixture overnight (~12-16 hours) at room temperature with gentle agitation (e.g., on a rotator or shaker).
-
Scientist's Note: The long incubation time allows for the complete exchange of citrate ions with the high-affinity thiol ligands, leading to a densely packed, stable self-assembled monolayer.
-
-
Purification - Step 1: Centrifuge the solution to pellet the now-modified AuNPs. The required speed and time will depend on nanoparticle size and concentration (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes). A soft, reddish-purple pellet should form at the bottom.
-
Washing - Step 1: Carefully remove and discard the supernatant, which contains excess PETH and displaced citrate ions. Add 1 mL of DI water to the tube and resuspend the pellet by gentle vortexing or brief sonication.
-
Purification - Step 2: Repeat the centrifugation (Step 6) and washing (Step 7) steps at least two more times to ensure complete removal of unbound ligands.
-
Final Product: After the final wash, resuspend the PETH-modified AuNPs in a desired volume of DI water or an appropriate buffer for storage and downstream applications. Store at 4°C.
Characterization: Validating Surface Modification
Successful modification must be confirmed empirically. The following techniques provide a comprehensive validation of the new surface chemistry.
| Characterization Technique | Unmodified (Citrate) AuNPs | Expected Result for PETH-Modified AuNPs | Rationale |
| UV-Vis Spectroscopy | Sharp SPR peak at ~520 nm | A slight red-shift (2-5 nm) of the SPR peak | The change in the local dielectric environment at the nanoparticle surface upon ligand binding alters the plasmon resonance.[7] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter (Z-average) of ~22-25 nm | Increase in hydrodynamic diameter by 2-4 nm | The PETH monolayer adds to the overall size of the nanoparticle in suspension. |
| Zeta Potential | Highly negative (~ -30 to -50 mV) at pH 7 | Near-neutral or slightly negative (~ -5 to +5 mV) at pH 7 | The negatively charged citrate is replaced by the neutral pyridine group (at pH 7.4). |
| Zeta Potential (pH Titration) | Remains highly negative across a wide pH range | Becomes increasingly positive as pH drops below 6.0 | Demonstrates the pH-responsive protonation of the pyridine ring, a key functional feature.[11] |
| SERS | No significant Raman signal | Strong characteristic Raman peaks for pyridine (~1000-1600 cm⁻¹) | The pyridine molecule is a strong Raman scatterer, and its proximity to the gold surface leads to significant signal enhancement.[12][13][14] |
Applications in Drug Development and Research
PETH-modified nanoparticles are powerful tools for creating sophisticated biomedical systems.
5.1. pH-Responsive Drug Delivery
The primary application leverages the pH-responsive nature of the pyridine group. Anticancer drugs can be conjugated to the nanoparticle surface, and the system can be designed to release the payload preferentially in the acidic tumor microenvironment or after cellular uptake into acidic endosomes.[9][10][15]
-
Mechanism: A drug can be linked via a bond that is stable at pH 7.4 but labile under acidic conditions. Alternatively, the charge reversal from neutral to positive upon acidification can trigger repulsion of a similarly charged drug molecule or induce a conformational change in a polymer shell, opening pores for drug release.[16] Nanocarriers can be designed to tailor release kinetics using environmental stimuli like pH.[17]
5.2. Biosensing and SERS
The pyridine group is an excellent reporter molecule for Surface-Enhanced Raman Spectroscopy (SERS).[12][13] The PETH-modified nanoparticles can serve as a stable SERS substrate. The pyridine nitrogen can also coordinate with metal ions, allowing the system to be used as a colorimetric or SERS-based sensor for heavy metals or other analytes.
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for a wide range of biomedical applications. The strong thiol-gold bond ensures the stability of the coating, while the pH-responsive pyridine headgroup offers a "smart" functionality that can be exploited for targeted drug delivery and advanced sensing applications. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to successfully implement this powerful surface modification strategy.
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empirical Optimization of Peptide Sequence and Nanoparticle Colloidal Stability: The Impact of Surface Ligands and Implications for Colorimetric Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gradient SERS Substrates with Multiple Resonances for Analyte Screening: Fabrication and SERS Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advances and applications of dynamic surface-enhanced Raman spectroscopy (SERS) for single molecule studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
4-Pyridineethanethiol Hydrochloride in electrochemical sensor fabrication
Application Notes & Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Pyridineethanethiol Hydrochloride (PETH-HCl) in the fabrication of high-sensitivity electrochemical sensors. We delve into the fundamental principles of self-assembled monolayer (SAM) formation on gold surfaces and provide detailed, field-proven protocols for electrode modification, electrochemical characterization, and subsequent biomolecule immobilization. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific applications, particularly in the realm of biosensing and drug analysis.
Introduction: The Strategic Role of 4-Pyridineethanethiol
Electrochemical sensors offer a powerful platform for sensitive, rapid, and cost-effective analysis, making them invaluable in drug discovery, diagnostics, and environmental monitoring.[1] The performance of these sensors is critically dependent on the tailored modification of the electrode surface. This compound (PETH-HCl) has emerged as a key linker molecule for this purpose.
PETH-HCl is a bifunctional molecule featuring a thiol (-SH) group at one end and a pyridine ring at the other.[2][3] This unique structure allows it to form highly ordered, self-assembled monolayers (SAMs) on gold electrode surfaces.[4] The thiol group forms a strong, stable covalent bond with gold, while the terminal pyridine ring remains exposed to the solution.[5] This exposed pyridine moiety provides a versatile anchor point for the subsequent immobilization of biomolecules (enzymes, antibodies, DNA) or nanoparticles, which serve as the specific recognition elements of the sensor.[6][7]
Key Physicochemical Properties of PETH-HCl:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNS | [2] |
| Molecular Weight | 175.68 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [3] |
| Solubility | Soluble in water and ethanol | |
| Storage | Room temperature, under inert gas, away from air | [3] |
The Core Mechanism: Self-Assembled Monolayer (SAM) Formation
The utility of PETH-HCl hinges on its ability to spontaneously form a densely packed, oriented monolayer on a gold surface. This process is driven by the strong affinity of sulfur for gold.[4]
The Gold-Thiol Bond
When a clean gold electrode is immersed in a solution containing PETH-HCl, the thiol groups chemisorb onto the gold surface, forming a robust Au-S covalent bond. This interaction is the foundation of the sensor's stability.
Molecular Organization
Van der Waals interactions between the ethyl chains and π-stacking interactions between the pyridine rings drive the molecules to arrange into a highly ordered, crystalline-like structure.[8][9] This dense packing is crucial as it:
-
Blocks Non-specific Interactions: The monolayer acts as a barrier, preventing unwanted molecules from directly accessing and fouling the electrode surface.
-
Controls Interfacial Properties: It creates a well-defined interface with predictable electrochemical properties.
-
Orients Functional Groups: It ensures the pyridine head groups are oriented outwards, making them accessible for further functionalization.[9]
The overall workflow for fabricating a sensor using PETH-HCl is a multi-stage process, beginning with a pristine electrode and culminating in a functional device ready for analyte detection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. The application of polythiol molecules for protein immobilisation on sensor surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Immobilization using 4-Pyridineethanethiol Hydrochloride Linkers
Introduction: The Strategic Importance of Oriented Protein Immobilization
For researchers, scientists, and drug development professionals, the controlled immobilization of proteins onto solid substrates is a foundational technique with far-reaching implications. From the development of highly sensitive biosensors and immunoassays to the fabrication of biocompatible materials and the screening of novel therapeutics, the ability to tether proteins to a surface while preserving their native conformation and biological activity is paramount. The orientation of the immobilized protein is often a critical determinant of its functionality; a randomly attached protein may have its active sites sterically hindered, rendering it ineffective.[1]
This guide provides a detailed exploration of protein immobilization using 4-Pyridineethanethiol Hydrochloride as a surface linker. This small molecule offers a versatile and controllable method for creating functionalized surfaces, particularly on noble metals like gold. We will delve into the underlying chemical principles, provide step-by-step protocols for two distinct immobilization strategies, and discuss methods for the characterization and validation of the resulting protein layer.
The Chemistry of this compound in Surface Functionalization
This compound is a bifunctional linker molecule. At one end, a thiol group (-SH) exhibits a strong affinity for gold and other noble metal surfaces, enabling the spontaneous formation of a highly ordered, single-molecule layer known as a self-assembled monolayer (SAM).[2][3] This process is driven by the strong gold-sulfur interaction, which is a stable, semi-covalent bond.[3] The molecules in the SAM pack tightly, creating a well-defined surface chemistry.[3]
At the other end of the linker is a pyridine ring. The nitrogen atom in this ring can be protonated or deprotonated depending on the pH of the surrounding environment. This pH-dependent charge of the pyridine group is the key to one of the primary methods of protein immobilization with this linker: electrostatic interaction.[4][5]
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H10ClNS | [6] |
| Molecular Weight | 175.68 g/mol | [6][7] |
| Structure | 2-(pyridin-4-yl)ethanethiol;hydrochloride | [6] |
Core Immobilization Strategies
Two primary strategies can be employed for immobilizing proteins onto a 4-Pyridineethanethiol functionalized surface:
-
Direct Electrostatic Adsorption: This is a direct, reversible, and pH-tunable method that relies on the electrostatic attraction between the charged pyridine surface and charged residues on the protein.
-
Covalent Amide Bonding via EDC/NHS Chemistry: This is a more robust, irreversible method that involves the activation of carboxyl groups on the protein to form stable amide bonds with the pyridine linker (after modification).
Protocol 1: pH-Controlled Electrostatic Immobilization of Proteins
This protocol leverages the pH-dependent charge of the pyridine headgroup to electrostatically attract and bind proteins. The efficiency of this method is contingent on the isoelectric point (pI) of the target protein and the pKa of the surface-bound pyridine.
Principle of the Method
At a pH below the pKa of the surface-bound pyridine, the pyridine nitrogen becomes protonated, imparting a net positive charge to the surface. If the buffer pH is also above the isoelectric point (pI) of the target protein, the protein will carry a net negative charge. This charge differential drives the electrostatic adsorption of the protein to the functionalized surface.
Diagram: Workflow for Electrostatic Protein Immobilization
Caption: Workflow for pH-controlled electrostatic protein immobilization.
Materials and Equipment
-
Substrate: Gold-coated glass slides or sensor chips.
-
Linker: this compound.
-
Solvent: 200-proof ethanol.
-
Protein: Target protein of interest.
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Binding buffer (e.g., acetate buffer, pH 4.5, or as optimized for the specific protein).
-
Washing buffer (same as binding buffer).
-
-
Blocking Agent: Bovine Serum Albumin (BSA) or casein solution.
-
Equipment:
-
Sonicator.
-
Nitrogen gas source.
-
Petri dishes or other suitable incubation chambers.
-
Tweezers.
-
Micropipettes.
-
Step-by-Step Protocol
Part A: Formation of the 4-Pyridineethanethiol SAM
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen. A clean environment is crucial for high-quality SAM formation.[8]
-
Linker Solution Preparation: Prepare a 1-5 mM solution of this compound in 200-proof ethanol.
-
SAM Formation: Immerse the clean gold substrate in the linker solution in a sealed container. To minimize oxidation, it is advisable to purge the container with nitrogen gas. Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the linker solution and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules. Dry the substrate under a stream of nitrogen.
Part B: pH-Controlled Protein Immobilization
-
Buffer Selection: The choice of binding buffer pH is critical. For optimal electrostatic attraction, the pH should be below the pKa of the pyridine surface (to ensure a positive charge) and above the pI of the protein (to ensure a net negative charge).[5] A typical starting point is a pH range of 4.0-5.5.
-
Protein Solution Preparation: Dissolve the target protein in the selected binding buffer to a final concentration of 0.1-1.0 mg/mL.
-
Immobilization: Immerse the 4-Pyridineethanethiol functionalized substrate in the protein solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the substrate from the protein solution and rinse it with the binding buffer to remove any loosely bound protein.
-
Blocking (Optional but Recommended): To prevent non-specific adsorption in subsequent assays, immerse the substrate in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Final Rinse and Storage: Rinse the substrate with PBS and then deionized water. The functionalized substrate is now ready for use or can be stored in a hydrated state at 4°C.
Protocol 2: Covalent Immobilization via EDC/NHS Chemistry
This protocol creates a stable, covalent amide bond between the protein's primary amines (e.g., lysine residues) and a carboxyl-modified pyridine surface. This is a two-part process that first requires the modification of the pyridine ring to introduce a carboxyl group.
Principle of the Method
This method adapts the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][9] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester.[3] This NHS ester readily reacts with primary amines on the protein to form a stable amide bond.
Diagram: EDC/NHS Coupling Chemistry
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Materials and Equipment
-
Functionalized Substrate: 4-Pyridineethanethiol SAM on gold.
-
Modification Reagent: Iodoacetic acid.
-
Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
-
Buffers:
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Coupling Buffer (e.g., PBS, pH 7.4).
-
-
Quenching Solution: 1 M Ethanolamine, pH 8.5.
-
All other materials and equipment from Protocol 1.
Step-by-Step Protocol
Part A: Carboxylation of the Pyridine Surface
-
Prepare a 4-Pyridineethanethiol SAM on a gold substrate as described in Protocol 1, Part A.
-
Immerse the functionalized substrate in a solution of iodoacetic acid (concentration to be optimized, typically 10-50 mM) in an appropriate buffer (e.g., borate buffer, pH 8.5) for 2-4 hours at room temperature. This reaction alkylates the pyridine nitrogen, introducing a carboxyl group.
-
Rinse the substrate thoroughly with deionized water and dry under nitrogen.
Part B: EDC/NHS Coupling of the Protein
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in activation buffer (MES, pH 6.0).
-
Immerse the carboxylated substrate in a mixture of the EDC and NHS solutions for 15-30 minutes at room temperature.
-
-
Protein Coupling:
-
Immediately after activation, rinse the substrate with the coupling buffer (PBS, pH 7.4).
-
Immerse the activated substrate in a solution of the target protein (0.1-1.0 mg/mL in PBS, pH 7.4) for 1-2 hours at room temperature.
-
-
Quenching:
-
Remove the substrate from the protein solution and rinse with PBS.
-
Immerse the substrate in the quenching solution (1 M Ethanolamine, pH 8.5) for 10-15 minutes to deactivate any remaining NHS-esters.
-
-
Final Washing: Rinse the substrate thoroughly with PBS and deionized water. Store at 4°C in PBS.
Characterization and Validation of Protein Immobilization
It is essential to characterize the modified surface at each stage of the process to ensure successful immobilization and to quantify the amount of bound protein.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of the SAM (sulfur and nitrogen peaks) and the immobilized protein (increased nitrogen and carbon signals). |
| Contact Angle Goniometry | Measures changes in surface wettability. The surface will become more hydrophilic after protein immobilization. |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface, allowing for the visualization of the immobilized protein molecules and assessment of surface coverage and morphology.[10] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | A highly sensitive, real-time technique that measures the mass of the adsorbed protein layer and provides information about its viscoelastic properties.[5] |
| Surface Plasmon Resonance (SPR) | Monitors the binding of molecules to the surface in real-time by detecting changes in the refractive index, allowing for the quantification of immobilized protein. |
| Activity Assays | Functional assays specific to the immobilized protein (e.g., enzyme activity assays, antibody-antigen binding assays) are the ultimate validation of successful, non-denaturing immobilization. |
Troubleshooting and Considerations
-
Low Protein Binding:
-
Verify the formation of the initial SAM using XPS or contact angle measurements.
-
For electrostatic immobilization, optimize the pH of the binding buffer. The ideal pH will provide a strong charge differential between the surface and the protein.
-
For covalent coupling, ensure that the EDC and NHS solutions are freshly prepared, as their activity diminishes over time.
-
-
Non-specific Binding:
-
Ensure a thorough blocking step is included after protein immobilization.
-
Incorporate a mild detergent (e.g., Tween-20) in washing buffers.
-
-
Loss of Protein Activity:
-
Avoid harsh pH conditions or organic solvents that could denature the protein.
-
For covalent immobilization, high coupling densities can sometimes lead to steric hindrance. Consider reducing the protein concentration during the coupling step.
-
Conclusion
The use of this compound linkers provides a robust and versatile platform for protein immobilization on gold surfaces. By understanding the underlying principles of self-assembly and the pH-dependent nature of the pyridine headgroup, researchers can choose between a tunable electrostatic adsorption method and a stable covalent coupling strategy. Careful execution of the protocols and thorough characterization of the resulting protein layer will enable the development of reliable and functional protein-based devices for a wide range of applications in research and drug development.
References
- 1. Immobilization of Protein A on SAMs for the elaboration of immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH-dependent immobilization of proteins on surfaces functionalized by plasma-enhanced chemical vapor deposition of poly(acrylic acid)- and poly(ethylene oxide)-like films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Functionalization of Surfaces with 4-Pyridineethanethiol for Advanced Cell Studies
Introduction: Engineering the Cellular Microenvironment with 4-Pyridineethanethiol
In the intricate world of cell biology and drug development, the interface between a cell and its substrate is a critical determinant of its behavior. The ability to precisely control the chemical and physical properties of this interface allows researchers to mimic physiological conditions, direct cell fate, and develop more predictive in vitro models. 4-Pyridineethanethiol (PYE) has emerged as a versatile molecule for the functionalization of surfaces, particularly gold, offering a unique platform for investigating cell-surface interactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of surfaces with PYE to create well-defined substrates for cell studies. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the characterization and application of these surfaces. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate these methods but also to innovate and adapt them for their specific research needs.
The Scientific Rationale: Why 4-Pyridineethanethiol?
4-Pyridineethanethiol is a bifunctional molecule comprising a thiol group (-SH) at one end and a pyridyl group at the other, connected by a short ethyl spacer. This architecture is key to its utility in surface functionalization for cell studies.
-
The Thiol Anchor: The thiol group forms a strong, stable covalent bond with gold surfaces, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). This bottom-up approach to surface modification is simple, reproducible, and allows for precise control over the surface chemistry.
-
The Pyridyl Interface: The exposed pyridyl group presents a unique chemical interface to the biological environment. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating with metal ions. Furthermore, the pyridyl group can be protonated in acidic environments, imparting a positive charge to the surface. This tunability of surface charge and coordination chemistry offers a powerful tool to modulate protein adsorption and subsequent cell adhesion.
The interaction of cells with a PYE-functionalized surface is not a direct one. Instead, it is primarily mediated by the adsorption of proteins from the cell culture medium onto the surface. The composition and conformation of this adsorbed protein layer are dictated by the underlying surface chemistry, which in turn governs the engagement of cell surface receptors, such as integrins, and the subsequent cellular responses.
Experimental Workflows: From Bare Substrate to Cell-Laden Surface
The overall process of utilizing PYE-functionalized surfaces for cell studies can be broken down into three key stages: substrate preparation, PYE functionalization, and cell-based assays.
Caption: A generalized workflow for preparing and utilizing 4-Pyridineethanethiol functionalized surfaces for cell studies.
Detailed Protocols
Protocol 1: Preparation of Gold-Coated Substrates
For optimal and reproducible SAM formation, the gold substrate must be scrupulously clean. This protocol is suitable for gold-coated glass coverslips or silicon wafers.
Materials:
-
Gold-coated substrates (e.g., 20 nm titanium adhesion layer followed by 50 nm gold)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
200 proof ethanol
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas source
-
Teflon or glass sample holders
Procedure:
-
Place the gold substrates in a sample holder.
-
Immerse the substrates in freshly prepared Piranha solution for 5-10 minutes. You should observe bubbling as the solution cleans the surface.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with 200 proof ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the substrates immediately for functionalization.
Protocol 2: Formation of 4-Pyridineethanethiol Self-Assembled Monolayers (SAMs)
This protocol describes the formation of a PYE SAM on a clean gold substrate.
Materials:
-
Clean, dry gold-coated substrates
-
4-Pyridineethanethiol (PYE)
-
200 proof ethanol
-
Glass vials with Teflon-lined caps
-
Nitrogen gas source
Procedure:
-
Prepare a 1 mM solution of PYE in 200 proof ethanol. For example, dissolve 1.39 mg of PYE in 10 mL of ethanol.
-
Place the clean, dry gold substrates in individual glass vials.
-
Add enough PYE solution to each vial to completely submerge the substrates.
-
Purge the vials with nitrogen gas for 1-2 minutes to minimize oxidation.
-
Seal the vials tightly and allow the self-assembly to proceed for 18-24 hours at room temperature in the dark.
-
After incubation, remove the substrates and rinse them thoroughly with 200 proof ethanol to remove any non-covalently bound PYE.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the PYE-functionalized substrates in a clean, dry environment, preferably under nitrogen, until use.
Protocol 3: Characterization of PYE-Functionalized Surfaces
It is crucial to verify the successful formation of the PYE SAM before proceeding with cell studies.
A. Contact Angle Goniometry:
This technique provides information about the wettability of the surface, which is indicative of the terminal chemical group.
-
Principle: A droplet of a liquid (typically DI water) is placed on the surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured.
-
Expected Results: A bare, clean gold surface is relatively hydrophilic. After functionalization with PYE, the surface should become more hydrophobic due to the aromatic pyridyl group. The exact contact angle will depend on the packing density and ordering of the SAM.
| Surface | Expected Water Contact Angle (θ) |
| Clean Gold | ~30-50° |
| PYE-functionalized Gold | ~60-80° |
B. X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive quantitative spectroscopic technique that can identify the elemental composition of the surface and the chemical states of those elements.
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element from which they were emitted.
-
Expected Results:
-
Survey Scan: The appearance of a nitrogen (N 1s) peak at a binding energy of approximately 400 eV is a clear indication of the presence of the pyridyl group on the surface.
-
High-Resolution Scans:
-
S 2p: The sulfur peak will confirm the presence of the thiol. The binding energy will be consistent with a thiolate species bonded to gold.
-
N 1s: The position and shape of the nitrogen peak can provide information about the chemical environment of the pyridyl group, including its potential protonation.
-
-
Protocol 4: Cell Culture on PYE-Functionalized Surfaces
This protocol provides a general framework for seeding and culturing cells on PYE-functionalized substrates. It should be adapted for the specific cell type being studied. Here, we use primary neurons as an example of a sensitive cell type.[1][2][3][4][5]
Materials:
-
PYE-functionalized substrates
-
Cell culture medium appropriate for the cell type (e.g., Neurobasal medium supplemented with B27 for neurons)
-
Fetal Bovine Serum (FBS) or other serum supplements
-
Phosphate-buffered saline (PBS)
-
Cell suspension
-
Sterile culture dishes
-
Laminar flow hood
Procedure:
-
Sterilization: Sterilize the PYE-functionalized substrates by exposing them to UV light in a laminar flow hood for 30 minutes per side. Alternatively, they can be sterilized by immersion in 70% ethanol for 30 minutes followed by thorough rinsing with sterile PBS.
-
Protein Adsorption: Place the sterile substrates in a sterile culture dish. Add cell culture medium containing serum (e.g., 10% FBS) to cover the surface of the substrates. Incubate for at least 1 hour at 37°C in a humidified incubator with 5% CO₂. This step allows for the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, which are crucial for cell adhesion.[6][7][8][9][10]
-
Cell Seeding: Aspirate the protein-containing medium from the substrates. Seed the cells onto the PYE-functionalized surfaces at the desired density.
-
Cell Culture: Culture the cells under standard conditions, monitoring their adhesion, morphology, and proliferation using phase-contrast microscopy.
-
Analysis: At desired time points, cells can be fixed and stained for various markers (e.g., actin cytoskeleton, focal adhesions) or lysed for molecular analyses.
Mechanism of Cell Interaction with PYE Surfaces: A Multi-layered Perspective
The interaction of a cell with a PYE-functionalized surface is a complex process that can be understood by considering the following hierarchical events:
Caption: A schematic representation of the key events in cell-surface interactions on a PYE-functionalized substrate.
-
Protein Adsorption: When the PYE surface is exposed to cell culture medium, proteins from the serum, primarily vitronectin and fibronectin, adsorb onto the surface.[6][11] The pyridyl group, with its potential for hydrogen bonding and, if protonated, electrostatic interactions, will influence the amount and conformation of these adsorbed proteins. Surfaces with amine (-NH₂) and carboxyl (-COOH) groups, which can also be charged, have been shown to promote the adsorption of vitronectin and fibronectin.[11][12]
-
Integrin Binding: Cells attach to the adsorbed protein layer through transmembrane receptors called integrins. Specific integrins recognize and bind to motifs within the adsorbed proteins, such as the RGD (arginine-glycine-aspartic acid) sequence found in fibronectin and vitronectin. The density and accessibility of these binding motifs on the PYE surface will dictate the initial strength of cell attachment.[12][13]
-
Focal Adhesion Formation: Upon integrin engagement, a cascade of events is initiated within the cell, leading to the assembly of large, multi-protein complexes called focal adhesions.[12][14][15] These structures serve as mechanical links between the extracellular matrix and the intracellular actin cytoskeleton, and also act as signaling hubs. The composition and maturation of focal adhesions are sensitive to the underlying surface chemistry.[12]
-
Intracellular Signaling and Cellular Response: The formation of focal adhesions triggers various intracellular signaling pathways that regulate a wide range of cellular behaviors, including adhesion, spreading, proliferation, migration, and even gene expression.[12][16][17][18][19][20] The specific signals initiated will depend on the nature of the integrin-ligand interactions and the subsequent recruitment of signaling molecules to the focal adhesions.
Applications in Cell Biology and Drug Development
PYE-functionalized surfaces offer a versatile platform for a variety of applications:
-
Studying Fundamental Cell Biology: By providing a chemically well-defined surface, PYE SAMs allow for the systematic investigation of how surface properties like charge and protein adsorption influence cell behavior.
-
Tissue Engineering: The ability to control cell adhesion and organization is fundamental to creating functional tissues. PYE surfaces can be patterned to guide cell growth and create co-cultures of different cell types.
-
Drug Screening: Cell-based assays are a cornerstone of drug discovery. PYE-functionalized substrates can be used to create more physiologically relevant cell culture models, potentially improving the predictive power of in vitro drug screening.
-
Biosensors: The specific interaction of cells with PYE surfaces can be harnessed to develop cell-based biosensors for detecting various analytes or monitoring cellular responses to stimuli.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Cell Adhesion | Incomplete or disordered SAM formation. | Verify SAM formation with contact angle and XPS. Ensure the use of high-purity PYE and ethanol. |
| Contamination of the substrate. | Use rigorous cleaning procedures (e.g., Piranha solution). Work in a clean environment. | |
| Insufficient protein adsorption. | Ensure the use of serum-containing medium for the protein adsorption step. Increase incubation time if necessary. | |
| High Cell Death | Residual solvents or contaminants. | Thoroughly rinse the substrates after functionalization and sterilization. |
| Inappropriate cell seeding density. | Optimize the cell seeding density for your specific cell type. | |
| Inconsistent Results | Variation in substrate quality. | Use substrates from a reliable source with consistent gold quality. |
| Inconsistent SAM formation. | Strictly adhere to the protocol, especially regarding cleaning, incubation time, and rinsing. |
References
- 1. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Primary cortical neuron isolation and culture [protocols.io]
- 6. Role of serum vitronectin and fibronectin in adhesion of fibroblasts following seeding onto tissue culture polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibronectin and vitronectin promote human fetal osteoblast cell attachment and proliferation on nanoporous titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitronectin--a major cell attachment-promoting protein in fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibronectin and vitronectin promote human fetal osteoblast cell attachment and proliferation on nanoporous titanium surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative methods for analysis of integrin binding and focal adhesion formation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What steps are involved in the formation of focal adhesions? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. Focal adhesion - Wikipedia [en.wikipedia.org]
- 16. Gene expression profiling in single cells within tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression profiling and pathway analysis of Krüppel-like factor 4 in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcription profile in mouse four-cell, morula, and blastocyst: Genes implicated in compaction and blastocoel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GEO Accession viewer [ncbi.nlm.nih.gov]
- 20. Gene expression profiling in patients with chronic obstructive pulmonary disease and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Pyridineethanethiol Hydrochloride in Advanced Drug Delivery Systems
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Pyridineethanethiol Hydrochloride as a critical component in stimuli-responsive drug delivery systems. We delve into the underlying chemical principles, provide validated, step-by-step protocols for nanoparticle functionalization and characterization, and detail methodologies for drug loading and controlled release. The focus is on leveraging the unique dual-functionality of this molecule—the thiol group for robust anchoring to gold nanoparticles and the pH-sensitive pyridine moiety for triggered therapeutic release in acidic microenvironments characteristic of tumors and endosomes.
Introduction: The Molecular Logic of 4-Pyridineethanethiol
This compound is a bifunctional organic molecule that has emerged as a powerful tool in the design of "smart" drug delivery vehicles. Its utility is rooted in its distinct chemical domains:
-
The Thiol Anchor (-SH): The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold. This interaction leads to the spontaneous formation of a stable, semi-covalent gold-sulfur bond (approx. 45 kcal/mol), which is the driving force for creating a self-assembled monolayer (SAM) on the surface of a gold nanoparticle (AuNP).[1] This process transforms a bare metallic nanoparticle into a functionalized platform.[2]
-
The Pyridine Trigger: The terminal pyridine ring serves as a pH-sensitive trigger. The nitrogen atom in the pyridine ring has a pKa of approximately 5.2. In neutral or physiological pH environments (pH ~7.4), the pyridine is largely deprotonated and uncharged. However, in acidic conditions, such as those found in tumor microenvironments or within cellular endosomes (pH 5.0-6.8), the nitrogen atom becomes protonated, imparting a positive charge to the nanoparticle surface.[3][4][5] This charge switch is the key to triggering drug release.
This unique combination allows for the construction of drug delivery systems that remain stable and "silent" in general circulation but are activated to release their payload upon reaching the desired acidic target site.
Core Application: pH-Responsive Drug Delivery using Functionalized Gold Nanoparticles
Gold nanoparticles are excellent candidates for drug delivery due to their biocompatibility, ease of synthesis, and tunable optical properties.[6][7][8] Functionalizing AuNPs with this compound creates a pH-responsive system capable of controlled drug release.
Mechanism of Action
The process begins by loading a therapeutic agent onto the 4-Pyridineethanethiol-functionalized AuNP. This is often achieved through non-covalent interactions, such as electrostatic attraction, where a negatively charged drug or a drug encapsulated in a negatively charged polymer is held by the neutral pyridine surface at physiological pH.
Upon reaching an acidic target environment, the following cascade is initiated:
-
Protonation: The pyridine rings on the AuNP surface become protonated.
-
Surface Charge Reversal: The nanoparticle surface transitions from neutral to strongly positive.
-
Electrostatic Repulsion: The newly positive surface repels the positively charged drug or disrupts the carrier matrix, triggering the release of the therapeutic payload precisely at the target site.[9] This mechanism minimizes off-target effects and reduces systemic toxicity.
Figure 1: Mechanism of pH-responsive drug release. At physiological pH, the drug is stably associated with the nanoparticle. In an acidic environment, surface protonation causes electrostatic repulsion, triggering drug release.
Experimental Protocols
Protocol 1: Synthesis and Functionalization of AuNPs
This protocol first describes the synthesis of ~15 nm AuNPs via the Turkevich citrate reduction method, followed by their surface functionalization.[6]
Part A: Synthesis of Gold Nanoparticles
-
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized (DI) water (18.2 MΩ·cm)
-
-
Procedure:
-
Add 100 mL of DI water to a meticulously clean 250 mL round-bottom flask with a stir bar.
-
Bring the water to a rolling boil on a heating mantle with vigorous stirring.
-
Add 1 mL of 1% (w/v) HAuCl₄ solution to the boiling water. The solution will be pale yellow.
-
After ~1 minute, rapidly inject 2 mL of 1% (w/v) trisodium citrate solution.
-
Observe the color change: the solution will progress from yellow to clear, then grey, purple, and finally a deep ruby red over 10-15 minutes.
-
Continue boiling for an additional 15 minutes to ensure the reaction is complete.
-
Remove from heat and allow the solution to cool to room temperature with gentle stirring.
-
Store the resulting AuNP colloid at 4°C.
-
Part B: Surface Functionalization
-
Materials:
-
Synthesized AuNP colloid
-
This compound
-
Ethanol (anhydrous)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
To 10 mL of the stirred AuNP colloid, add 100 µL of the 10 mM thiol solution (final concentration ~0.1 mM).
-
Allow the mixture to stir at room temperature for at least 12 hours to ensure the formation of a well-ordered self-assembled monolayer.[1]
-
To remove excess thiol, centrifuge the solution (e.g., 12,000 x g for 20 min for ~15 nm particles).
-
Carefully discard the supernatant and resuspend the nanoparticle pellet in an equal volume of DI water.
-
Repeat the centrifugation/resuspension wash step two more times.
-
The final suspension of functionalized AuNPs is ready for characterization and drug loading.
-
Figure 2: Overall experimental workflow from nanoparticle synthesis to in vitro drug release studies.
Protocol 2: Physicochemical Characterization
Thorough characterization is essential to validate the successful synthesis and functionalization of the nanoparticles.[10][11][12]
| Technique | Purpose | Expected Result for Functionalized AuNPs |
| UV-Vis Spectroscopy | Confirm AuNP formation and monitor surface changes. | A sharp Surface Plasmon Resonance (SPR) peak around 520 nm. A slight red-shift (2-5 nm) after functionalization indicates a change in the local refractive index. |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter and size distribution. | A slight increase in hydrodynamic diameter post-functionalization due to the organic layer. Polydispersity Index (PDI) should be < 0.3 for a monodisperse sample. |
| Zeta Potential | Determine surface charge and confirm ligand binding. | Citrate-stabilized AuNPs will be negative (~ -30 mV). After functionalization, the charge will become less negative or near-neutral at pH 7.4. At pH 5.5, it should become positive. |
| Transmission Electron Microscopy (TEM) | Visualize core size, shape, and morphology. | Spherical nanoparticles with a core diameter consistent with synthesis (~15 nm). Will not show the organic layer but confirms core integrity.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm presence of functional groups. | Characteristic peaks for the pyridine ring vibrations should be observable on the functionalized particles compared to bare AuNPs.[13] |
Protocol 3: Drug Loading (Example with Doxorubicin)
This protocol uses doxorubicin (DOX), a common chemotherapeutic agent that is positively charged and fluorescent, as a model drug. Loading is achieved via electrostatic interaction after adjusting the pH.
-
Materials:
-
Functionalized AuNPs
-
Doxorubicin Hydrochloride (DOX)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Adjust the pH of the functionalized AuNP solution to ~8.0 using dilute NaOH. This ensures the pyridine is deprotonated and the drug is in its free base form, facilitating interaction.
-
Prepare a 1 mg/mL stock solution of DOX in DI water.
-
Add the DOX solution to the AuNP suspension at a predetermined mass ratio (e.g., 1:5 DOX:AuNP).
-
Stir the mixture overnight in the dark at 4°C to allow for maximum loading.
-
Separate the DOX-loaded AuNPs from the free, unloaded DOX via centrifugation (12,000 x g, 20 min).
-
Collect the supernatant. Resuspend the pellet in pH 7.4 PBS.
-
Quantify the amount of free DOX in the supernatant using a UV-Vis spectrophotometer (absorbance at 480 nm) or a fluorometer against a standard curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas below.
-
Drug Loading Calculations:
-
Drug Loading Content (DLC %): (Mass of loaded drug / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of loaded drug / Initial mass of drug) x 100
Protocol 4: In Vitro pH-Responsive Drug Release
This protocol uses a dialysis method to simulate drug release under physiological and acidic conditions.[14][15]
-
Materials:
-
DOX-loaded AuNPs
-
PBS (pH 7.4)
-
Acetate Buffer (pH 5.5)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
-
Procedure:
-
Transfer 1 mL of the DOX-loaded AuNP suspension into a dialysis bag.
-
Prepare two release media: 50 mL of pH 7.4 PBS and 50 mL of pH 5.5 acetate buffer in separate beakers.
-
Place one dialysis bag in each beaker and stir gently at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the concentration of released DOX in the collected samples using UV-Vis or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released over time. Plot the cumulative release (%) versus time.
-
Expected Outcome: A significantly higher and faster release of DOX will be observed at pH 5.5 compared to the minimal release at pH 7.4, demonstrating the pH-responsive nature of the delivery system.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | ~5 | ~25 |
| 8 | ~10 | ~60 |
| 24 | ~15 | ~85 |
| 48 | ~18 | ~90 |
Advanced Considerations and Troubleshooting
-
Targeted Delivery: The pyridine surface can be further modified. For instance, a fraction of the surface can be functionalized with targeting ligands like peptides (e.g., RGD) or antibodies to enhance accumulation in specific cell types before the pH trigger is engaged.[16]
-
Biocompatibility: While gold is generally considered biocompatible, it is crucial to perform in vitro cytotoxicity assays (e.g., MTT or LDH assays) on relevant cell lines to ensure the final formulation is not toxic.[17][18][19]
-
Troubleshooting:
-
Aggregation: If nanoparticles aggregate after functionalization (indicated by a color change to purple/black and a large DLS size), the thiol concentration may be too high, or the initial colloid may be unstable. Ensure high-quality starting materials and optimize thiol concentration.
-
Low Drug Loading: This may be due to inefficient electrostatic interaction. Verify the zeta potentials of the drug and the functionalized particles. Adjusting the pH during loading can significantly impact efficiency.
-
References
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-functional gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Biocompatibility of engineered nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
creating mixed SAMs with 4-Pyridineethanethiol and other thiols
Application Note & Protocol
Topic: Engineering Functional Surfaces: A Guide to Creating Mixed Self-Assembled Monolayers with 4-Pyridineethanethiol and Co-adsorbate Thiols
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, providing a versatile method to modify the chemical and physical properties of interfaces with molecular-level precision.[1][2] This is typically achieved by immersing a substrate, most commonly gold, into a dilute solution of organosulfur compounds like alkanethiols. While single-component SAMs are effective, the true power of this technology lies in the creation of mixed SAMs , where two or more different thiols are co-adsorbed onto the substrate. This approach allows for the fine-tuning of surface properties—such as wettability, chemical reactivity, and biological interactions—by simply adjusting the ratio and functionality of the constituent molecules.[3][4][5][6]
This guide focuses on the design, fabrication, and characterization of mixed SAMs incorporating 4-Pyridineethanethiol (4-PET) . The terminal pyridine group of 4-PET is a particularly valuable functional unit due to its ability to coordinate with metal ions, participate in hydrogen bonding, and introduce unique electronic and pH-responsive properties to a surface.[7][8] By co-assembling 4-PET with other thiols, such as simple alkanethiols or oligo(ethylene glycol) (OEG)-terminated thiols, researchers can create highly tailored surfaces for a wide array of applications, including advanced biosensors, platforms for controlled cell adhesion, and molecular electronics.[7][9][10]
This document serves as a comprehensive technical guide, moving from the fundamental principles governing mixed SAM formation to detailed, field-proven protocols for their creation and characterization.
Scientific Principles: The "Why" Behind the "How"
A successful experimental design is rooted in understanding the underlying scientific phenomena. The formation of a mixed SAM is not merely a random deposition of molecules; it is a complex, competitive process governed by thermodynamics and kinetics.
The Driving Forces of Assembly
The formation of a thiol-based SAM on a gold surface is primarily driven by two key interactions:
-
Sulfur-Gold Chemisorption: A strong, semi-covalent bond (approx. 45 kcal/mol) forms between the sulfur atom of the thiol and the gold substrate. This is the anchoring mechanism that initiates monolayer formation.
-
Inter-chain van der Waals Interactions: For alkanethiols, hydrophobic interactions between the methylene chains of adjacent molecules drive the ordering and packing of the monolayer. This interaction is significant for chains of 10 carbons or more and leads to the formation of a densely packed, quasi-crystalline film where the alkyl chains are tilted at an angle (typically ~30°) from the surface normal to maximize these interactions.
Controlling Surface Composition: A Competitive Process
When a gold substrate is exposed to a solution containing two or more different thiols, they compete for binding sites on the surface. The final composition of the monolayer is influenced by several factors:
-
Solution Concentration Ratio: The molar ratio of the thiols in the assembly solution is the primary determinant of the surface composition. However, the relationship is not always linear.[3][11] One component may adsorb preferentially over the other.
-
Alkyl Chain Length: In mixtures of alkanethiols, longer chains tend to be preferentially incorporated into the final monolayer due to stronger van der Waals forces.
-
Head Group Interactions: The terminal functional groups can influence adsorption through steric hindrance or intermolecular forces (e.g., hydrogen bonding). Bulky head groups may lead to less dense packing.
-
Assembly Time: SAM formation is a two-stage process: a rapid initial adsorption followed by a much slower reorganization phase where the molecules arrange into a more thermodynamically stable, ordered structure.[12] For creating well-ordered mixed SAMs, longer immersion times (e.g., 12-48 hours) are generally recommended to allow the system to reach equilibrium.
Rationale for Component Selection
The choice of thiols dictates the final functionality of the surface.
-
The Functional Component (4-Pyridineethanethiol): The pyridine headgroup provides a specific binding site for metal ions, making it ideal for fabricating electrochemical sensors for heavy metals like mercury.[7][13] It can also serve as an anchor point for nanoparticles or biomolecules.
-
The Diluent Thiol (Co-adsorbate): The second thiol is chosen to control the surrounding surface environment.
-
Hydrophobic Spacers (e.g., Dodecanethiol, -CH₃ end): These create a hydrophobic background, useful for studying protein adsorption or creating patterned wettability.
-
Hydrophilic Spacers (e.g., 11-Mercapto-1-undecanol, -OH end): These render the surface more hydrophilic.[11]
-
Inert Background (e.g., OEG-thiols): Thiols terminated with short oligo(ethylene glycol) chains are exceptionally effective at resisting the non-specific adsorption of proteins and cells.[9][10] This is critical for biosensor applications where minimizing background noise is essential for signal clarity.
-
Charged Surfaces (e.g., Mercaptoundecanoic Acid, -COOH end): These introduce a negative charge at neutral pH, allowing for electrostatic interactions.
-
Caption: Logical relationship between experimental inputs and final mixed SAM properties.
Experimental Protocols
High-quality SAMs are the product of meticulous experimental procedure. Contamination is the primary cause of failure, necessitating a clean working environment and high-purity reagents.
Materials and Reagents
| Reagent / Material | Recommended Grade / Supplier | Purpose |
| 4-Pyridineethanethiol (4-PET) | >97.0% (e.g., TCI P1373)[14] | Primary functional thiol |
| Co-adsorbate Thiol(s) | >95% Purity | Diluent/spacing thiol |
| Gold Substrates | Silicon wafer or glass with Ti/Au (e.g., 5nm/50nm) | SAM support |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Thiol solvent |
| Sulfuric Acid (H₂SO₄) | ACS Grade | Piranha solution component |
| Hydrogen Peroxide (H₂O₂) | 30% solution, ACS Grade | Piranha solution component |
| Ultrapure Water | 18.2 MΩ·cm | Rinsing |
| Dry Nitrogen Gas | High Purity | Drying substrates |
| Glass Scintillation Vials | 20 mL, with caps | Assembly containers |
Protocol 1: Gold Substrate Preparation
An atomically clean gold surface is non-negotiable for forming a well-ordered monolayer.
CAUTION: Piranha solution (a 7:3 mixture of H₂SO₄:H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care inside a fume hood using appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat). Never store Piranha solution in a sealed container.
-
Initial Cleaning: Use tweezers to handle the gold substrates. Sonicate them sequentially in acetone and then isopropanol for 10 minutes each to remove gross organic contamination.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Oxidative Cleaning (Piranha Etch):
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker (the reaction is highly exothermic).
-
Immerse the gold substrates in the freshly prepared, hot Piranha solution for 5-10 minutes. You will observe bubbling as it cleans the surface.
-
Remove the substrates and rinse them copiously with ultrapure water.
-
-
Final Rinse and Dry: Rinse the substrates thoroughly with 200-proof ethanol and dry them completely with nitrogen gas.
-
Immediate Use: The gold surface is now highly active and should be used immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: Thiol Solution Preparation
To ensure accurate surface composition, prepare stock solutions of each thiol separately before mixing.
-
Prepare Stock Solutions: Create individual 10 mM stock solutions of 4-PET and your chosen co-adsorbate thiol(s) in 200-proof ethanol.
-
Prepare Mixed Assembly Solution: Combine the stock solutions to achieve the desired molar ratio and a final total thiol concentration of 1.0 mM .
-
Example for a 1:9 (10%) 4-PET Solution: To make 10 mL of a 1 mM solution, combine:
-
1.0 mL of 10 mM 4-PET stock
-
9.0 mL of 10 mM co-adsorbate thiol stock
-
-
This creates a 10 mL solution with a total thiol concentration of 1.0 mM, where 4-PET constitutes 10% of the thiol molecules.
-
Protocol 3: Mixed SAM Formation
-
Substrate Immersion: Place a freshly cleaned gold substrate into a clean glass scintillation vial. Add enough of the mixed thiol solution to completely submerge the substrate.
-
Create Inert Atmosphere: To minimize oxidation, reduce the headspace in the vial. Gently flush the vial with dry nitrogen gas before sealing the cap tightly.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free location. This extended time is crucial for the monolayer to transition from a disordered state to a well-packed, thermodynamically stable film.
-
Rinsing: After incubation, carefully remove the substrate from the thiol solution. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the substrate with a gentle stream of nitrogen. The SAM-coated substrate is now ready for characterization and use.
Caption: Experimental workflow for the fabrication of mixed SAMs.
Validation: Key Characterization Techniques
Characterization is a non-negotiable step to confirm the formation and quality of the mixed SAM and to understand its surface properties.
| Technique | Information Gained | Expected Outcome for a 4-PET / Alkanethiol Mix |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity.[5] | The advancing water contact angle should be intermediate between the values for the pure components, varying systematically with the solution ratio.[11] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental surface composition and chemical states.[5][8] | The presence of N 1s and S 2p peaks confirms the incorporation of 4-PET. The ratio of N 1s (from 4-PET) to C 1s can be used to quantify the surface composition. |
| Ellipsometry | Film thickness.[15] | A uniform thickness of 1-2 nm (depending on the specific thiols used) is indicative of monolayer formation. |
| Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) | Molecular orientation and conformational order.[13][15] | The position of the CH₂ stretching peaks indicates whether the alkyl chains are in a crystalline-like (ordered) or liquid-like (disordered) state. |
| Cyclic Voltammetry (CV) | Electron transfer properties and reductive desorption.[4] | Can be used to assess the packing density and integrity of the monolayer by observing the blocking of redox probes or by measuring the charge required for reductive desorption of the thiols. |
Applications
The ability to precisely control surface functionality opens doors to numerous advanced applications:
-
Selective Biosensing: Create surfaces where 4-PET is used to immobilize a specific capture probe (e.g., an antibody or DNA strand via a coordinated metal linker), while an OEG-thiol co-adsorbate forms an inert background that prevents all other proteins from binding, dramatically improving the signal-to-noise ratio.[4][7]
-
Fundamental Cell Biology Studies: Engineer surfaces with micro-patterns of cell-adhesive regions (using a peptide-conjugated thiol) and cell-repellent regions (using an OEG-thiol) to study the effects of cell shape and adhesion on biological function.[9][10]
-
Enhanced Electrochemical Sensors: A mixed SAM of 4-PET and 2-aminoethanethiol has been shown to enhance the sensitivity of mercury detection by several orders of magnitude compared to a pure 4-PET SAM.[7][13]
-
Molecular Electronics: The aromatic, conductive nature of the pyridine ring makes these SAMs interesting candidates for use in molecular-scale electronic components.[16][17]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent/Anomalous Contact Angles | 1. Incomplete or contaminated monolayer. 2. Substrate contamination. | 1. Increase incubation time to ensure full monolayer coverage and ordering. 2. Re-evaluate substrate cleaning protocol; ensure immediate use after cleaning. |
| XPS shows contaminants (e.g., Silicon) | Environmental contamination from siloxanes (e.g., from silicone grease or PDMS). | Avoid using any silicone-containing materials in the lab where SAMs are prepared. Perform assembly in a dedicated clean area. |
| Low Film Thickness in Ellipsometry | 1. Insufficient incubation time. 2. Low thiol concentration. | 1. Ensure a minimum of 18 hours for assembly. 2. Verify that the total thiol concentration in the assembly solution is ~1 mM. |
| Disordered Monolayer (from PM-IRRAS) | 1. Short incubation time. 2. Steric hindrance from bulky head groups. | 1. Increase incubation time to 24-48 hours. 2. This may be an intrinsic property of the chosen thiol mixture. |
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mixed alkanethiol self-assembled monolayers as substrates for microarraying applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iieta.org [iieta.org]
- 8. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Controlling cell attachment on contoured surfaces with self-assembled monolayers of alkanethiolates on gold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis | IIETA [iieta.org]
- 14. 4-Pyridineethanethiol Hydrochloride | 6298-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Add a third hook: S-acetyl protected oligophenylene pyridine dithiols as advanced precursors for self-assembled monolayers. [roar.hep-bejune.ch]
Troubleshooting & Optimization
Technical Support Center: 4-Pyridineethanethiol (4-PET) SAMs
Welcome to the technical support center for the formation of high-quality 4-Pyridineethanethiol (4-PET) Self-Assembled Monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of 4-PET SAM preparation, offering field-proven insights and solutions to common experimental challenges. Our goal is to empower you with the knowledge to achieve reproducible and well-ordered monolayers for your applications.
Troubleshooting Guide: A-to-Z of 4-PET SAM Formation
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the root causes of these problems and provide step-by-step protocols for their resolution.
Issue 1: Inconsistent or Low Surface Coverage
Question: My 4-PET SAMs show patchy or incomplete coverage across the substrate. What are the likely causes and how can I fix this?
Answer: Incomplete monolayer formation is a frequent challenge, often stemming from issues with the substrate, the thiol solution, or the deposition process itself.
Underlying Causes & Solutions:
-
Substrate Contamination: The cleanliness of your substrate, typically gold, is paramount for uniform SAM formation.[1] Organic residues, dust particles, or even airborne contaminants can block adsorption sites, leading to defects in the monolayer.
-
Solution: Implement a rigorous substrate cleaning protocol. A common and effective method for gold substrates involves:
-
Sonication in a sequence of solvents such as acetone, isopropanol, and ultrapure water.
-
UV-Ozone treatment or piranha solution cleaning (with extreme caution and appropriate safety measures) to remove organic contaminants.
-
Thorough rinsing with ultrapure water and drying under a stream of inert gas (e.g., nitrogen or argon) immediately before immersion in the thiol solution.[1]
-
-
-
Thiol Solution Degradation or Impurity: The purity of the 4-Pyridineethanethiol is critical. Contaminants, such as oxidized thiols (disulfides) or residual synthesis impurities, can compete for binding sites on the gold surface, disrupting the formation of a well-ordered monolayer.
-
Solution:
-
Use high-purity 4-PET from a reputable supplier.
-
Prepare fresh thiol solutions for each experiment, as thiols can oxidize over time, especially when exposed to air and light.
-
Degas the solvent before dissolving the thiol to minimize dissolved oxygen.
-
-
-
Inadequate Immersion Time: SAM formation is a two-step process: an initial, rapid adsorption of thiol molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.[2] Insufficient immersion time will result in a disordered and incomplete layer.
-
Solution: While initial adsorption can occur within minutes, achieving a well-ordered monolayer often requires several hours.[2] A typical immersion time is 12-24 hours at room temperature. For optimization, you can perform a time-course experiment and characterize the surface at different immersion times.
-
Issue 2: Poorly Ordered or Defective Monolayers
Question: My analytical data (e.g., from AFM or electrochemistry) suggests a disordered 4-PET SAM with a high number of defects. What factors contribute to this and how can I improve the monolayer quality?
Answer: A disordered monolayer can significantly impact the performance of your functionalized surface. The choice of solvent and deposition parameters are key to achieving a well-ordered structure.
Underlying Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the self-assembly process. It influences the solubility of the thiol, its interaction with the substrate, and the mobility of the molecules on the surface during the reorganization phase.[1][2]
-
Solution: Ethanol is a commonly used solvent for thiol SAM formation due to its ability to dissolve a wide range of thiols and its availability in high purity.[2] However, for 4-PET, the polarity of the solvent can be particularly important. Some studies have shown that polar solvents can facilitate the formation of more densely packed and well-ordered monolayers.[3] Consider experimenting with ethanol-water mixtures, as aqueous solutions have been reported to enhance intermolecular interactions for some alkanethiols.[4]
-
-
Incorrect Thiol Concentration: The concentration of the 4-PET solution can affect the initial adsorption rate and the final structure of the monolayer.[2]
-
Solution: A typical concentration range for thiol solutions is 1 µM to 1 mM.[1] While a higher concentration can lead to a faster initial coverage, it may not always result in the most ordered monolayer. A lower concentration often requires a longer immersion time but can allow for better molecular arrangement.[2] It is recommended to start with a concentration of around 1 mM and optimize from there based on your characterization results.
-
-
Surface Roughness of the Substrate: A rough substrate surface can lead to the formation of a disordered monolayer with a higher density of defects.
-
Solution: Use ultra-flat gold substrates, such as template-stripped gold or gold evaporated on a smooth mica or silicon wafer, to promote the formation of large, well-ordered domains.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended substrate for 4-PET SAM formation?
A1: Gold (Au) is the most common and well-characterized substrate for forming thiol-based SAMs, including 4-PET. The strong, semi-covalent bond between sulfur and gold provides a stable foundation for the monolayer. Specifically, Au(111) surfaces are often used in research settings as they provide a well-defined, crystalline surface that facilitates the formation of highly ordered monolayers.
Q2: How can I confirm the successful formation of a 4-PET SAM?
A2: A combination of surface-sensitive analytical techniques is recommended for comprehensive characterization:
-
Contact Angle Goniometry: A simple and quick method to assess the change in surface hydrophobicity upon SAM formation. A well-formed 4-PET SAM should exhibit a specific contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative information about the elemental composition of the surface, confirming the presence of nitrogen (from the pyridine ring) and sulfur (from the thiol group) and the nature of the sulfur-gold bond.[5][6][7]
-
Atomic Force Microscopy (AFM): Allows for the visualization of the surface morphology at the nanoscale, revealing the completeness of the monolayer and the presence of any defects or pinholes.[8][9][10]
-
Electrochemical Methods (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): These techniques are highly sensitive to the packing density and defectiveness of the monolayer. A well-formed SAM will block the access of redox probes to the electrode surface.[11][12]
Q3: Does the hydrochloride form of 4-Pyridineethanethiol (4-PET·HCl) affect SAM formation?
A3: 4-Pyridineethanethiol is often supplied as a hydrochloride salt (4-PET·HCl) to improve its stability and shelf-life.[13] When dissolved in a solvent like ethanol, the salt will likely dissociate. The pH of the resulting solution can influence the protonation state of the pyridine headgroup, which in turn can affect the intermolecular interactions and the final packing of the monolayer.[14][15] It is important to be aware of the starting material and to consider the potential effects of pH on your SAM formation. For some applications, it may be necessary to neutralize the solution or use a buffer.
Q4: Can I create mixed or binary SAMs with 4-PET?
A4: Yes, 4-PET can be used to form mixed or binary SAMs by co-adsorbing it with other thiols.[16][17] This approach allows for the fine-tuning of surface properties, such as wettability, chemical reactivity, and protein resistance. The composition of the mixed SAM on the surface may not directly reflect the ratio of the thiols in the solution, as competitive adsorption can occur.[3]
Experimental Protocols & Data
Table 1: Key Experimental Parameters and Their Impact on 4-PET SAM Quality
| Parameter | Typical Range | Effect on SAM Quality | Troubleshooting Tip |
| Substrate | Au(111) on Mica/Si, Template-Stripped Au | Smoother substrates lead to more ordered SAMs. | Use atomically flat substrates for optimal results. |
| Cleaning Protocol | Piranha, UV/Ozone, Solvent Sonication | Critical for removing contaminants and ensuring uniform coverage.[1] | Always use freshly cleaned substrates. |
| 4-PET Purity | >95% | Impurities can introduce defects and disrupt ordering. | Use high-purity thiol and prepare solutions fresh. |
| Solvent | Ethanol, Ethanol/Water mixtures | Solvent polarity can influence molecular packing and ordering.[2][3][4] | Experiment with solvent polarity to optimize your SAM. |
| Concentration | 1 µM - 1 mM | Affects initial adsorption rate and final monolayer structure.[2] | Start with 1 mM and adjust as needed. |
| Immersion Time | 12 - 24 hours | Allows for molecular reorganization and formation of a well-ordered monolayer.[2] | A longer immersion time is generally better for ordering. |
| Temperature | Room Temperature | Can affect the kinetics of SAM formation and the final structure. | Room temperature is standard, but some systems may benefit from gentle heating. |
Step-by-Step Protocol for 4-PET SAM Formation on Gold
-
Substrate Preparation:
-
Clean the gold substrate by sonicating for 10 minutes each in acetone, isopropanol, and ultrapure water.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
Immediately before use, treat the substrate with a UV-Ozone cleaner for 15 minutes to remove any remaining organic contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of 4-Pyridineethanethiol in absolute ethanol. If using 4-PET·HCl, be mindful of the potential acidity.
-
It is recommended to use a freshly opened bottle of solvent and to degas it by bubbling with nitrogen for 15-20 minutes prior to dissolving the thiol.
-
-
SAM Formation:
-
Immerse the freshly cleaned gold substrate into the 4-PET solution in a clean, sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
After immersion, carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen or argon.
-
-
Characterization:
-
Characterize the freshly prepared 4-PET SAM using appropriate surface analysis techniques (e.g., contact angle, XPS, AFM, electrochemistry) to verify its quality.
-
Visualizing the Process
Troubleshooting Workflow for Poor 4-PET SAM Formation
Caption: A logical workflow for diagnosing and resolving common issues in 4-PET SAM formation.
Molecular Assembly of 4-PET on a Gold Surface
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. if.tugraz.at [if.tugraz.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 4-Pyridineethanethiol Hydrochloride | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Conformational change in 4-pyridineethanethiolate self-assembled monolayers on Au(111) driven by protonation/deprotonation in electrolyte solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) | MDPI [mdpi.com]
- 16. iieta.org [iieta.org]
- 17. Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis | IIETA [iieta.org]
Technical Support Center: Stability of 4-Pyridineethanethiol Hydrochloride Solutions
Welcome to the technical support center for 4-Pyridineethanethiol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Understanding the Stability of this compound
This compound is a thiol-containing pyridine derivative widely used in chemical synthesis and surface modification applications. The thiol group, while essential for its reactivity, is also the primary source of its instability in solution. The main degradation pathway is the oxidation of the thiol to form a disulfide dimer. This process can be influenced by several factors, including pH, exposure to air (oxygen), light, and temperature.[1][2]
Primary Degradation Pathway: Disulfide Formation
The sulfhydryl group (-SH) of 4-Pyridineethanethiol is susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) between two molecules. This dimerization results in a loss of the desired thiol functionality and can significantly impact experimental outcomes.
Caption: Oxidative degradation of 4-Pyridineethanethiol to its disulfide dimer.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored at 2°C - 8°C in a tightly sealed container to keep it dry.[3] For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen in a freezer and protecting it from light is recommended.[1][4]
Q2: My this compound powder has a greenish tint. Is it still usable?
The appearance of a white to orange to green powder is within the product specifications for this compound.[5] However, a significant color change, especially darkening, upon storage may indicate some level of degradation. It is advisable to test a small amount in a pilot experiment or characterize it by an analytical method like NMR or HPLC to confirm its purity before use in a critical application.
Q3: What solvents are recommended for preparing solutions of this compound?
This compound is soluble in water. For applications requiring organic solvents, polar aprotic solvents that have been thoroughly degassed can be used. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.[1]
Q4: How does pH affect the stability of this compound solutions?
The stability of thiols in solution is highly pH-dependent. At higher pH values, the thiol group is deprotonated to the more nucleophilic thiolate anion, which is more susceptible to oxidation.[1] Therefore, for applications where the free thiol is required, it is best to prepare solutions in acidic to neutral pH and use them promptly.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Preventative Measures |
| Solution turns cloudy or a precipitate forms over time. | 1. Oxidation to disulfide: The disulfide dimer may have lower solubility in the chosen solvent. 2. Change in pH: A shift in pH could affect the solubility of the compound. | 1. Prepare solutions fresh using degassed solvents. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Buffer the solution to maintain a stable pH. |
| Inconsistent results or loss of activity in my experiments. | 1. Degradation of the thiol: The concentration of the active thiol may be decreasing over time due to oxidation. 2. Improper storage of the solution: Exposure to air, light, or elevated temperatures can accelerate degradation.[2] | 1. Prepare solutions immediately before use. 2. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air. 3. Store aliquots at -20°C or -80°C and protect from light. 4. Consider performing a stability study to determine the usable lifetime of your solutions under your specific experimental conditions. |
| A strong, unpleasant odor is noticeable. | Thiols are known for their strong, unpleasant smell.[4] | 1. Handle the compound and its solutions in a well-ventilated fume hood.[1] 2. Decontaminate glassware and spills promptly with a bleach solution.[1] |
Experimental Protocol: Assessing the Stability of this compound Solutions
This protocol provides a framework for conducting a stability study of this compound solutions.
Materials and Equipment
-
This compound
-
High-purity, degassed solvent (e.g., deionized water, buffered solution)
-
Inert gas (argon or nitrogen)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Experimental Workflow
Caption: Workflow for a stability study of this compound solutions.
Step-by-Step Procedure
-
Prepare Stock Solution:
-
Weigh a precise amount of this compound.
-
Dissolve it in a known volume of your chosen degassed solvent in a volumetric flask. It is recommended to purge the solvent and the headspace of the flask with an inert gas.
-
-
Aliquot and Store:
-
Immediately aliquot the stock solution into smaller, single-use vials.
-
Store these aliquots under the different conditions you wish to test (e.g., varying temperatures, light exposure).
-
-
Analyze at Time Points:
-
At each predetermined time point, retrieve an aliquot from each storage condition.
-
Analyze the samples by a suitable analytical method, such as HPLC, to determine the concentration of this compound and any major degradation products.[6]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
This will allow you to determine the rate of degradation and establish the stability of the solution under your specific experimental conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: A Researcher's Guide to Preventing Oxidation of 4-Pyridineethanethiol
Welcome to the technical support center for handling 4-Pyridineethanethiol. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet sensitive compound. The thiol group in 4-Pyridineethanethiol is highly susceptible to oxidation, which can lead to the formation of unwanted disulfide byproducts, compromising experimental integrity and outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate oxidation and ensure the success of your experiments.
Understanding the Challenge: The Chemistry of Thiol Oxidation
The primary challenge in working with 4-Pyridineethanethiol lies in the reactivity of its thiol (-SH) group. This group can be readily oxidized, particularly in the presence of oxygen, to form a disulfide bond (S-S), linking two molecules of the parent compound. This dimerization process is often catalyzed by trace metal ions and is significantly influenced by the pH of the solution. The deprotonated form of the thiol, the thiolate anion (S-), which is more prevalent at neutral to alkaline pH, is even more susceptible to oxidation.[1][2]
The mechanism of air-induced thiol oxidation involves the transfer of an electron from the thiol to molecular oxygen, leading to the formation of thiyl radicals.[3] These radicals can then combine to form a disulfide bond. This process underscores the critical importance of maintaining an inert atmosphere and controlling the chemical environment during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of disulfide byproduct in my reaction mixture. What are the most likely causes?
A1: The formation of disulfide byproducts from 4-Pyridineethanethiol is almost always due to oxidation. The primary culprits are:
-
Dissolved Oxygen: Atmospheric oxygen present in your solvents and reagents is a major oxidizing agent.[3]
-
Inappropriate pH: Higher pH levels (neutral to alkaline) favor the formation of the more reactive thiolate anion, accelerating oxidation.[1]
-
Presence of Metal Ions: Trace amounts of divalent metal ions, such as copper (II) and iron (III), can act as catalysts for thiol oxidation.[1][2]
-
Exposure to Light: Certain wavelengths of light can promote the formation of reactive oxygen species, which can, in turn, oxidize thiols.[1]
Q2: How can I effectively remove dissolved oxygen from my solvents?
A2: Deoxygenating solvents is a critical step in preventing thiol oxidation. Several methods can be employed:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period can displace dissolved oxygen.[4][5] This is a widely used and effective technique.
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases.[4][6] It involves freezing the solvent, applying a vacuum to remove the gas in the headspace, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times for maximum efficiency.
-
Distillation under an Inert Atmosphere: Distilling the solvent under a nitrogen or argon atmosphere can also provide a deoxygenated solvent.[4]
Q3: What is the best way to handle and store 4-Pyridineethanethiol to minimize oxidation?
A3: Proper handling and storage are paramount:
-
Storage: Store 4-Pyridineethanethiol under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a cool, dark place.
-
Handling: Whenever possible, handle the compound in a glovebox or under a continuous flow of inert gas using Schlenk line techniques.[6][7] This minimizes its exposure to atmospheric oxygen.
Q4: Are there any chemical additives I can use to prevent oxidation during my experiment?
A4: Yes, the addition of a reducing agent can help maintain the thiol in its reduced state. Common choices include:
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and stable reducing agent that is effective over a wide pH range.[8][9] It is often the preferred choice for preventing disulfide bond formation.
-
Dithiothreitol (DTT): DTT is another common reducing agent, particularly effective at slightly alkaline pH.[8] However, it is less stable than TCEP and has a characteristic odor.
It is also advisable to use a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions that could catalyze oxidation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a white precipitate (disulfide) upon dissolving 4-Pyridineethanethiol. | Oxidation of the thiol due to dissolved oxygen in the solvent. | 1. Use freshly deoxygenated solvents. 2. Dissolve the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon). 3. Add a small amount of a reducing agent like TCEP to the solvent before adding the thiol. |
| Inconsistent reaction yields or kinetics. | Gradual oxidation of the 4-Pyridineethanethiol throughout the experiment. | 1. Ensure all reaction vessels are thoroughly dried and purged with an inert gas before use.[6][10][11] 2. Maintain a positive pressure of inert gas throughout the reaction.[10][11] 3. Consider performing the reaction in a glovebox for maximum protection.[12] |
| Difficulty in purifying the desired product due to disulfide contamination. | Incomplete prevention of oxidation during the reaction and workup. | 1. During the workup, use deoxygenated solvents for extractions and chromatography. 2. If compatible with your product, consider adding a small amount of a reducing agent to the purification solvents. 3. For purification by chromatography, ensure the column is packed and run using deoxygenated eluents. |
| Broad or multiple peaks in analytical characterization (e.g., HPLC, NMR) suggesting a mixture of thiol and disulfide. | Oxidation occurring during sample preparation for analysis. | 1. Prepare samples for analysis immediately before running them. 2. Use deoxygenated solvents for sample dilution. 3. If possible, add a reducing agent to the analytical sample. |
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
Objective: To remove dissolved oxygen from a solvent to create an inert environment for handling 4-Pyridineethanethiol.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Long needle or cannula
-
Source of inert gas (argon or nitrogen) with a regulator
-
Bubbler
Procedure:
-
Pour the solvent into the Schlenk flask.
-
Seal the flask with the rubber septum.
-
Insert the long needle through the septum so that its tip is submerged in the solvent.
-
Insert a shorter needle through the septum to act as a gas outlet.
-
Connect the long needle to the inert gas source and the short needle to a bubbler.
-
Gently bubble the inert gas through the solvent for at least 30-60 minutes. The bubbling rate should be controlled to avoid excessive solvent evaporation.
-
Once deoxygenation is complete, remove the needles while maintaining a positive flow of inert gas to prevent air from re-entering the flask.
Protocol 2: Handling 4-Pyridineethanethiol using Schlenk Line Techniques
Objective: To transfer a solution of 4-Pyridineethanethiol under an inert atmosphere to prevent oxidation.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (Schlenk flasks, syringes, needles)[6][11]
-
Deoxygenated solvent
-
4-Pyridineethanethiol
-
Rubber septa
-
Cannula
Procedure:
-
Assemble the oven-dried glassware and seal with rubber septa.
-
Connect the glassware to the Schlenk line and perform at least three evacuate-refill cycles with the inert gas to remove any residual air and moisture.[6][7]
-
Under a positive pressure of inert gas, add the deoxygenated solvent to a Schlenk flask using a syringe or cannula.
-
In a separate Schlenk flask, weigh the desired amount of 4-Pyridineethanethiol and seal it with a septum.
-
Perform three evacuate-refill cycles on the flask containing the solid.
-
Under a positive pressure of inert gas, transfer the deoxygenated solvent to the flask containing the 4-Pyridineethanethiol via cannula to dissolve it.
-
The resulting solution is now ready for use in your reaction and can be transferred to the reaction vessel using a syringe or cannula under a positive pressure of inert gas.
Visualizing the Workflow: Preventing Oxidation
Caption: A workflow diagram illustrating the key steps to prevent the oxidation of 4-Pyridineethanethiol.
Analytical Techniques for Detecting Oxidation
To monitor the integrity of your 4-Pyridineethanethiol and detect any disulfide formation, several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the thiol from its disulfide dimer. The two compounds will have different retention times, allowing for quantification of each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between the thiol and the disulfide. The protons adjacent to the sulfur atom will have different chemical shifts in the two compounds.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the disulfide by identifying its corresponding molecular ion peak.
By implementing these preventative measures and utilizing appropriate analytical techniques, you can significantly improve the reliability and success of your experiments involving 4-Pyridineethanethiol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 5. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. metabion.com [metabion.com]
- 9. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. fauske.com [fauske.com]
common impurities in 4-Pyridineethanethiol Hydrochloride and their effects
Welcome to the Technical Support Center for 4-Pyridineethanethiol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for common issues encountered during experimentation. Our goal is to move beyond simple procedural lists and offer a comprehensive understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results when forming Self-Assembled Monolayers (SAMs) with this compound. What are the likely culprits?
Inconsistent SAM formation is a frequent challenge and can often be traced back to the purity of your this compound and the experimental conditions. The primary suspects are disulfide impurities and oxidative degradation of the thiol.
The most common impurity, the disulfide dimer of 4-Pyridineethanethiol, can compete with the thiol for binding sites on your substrate (e.g., gold). While some studies suggest that disulfides can be reduced on gold surfaces to form thiol-like bonds, the kinetics and thermodynamics of this process differ from that of direct thiol adsorption.[1] This competition can lead to a less ordered, less dense, and more defect-rich monolayer.
Oxidation of the thiol to a disulfide is an ongoing risk, especially when solutions are exposed to air. This in-situ formation of impurities will progressively degrade the quality of your SAMs over time.
Q2: What are the common impurities in commercially available this compound, and how do they arise?
Commercially available this compound typically has a purity of greater than 97%. The remaining percentage can consist of several impurities stemming from its synthesis and degradation. A common synthetic route involves the radical addition of thioacetic acid to 4-vinylpyridine, followed by hydrolysis of the thioacetate intermediate.
Based on this synthesis, the following impurities can be anticipated:
| Impurity Category | Specific Impurity | Origin | Potential Effect on Experiments |
| Starting Materials | 4-Vinylpyridine | Incomplete reaction | Can polymerize on surfaces, leading to thick, irregular films. |
| Thioacetic Acid | Incomplete reaction or hydrolysis by-product | Can interact with the substrate and interfere with SAM formation. | |
| Intermediate | S-(2-(pyridin-4-yl)ethyl) ethanethioate | Incomplete hydrolysis | Less efficient at forming SAMs compared to the free thiol. |
| By-products | Poly(4-vinylpyridine) | Side reaction during radical addition | Can adsorb on the substrate, blocking sites for thiol binding and creating a passivating layer.[2] |
| Degradation Product | 4,4'-Dipyridyldiethyldisulfide | Oxidation of the thiol | Competes with the thiol for surface binding, leading to disordered and less dense SAMs.[1][3] |
Below is a diagram illustrating the likely synthetic pathway and the origin of these common impurities.
Caption: Synthetic pathway of this compound and the origin of common impurities.
Q3: My solution of this compound has turned slightly yellow. Is it still usable?
A slight yellow discoloration can be an indicator of oxidation, where the thiol has started to dimerize into the corresponding disulfide. While the solution may still contain a majority of the active thiol, the presence of the disulfide can, as discussed, negatively impact the quality of your self-assembled monolayers.
For applications that are highly sensitive to monolayer quality, such as in biosensing or molecular electronics, it is strongly recommended to use a fresh, colorless solution. For less sensitive applications, the solution might still be usable, but be aware that you may observe increased variability in your results.
Troubleshooting Guides
Issue: Poorly formed or incomplete Self-Assembled Monolayers
Potential Cause 1: Disulfide Impurities
-
Troubleshooting Steps:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of this compound.
-
Purification by Reduction: If you suspect disulfide contamination in your solid reagent, you can attempt a reduction. A common method is to dissolve the compound in a suitable solvent and treat it with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by purification. Note: This is an advanced technique and should be performed with appropriate expertise and safety precautions.
-
Inert Atmosphere: Prepare your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas your solvents prior to use.
-
Potential Cause 2: Oxidized Solutions
-
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Avoid Prolonged Storage: Do not store solutions for extended periods, even at low temperatures, as oxidation can still occur.
-
Issue: High Background Signal in Electrochemical or Spectroscopic Measurements
Potential Cause: Presence of Polymeric Impurities or Unreacted Monomers
-
Troubleshooting Steps:
-
Reagent Purity Check: If possible, analyze your starting material using techniques like NMR or HPLC to check for the presence of vinylic protons from 4-vinylpyridine or broad signals indicative of polymers.
-
Substrate Cleaning: Ensure your substrate is meticulously clean before SAM formation. Any organic residue can interfere with monolayer assembly.
-
Rinsing Procedure: After SAM formation, thoroughly rinse the substrate with the solvent used for deposition to remove any non-covalently bound impurities.
-
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound for SAM Formation
This protocol is designed to minimize oxidation and ensure the highest possible quality of the resulting SAM.
-
Solvent Degassing:
-
Take a suitable volume of high-purity ethanol in a flask.
-
Bubble argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing the Reagent:
-
In a glovebox or under a stream of inert gas, weigh the desired amount of this compound into a clean, dry vial.
-
-
Solution Preparation:
-
Using a gas-tight syringe, transfer the degassed ethanol to the vial containing the thiol.
-
Gently swirl the vial to dissolve the solid completely.
-
-
Immediate Use:
-
Use the freshly prepared solution immediately for your SAM formation experiment.
-
Caption: Workflow for preparing an oxygen-free solution of this compound.
References
Technical Support Center: Optimizing 4-Pyridineethanethiol (4-PET) Self-Assembled Monolayers (SAMs)
An advanced technical support guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights into the nuanced process of forming high-density, well-ordered 4-Pyridineethanethiol (4-PET) SAMs on gold substrates. We will explore the causality behind common failures and provide robust, self-validating workflows to ensure reproducible success in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the formation of 4-PET SAMs. Each issue is broken down by probable cause and is followed by a detailed, actionable solution.
Issue 1: Low SAM Density or Incomplete Coverage
You've completed the SAM formation process, but characterization (e.g., reductive desorption voltammetry, XPS) indicates a low surface coverage.
Probable Causes:
-
Substrate Contamination: The single most common cause of failure. Even monolayer-level organic or inorganic contaminants on the gold surface will inhibit the chemisorption of thiol molecules, leading to patchy, disordered films.[1][2] Gold can also form surface oxides that interfere with assembly.[3]
-
Insufficient Immersion Time: While the initial adsorption of thiols is rapid, the subsequent, crucial reorganization into a densely packed, ordered monolayer is a much slower process.[4][5] Short incubation times often result in a "lying-down" phase rather than the desired "standing-up" orientation.[6]
-
Sub-optimal Thiol Concentration: An excessively dilute solution may not provide a sufficient concentration gradient to drive the assembly process to completion within a standard timeframe.
-
Degraded Thiol Solution: 4-PET, like many thiols, can oxidize over time, especially when exposed to air and light, reducing the concentration of active thiol molecules available for bonding.
Solutions & Protocols:
-
Implement a Rigorous Substrate Cleaning Protocol: The quality of your SAM is dictated by the quality of your substrate. Do not skip or rush this step.
Caption: Gold substrate cleaning workflow.
Detailed Protocol: Substrate Cleaning
-
Materials: Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂), deionized (DI) water, 200-proof ethanol, inert gas (N₂ or Ar).
-
Procedure:
-
Safety First: Prepare piranha solution in a fume hood, wearing appropriate PPE. Always add the peroxide to the acid slowly. Piranha solution is extremely energetic and reacts violently with organic materials.
-
Immerse gold substrates in the piranha solution for 10-15 minutes.[5]
-
Carefully remove the substrates and rinse thoroughly with copious amounts of DI water.
-
Rinse with 200-proof ethanol to displace the water.
-
Dry the substrates under a gentle stream of nitrogen or argon.
-
Use the substrates immediately for SAM formation to prevent atmospheric contaminants from redepositing on the activated surface.[5]
-
-
-
Optimize Immersion Time and Conditions:
-
Extend Immersion Time: For 4-PET, an immersion time of 18-24 hours at room temperature is recommended to allow for the crucial annealing process where molecules rearrange into a more crystalline, densely packed structure.[1][5]
-
Use Fresh Solution: Prepare a fresh 1-10 mM solution of 4-PET in anhydrous ethanol for each experiment.[5] Do not reuse solutions.
-
Inert Atmosphere: Minimize oxidation by reducing the headspace in your reaction vial and backfilling with an inert gas like nitrogen or argon before sealing.[1][2][5]
-
Issue 2: Poor Molecular Ordering and High Defect Density
Your SAM has achieved full coverage, but characterization (e.g., STM, grazing-angle IR spectroscopy) reveals a disordered monolayer with a high density of defects.
Probable Causes:
-
Solvent Choice and Purity: The solvent plays a critical role. It must fully solubilize the thiol without interacting with the surface. Water contamination in the ethanol can disrupt the hydrophobic interactions between the ethyl chains and affect the final packing order.
-
Rapid Formation Kinetics: Crashing the thiol out of a supersaturated solution or forming the SAM at elevated temperatures can lead to rapid, disordered adsorption without allowing time for molecules to find their lowest energy, most ordered state.
-
Thiol-Induced Etching: At longer immersion times, thiols can etch the gold substrate, creating adatom-thiolate complexes.[7] While this can sometimes facilitate ordering, it can also increase surface roughness and introduce defects.
-
Molecular Orientation: Unlike simple alkanethiols, the bulky pyridine headgroup and potential for π-π stacking interactions create a more complex energy landscape for ordering. The final orientation is sensitive to preparation conditions.[8]
Solutions & Protocols:
-
Solvent and Solution Preparation:
-
Post-Assembly Thermal Annealing: Annealing can provide the thermal energy necessary for molecules to overcome kinetic barriers and settle into a more ordered, thermodynamically stable state.
-
Protocol: After SAM formation, rinsing, and drying, place the sample in a vacuum oven or a tube furnace under an inert atmosphere.
-
Temperature and Time: Gently anneal the sample at a temperature of 60-80°C for 1-2 hours. Note: Higher temperatures can lead to desorption or disorder. The optimal conditions may require empirical validation for your specific system. Annealing has been shown to improve the structure of pyridinethiol SAMs.[9]
-
-
Control the Immersion Environment:
-
Stable Temperature: Perform the self-assembly at a stable room temperature. Avoid locations with significant temperature fluctuations (e.g., direct sunlight, next to equipment).
-
| Parameter | Standard Protocol | Optimized for High Order | Rationale |
| Thiol Solution | 1-10 mM in Ethanol | 1 mM in Anhydrous Ethanol | Lower concentration can slow kinetics, allowing more time for ordering. Anhydrous solvent prevents water-induced disorder. |
| Immersion Time | 12-18 hours | 24-48 hours | Provides extended time for the monolayer to self-anneal and reduce defects.[1] |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents oxidative degradation of the thiol and the gold surface.[2][5] |
| Post-Treatment | Solvent Rinse | Solvent Rinse + Thermal Anneal | Provides energy for molecules to overcome kinetic traps and find more stable, ordered positions.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 4-PET SAM formation on gold?
The formation is a multi-step process driven by the strong, covalent gold-sulfur bond.[5]
-
Physisorption: Initially, 4-PET molecules rapidly and reversibly adsorb onto the gold surface, often in a disordered, "lying-down" state parallel to the substrate.[6]
-
Chemisorption & Reorganization: This is a slower phase where the thiol's sulfur atom forms a strong covalent bond with the gold surface. As surface coverage increases, lateral pressure from intermolecular forces (van der Waals and π-π interactions between the pyridine rings) forces the molecules into a more upright, "standing-up" configuration.[6] This reorganization is what leads to a densely packed, ordered monolayer.
Caption: The multi-step process of SAM formation.
Q2: Why is ethanol the most commonly used solvent?
Ethanol is an ideal choice for several reasons.[10] It readily dissolves 4-PET, has a low surface tension that facilitates clean rinsing to remove non-chemisorbed molecules, and its polarity does not interfere with the primary S-Au bonding or the subsequent molecular ordering.[4][5]
Q3: How do I know if I have a high-quality SAM?
A combination of characterization techniques is typically used:
-
Contact Angle Goniometry: A well-ordered 4-PET SAM will present a hydrophilic surface due to the nitrogen in the pyridine ring, resulting in a lower water contact angle compared to a bare gold or a disordered surface.
-
Ellipsometry: This optical technique measures the thickness of the monolayer, which can be compared to the theoretical length of the 4-PET molecule to confirm a "standing-up" orientation.[5]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur, carbon, and nitrogen on the surface and provide information about the chemical state of the sulfur (i.e., bonded to gold).[7][8]
-
Scanning Tunneling Microscopy (STM): STM provides real-space images of the monolayer, allowing for direct visualization of the molecular packing and identification of domain boundaries and defects.[8][11]
Q4: My 4-PET is a hydrochloride salt. Does this matter?
Yes, 4-Pyridineethanethiol is often supplied as a hydrochloride salt (4-Pyridineethanethiol hydrochloride) for stability.[12][13] When dissolved in ethanol, the salt will dissociate. For most standard protocols, this does not require pH adjustment. However, for molecules with highly pH-sensitive terminal groups (like carboxylic acids or amines), adjusting the solution pH can be critical to ensure the head group is in the correct protonation state for assembly.[2] For 4-PET, the standard protocol is generally sufficient.
References
- 1. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Preconditioning Gold Substrates Influences Organothiol Self-assembled Monolayer (SAM) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. if.tugraz.at [if.tugraz.at]
- 8. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. iieta.org [iieta.org]
- 13. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Defects in 4-Pyridineethanethiol Self-Assembled Monolayers
Welcome to the technical support center for 4-Pyridineethanethiol (PYET) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals who are working with PYET SAMs on gold surfaces and aim to achieve high-quality, low-defect monolayers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
I. Understanding Defect Formation in 4-Pyridineethanethiol SAMs
The formation of a well-ordered SAM is a complex process governed by the interplay of molecule-substrate interactions, intermolecular forces, and the surrounding environment. For PYET, the terminal pyridine group introduces an additional layer of complexity, primarily related to its pH-dependent protonation state. Defects in these monolayers can significantly compromise their performance in applications such as biosensing, molecular electronics, and drug delivery.
Common defects include:
-
Pinholes and Vacancies: Exposed areas of the underlying gold substrate.
-
Domain Boundaries: Interfaces between ordered regions of the monolayer with different orientations.
-
Molecular Tilt Disorders: Inconsistencies in the tilt angle of the PYET molecules.
-
Contamination: Adsorption of unwanted molecules from the solvent or environment.
-
Substrate-Related Defects: Issues arising from the gold surface itself, such as etch pits.
This guide will provide you with the knowledge and tools to minimize these defects and produce highly ordered PYET SAMs.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for forming 4-Pyridineethanethiol SAMs?
A1: The choice of solvent is critical for forming high-quality PYET SAMs. While ethanol is a common solvent for many alkanethiols, for pyridine-terminated thiols like PYET, acetonitrile or a KOH/ethanol mixture is recommended. The use of pure ethanol can lead to substantial gold corrosion, which introduces significant defects in the monolayer.[1]
Q2: How does pH affect the quality of my PYET SAM?
A2: The pH of the solution plays a crucial role in determining the structure and packing of your PYET SAM. The pyridine headgroup can be protonated in acidic conditions, which alters the intermolecular interactions and the resulting monolayer structure. This can lead to different packing densities and domain structures.[2][3] Controlling the pH is therefore essential for reproducible results.
Q3: My PYET is in the hydrochloride salt form. Do I need to neutralize it before use?
A3: 4-Pyridineethanethiol is often supplied as a hydrochloride salt (PYET-HCl) for improved stability.[2] For consistent SAM formation, it is advisable to deprotonate the pyridine group. This can be achieved by preparing the solution in a slightly basic environment, for example, by using a KOH/ethanol mixture as the solvent.[1]
Q4: How long should I immerse my gold substrate in the PYET solution?
A4: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered monolayer requires a longer immersion time. A common recommendation is to immerse the substrate for at least 12 to 24 hours .[2] Shorter immersion times may result in incomplete monolayers with a higher density of defects.
Q5: How can I tell if my PYET SAM is of high quality?
A5: The quality of your SAM can be assessed using several surface-sensitive techniques:
-
Contact Angle Goniometry: A high water contact angle is indicative of a well-packed, hydrophobic monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the chemical composition of the monolayer and the binding of sulfur to the gold surface. The N 1s spectrum can also provide information on the protonation state of the pyridine group.[4]
-
Cyclic Voltammetry (CV): Can be used to assess the blocking properties of the SAM and to quantify the surface coverage through reductive desorption.[2]
-
Scanning Tunneling Microscopy (STM): Provides atomic-scale visualization of the monolayer, allowing for the direct observation of packing structure and defects.[2][3]
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the formation of PYET SAMs.
Issue 1: Inconsistent or Low Water Contact Angle
| Potential Causes | Troubleshooting Steps |
| Incomplete Monolayer Formation | Increase the immersion time to 12-24 hours to allow for better molecular packing. Ensure the PYET concentration is adequate (typically 1-5 mM). |
| Contaminated Gold Substrate | Implement a rigorous substrate cleaning protocol. See Protocol 1 for a recommended cleaning procedure. |
| Impure PYET or Solvent | Use high-purity PYET and anhydrous, high-purity solvents. If the PYET has been stored for a long time, consider purification. |
| Oxidized Thiol | The thiol group of PYET can oxidize to form disulfides, which do not bind well to gold. Use fresh PYET and deoxygenated solvents. |
Issue 2: High Defect Density (Measured by Cyclic Voltammetry)
| Potential Causes | Troubleshooting Steps |
| Sub-optimal Solvent Choice | As mentioned, avoid pure ethanol. Switch to acetonitrile or a KOH/ethanol mixture to prevent gold corrosion.[1] |
| Uncontrolled pH | The protonation state of the pyridine headgroup affects packing. Control the pH of your deposition solution. For a deprotonated surface, a slightly basic solution is recommended. |
| Inadequate Rinsing | Physisorbed (non-covalently bound) molecules can block defect sites during characterization. After SAM formation, rinse the substrate thoroughly with the deposition solvent to remove these weakly bound molecules. |
| Rough Gold Substrate | The quality of the underlying gold substrate is paramount. Use template-stripped gold or flame-annealed gold for the smoothest surfaces. |
Issue 3: Inconsistent XPS or STM Results
| Potential Causes | Troubleshooting Steps |
| Surface Contamination | Handle substrates with clean, non-magnetic tweezers. Prepare and store SAMs in a clean environment, away from potential contaminants like silicones. |
| Inconsistent Protonation State | For XPS, variations in the N 1s peak position can indicate different protonation states. Ensure consistent pH during SAM formation and characterization. A deprotonated pyridine nitrogen typically appears at a lower binding energy (~399.3 eV) compared to a protonated pyridinium nitrogen (~401.9 eV).[4] |
| STM Tip Artifacts | If STM images are blurry or show streaks, the tip may be contaminated or damaged. Use a new, sharp tip. |
| X-ray Induced Damage | Prolonged exposure to X-rays during XPS analysis can potentially damage the monolayer. Minimize the acquisition time while maintaining a good signal-to-noise ratio. |
IV. Experimental Protocols
Protocol 1: Gold Substrate Cleaning
A pristine gold surface is the foundation for a high-quality SAM.
-
Sonication: Sonicate the gold substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally, ultrapure water (18.2 MΩ·cm), for 10-15 minutes in each solvent.
-
Piranha Etching (Use with Extreme Caution):
-
In a fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid. The solution is highly exothermic and reactive.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse it extensively with ultrapure water.
-
-
Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.
-
Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: 4-Pyridineethanethiol SAM Formation
-
Prepare PYET Solution: In a clean glass container, prepare a 1 mM solution of 4-Pyridineethanethiol in anhydrous acetonitrile or a slightly basic ethanol/KOH mixture. If using PYET-HCl, the basic solution will deprotonate it. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Substrate Immersion: Place the freshly cleaned gold substrate in the PYET solution. Ensure the entire surface is submerged.
-
Incubation: Seal the container to minimize solvent evaporation and contamination. Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent used for deposition to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen or argon.
-
Characterization: The freshly prepared SAM is now ready for characterization.
V. Visualization of Key Processes
Workflow for High-Quality PYET SAM Formation
Caption: Workflow for preparing and characterizing high-quality PYET SAMs.
Troubleshooting Logic for Defective SAMs
Caption: Decision tree for troubleshooting common PYET SAM defects.
VI. References
-
Ha, V. T. T., et al. (2015). Effects of Introducing 2-aminoethanethiol into 4-pyridineethanethiol Self-assembled Monolayer Applicable to Enhance Sensitivity of Hg(II) Electrochemical Analysis. Journal of New Materials for Electrochemical Systems, 18(4), 207-212. --INVALID-LINK--
-
Meyer, J., et al. (2011). X-ray photoelectron spectroscopy and near-edge X-ray absorption fine structure study of water adsorption on pyridine-terminated thiolate self-assembled monolayers. The Journal of Physical Chemistry C, 115(34), 16971-16978. --INVALID-LINK--
-
Kim, E., et al. (2018). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). Nanomaterials, 8(12), 1035. --INVALID-LINK--
-
Bashir, A., et al. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). Langmuir, 25(2), 959-967. --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers on Gold: 4-Pyridineethanethiol vs. Alkanethiols
In the realm of surface functionalization, particularly for applications in biosensing, molecular electronics, and drug delivery, the ability to create well-defined, stable, and functional molecular layers on solid substrates is paramount. For decades, self-assembled monolayers (SAMs) of alkanethiols on gold have been the gold standard, prized for their simplicity of formation and the high degree of order they can achieve. However, the demand for more sophisticated surface functionalities has spurred the exploration of alternative thiol-based molecules. Among these, 4-Pyridineethanethiol (4-PET) has emerged as a compelling candidate, offering unique properties stemming from its terminal pyridine group.
This guide provides an in-depth technical comparison of SAMs formed from 4-PET and traditional alkanethiols on gold surfaces. We will delve into the fundamental principles governing their formation, compare their performance based on experimental data, and provide detailed protocols for their preparation and characterization, empowering researchers to make informed decisions for their specific applications.
The Foundation: Understanding SAMs on Gold
The spontaneous organization of molecules into ordered, single-layer structures on a surface is a phenomenon known as self-assembly. In the context of thiol-on-gold SAMs, this process is driven by two primary forces: the strong, semi-covalent bond between the sulfur headgroup and the gold substrate, and the van der Waals interactions between the molecular backbones.[1]
Alkanethiols, with their simple alkyl chains, are the archetypal molecules for forming SAMs on gold.[2] The formation process is typically initiated by immersing a clean gold substrate into a dilute solution of the thiol.[3] The initial adsorption is rapid, followed by a slower organization phase where the molecules arrange themselves into a densely packed, quasi-crystalline monolayer.[4] The final structure is often a (√3 × √3)R30° lattice, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize van der Waals interactions.[4]
The Contenders: 4-Pyridineethanethiol and Alkanethiols
Alkanethiols are characterized by a simple structure: a thiol headgroup, an alkyl chain of varying length, and a terminal methyl group. Their primary appeal lies in the systematic control over monolayer thickness and surface properties by simply varying the length of the alkyl chain. Longer chains generally lead to more ordered and stable SAMs due to increased van der Waals forces.
4-Pyridineethanethiol (4-PET) introduces a functional twist to this basic structure. It features a thiol headgroup and a short ethyl linker, but terminates with a pyridine ring. The nitrogen atom in the pyridine ring, with its lone pair of electrons, introduces a site for hydrogen bonding, coordination with metal ions, and potential pH-dependent surface charge modulation.[5][6] This opens up a vast landscape of potential applications where specific chemical interactions are desired at the surface.
Head-to-Head Comparison: Performance and Properties
The choice between 4-PET and an alkanethiol for a specific application hinges on a careful consideration of their respective properties. The following table summarizes key performance metrics based on available experimental data.
| Property | 4-Pyridineethanethiol (4-PET) | Alkanethiols (e.g., Octanethiol, Dodecanethiol) | Key Considerations & Rationale |
| Monolayer Ordering | Forms highly ordered and densely packed SAMs.[7] | Long-chain alkanethiols (>C10) form highly ordered, crystalline-like SAMs. Shorter chains can result in less ordered, liquid-like films. | The aromatic pyridine ring can contribute to ordering through π-π stacking interactions, supplementing the van der Waals forces. For alkanethiols, chain length is the dominant factor for achieving high order. |
| Surface Wettability (Contact Angle) | Moderately hydrophilic due to the nitrogen atom in the pyridine ring. | Hydrophobic, with the contact angle increasing with chain length. For example, an octanethiol SAM exhibits a water contact angle of ~110°, while a dodecanethiol SAM is slightly more hydrophobic. | The pyridine nitrogen can act as a hydrogen bond acceptor, increasing the surface's affinity for water. The methyl-terminated alkyl chains of alkanethiols create a low-energy, water-repelling surface. |
| Electrochemical Stability | Exhibits a defined electrochemical window. The pyridine group can be protonated at low pH, affecting the surface charge.[8] | The stable potential window generally increases with alkyl chain length. Longer chains provide a more robust barrier to ion penetration.[9] | The electrochemical stability of the Au-S bond is a primary factor. The terminal group's redox activity and its influence on the monolayer's packing density also play crucial roles. |
| Terminal Group Functionality | The pyridine ring offers versatile functionality for coordination chemistry, hydrogen bonding, and as a basic site.[6][10] | The methyl group is chemically inert, providing a passive, low-adhesion surface. | This is the most significant differentiator. 4-PET is chosen for applications requiring specific surface interactions, while alkanethiols are ideal for creating inert, well-defined surfaces. |
| Formation Kinetics | Forms well-defined SAMs, with the process influenced by solution concentration.[11] | Follows a two-step process: initial rapid adsorption followed by a slower ordering phase. The rate of ordering is dependent on chain length and concentration.[12] | The fundamental mechanism of Au-S bond formation is similar for both. However, intermolecular interactions involving the pyridine ring may influence the kinetics of the ordering process. |
Experimental Protocols
Achieving high-quality, reproducible SAMs is critically dependent on meticulous experimental procedures. Below are detailed protocols for the preparation of SAMs from both 4-PET and alkanethiols.
Gold Substrate Preparation (Common to Both)
A pristine gold surface is the essential starting point for the formation of a well-ordered SAM.[1]
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Anhydrous ethanol (200 proof)
-
High-purity nitrogen or argon gas
Procedure:
-
Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse the substrates with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination of the surface.
Caption: Workflow for Gold Substrate Preparation.
SAM Formation: 4-Pyridineethanethiol
Materials:
-
Clean gold substrates
-
4-Pyridineethanethiol hydrochloride
-
Anhydrous ethanol (200 proof)
-
Glass vials with sealable caps
-
Tweezers
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with an inert gas like nitrogen or argon.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
SAM Formation: Alkanethiols
The protocol for alkanethiol SAM formation is very similar to that of 4-PET.[13]
Materials:
-
Clean gold substrates
-
Alkanethiol of choice (e.g., 1-octanethiol, 1-dodecanethiol)
-
Anhydrous ethanol (200 proof)
-
Glass vials with sealable caps
-
Tweezers
Procedure:
-
Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrate into the thiol solution using clean tweezers.
-
Seal the vial, and if possible, purge the headspace with an inert gas.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.[13]
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
Caption: General Workflow for SAM Formation.
Visualization of Molecular Assembly
The distinct chemical structures of 4-PET and alkanethiols lead to different potential intermolecular interactions within the SAM.
Caption: Molecular structure and interactions.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual molecular structure diagrams for a final publication.)
Conclusion: Selecting the Right Tool for the Job
Both 4-Pyridineethanethiol and alkanethiols are powerful tools for the creation of well-defined self-assembled monolayers on gold. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the desired surface properties and functionality.
Choose alkanethiols when:
-
A chemically inert, passive surface is required.
-
Precise control over monolayer thickness is a primary concern.
-
A hydrophobic surface is desired.
Choose 4-Pyridineethanethiol when:
-
Specific chemical functionality at the surface is needed, such as for biosensor immobilization, catalytic applications, or molecular recognition.
-
The ability to modulate surface properties through pH changes is advantageous.
-
Coordination to metal ions is a key step in a multi-layer assembly process.
By understanding the fundamental differences in their structure and performance, researchers can leverage the unique strengths of each molecule to advance their work in a wide range of scientific and technological fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. if.tugraz.at [if.tugraz.at]
- 4. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. | Semantic Scholar [semanticscholar.org]
- 9. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of self-assembled monolayer formation on individual nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Electrochemical Characterization of 4-Pyridineethanethiol SAMs
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and biosensor development, the ability to create well-defined, functionalized surfaces is paramount. Self-assembled monolayers (SAMs) of organothiols on gold surfaces have emerged as a cornerstone technology for tailoring interfacial properties. Among the diverse library of available thiols, 4-Pyridineethanethiol (PYET) offers a unique combination of a strong gold-thiol anchor and a terminal pyridine ring. This aromatic, nitrogen-containing heterocycle provides a versatile platform for secondary immobilization strategies, pH-sensitive applications, and studies of electron transfer.
This guide provides an in-depth technical comparison of the electrochemical characterization of PYET SAMs against other common thiol-based monolayers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your surface analysis.
The Distinctive Nature of 4-Pyridineethanethiol SAMs
PYET SAMs distinguish themselves from simple alkanethiols through the electronic and structural properties of the terminal pyridine group. Unlike the relatively inert alkyl chains of common alkanethiols, the pyridine moiety of PYET can engage in π-π stacking interactions, potentially leading to more ordered and stable monolayers. Furthermore, the nitrogen atom in the pyridine ring can be protonated, offering a pH-tunable surface charge. This characteristic is particularly valuable for the controlled immobilization of biomolecules or for creating environmentally responsive surfaces.
Core Electrochemical Characterization Techniques: A Comparative Analysis
The integrity, packing density, and barrier properties of a SAM are critical performance indicators. The following electrochemical techniques are indispensable for a thorough characterization of PYET SAMs, and we will discuss their application in comparison to other thiol systems.
Reductive Desorption: Quantifying Surface Coverage
Reductive desorption is a powerful technique for determining the surface coverage (Γ) of thiol SAMs on gold. By applying a sufficiently negative potential, the gold-sulfur bond is reductively cleaved, causing the thiolate molecules to desorb from the surface. The total charge passed during this desorption process is directly proportional to the number of desorbed molecules.
A study on the reductive desorption of PYET SAMs on gold nanoparticles in a 0.5 M KOH solution revealed a distinct cathodic peak at approximately -1.02 V (vs. a saturated calomel electrode). The integrated charge under this peak was found to be 75.3 µC/cm², suggesting the formation of a full surface coverage monolayer.[1]
Comparison with Other Thiols:
The reductive desorption potential is an indicator of the stability of the SAM. More negative desorption potentials suggest a more stable monolayer. For instance, a mixed SAM of PYET and 2-aminoethanethiol (AET) shows a slight shift in the desorption peak to a more negative potential, indicating increased stability due to van der Waals interactions between the alkyl chains and potential π-π interactions between the pyridine rings.[1] In comparison, the desorption of alkanethiols is influenced by the chain length, with longer chains generally leading to more negative desorption potentials due to increased van der Waals forces between the alkyl chains.
| Thiol SAM | Reductive Desorption Potential (V vs. SCE) | Desorption Charge (µC/cm²) | Calculated Surface Coverage (mol/cm²) |
| 4-Pyridineethanethiol (PYET) | -1.02 [1] | 75.3 [1] | 7.8 x 10⁻¹⁰ |
| 2-Aminoethanethiol (AET) | -0.80[1] | 62.8[1] | 6.5 x 10⁻¹⁰ |
| Dodecanethiol (C12) on Au(111) | -1.12 | ~75 | ~7.8 x 10⁻¹⁰ |
| Octadecanethiol (C18) on Au(111) | -1.22 | ~75 | ~7.8 x 10⁻¹⁰ |
Note: Values for alkanethiols are typical and can vary based on experimental conditions.
Cyclic Voltammetry (CV) with a Redox Probe: Assessing Blocking Properties
Cyclic voltammetry using a redox probe, such as the ferri/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), is a classic method to evaluate the "blocking" or insulating properties of a SAM. A well-formed, densely packed SAM will hinder the access of the redox probe to the electrode surface, thereby suppressing the faradaic current.
The short alkyl chain of PYET is expected to allow for faster electron transfer compared to longer-chain alkanethiols.[1] However, the packing and orientation of the pyridine head groups play a crucial role in the overall blocking efficiency. A structurally related molecule, 4-mercaptopyridine, has been shown to decrease the electron transfer of the [Fe(CN)₆]³⁻/⁴⁻ couple more effectively than 2-mercaptopyridine, which is attributed to a higher packing density. This suggests that PYET SAMs can form well-ordered, blocking monolayers.
Qualitative Comparison of Blocking Properties:
-
PYET SAMs: Expected to show significant blocking of the redox probe, with the degree of blocking influenced by the packing of the pyridine head groups. The aromatic nature may lead to a more ordered but potentially less flexible barrier compared to alkanethiols.
-
Short-chain Alkanethiol SAMs (e.g., C6, C8): Generally exhibit less effective blocking due to a higher density of pinholes and defects.
-
Long-chain Alkanethiol SAMs (e.g., C12, C18): Form highly insulating monolayers that significantly suppress the faradaic current of the redox probe due to their thickness and well-ordered structure.
-
Thiol SAMs with Hydrophilic End Groups (e.g., -OH, -COOH): May exhibit different blocking properties depending on the pH of the electrolyte and the interactions between the terminal groups.
Electrochemical Impedance Spectroscopy (EIS): A Deeper Look at the Interface
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that provides detailed information about the interfacial properties of the SAM-modified electrode. By applying a small amplitude AC potential at various frequencies, one can model the interface as an equivalent circuit and extract key parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the rate of electron transfer of the redox probe at the electrode surface. A higher Rct value indicates a more insulating SAM with better blocking properties.
-
Double-Layer Capacitance (Cdl): This value is related to the thickness and dielectric properties of the SAM. A lower Cdl is indicative of a thicker and/or more compact monolayer.
Expected Trends in EIS Parameters:
| SAM Type | Expected Charge Transfer Resistance (Rct) | Expected Double-Layer Capacitance (Cdl) |
| Bare Gold | Low | High |
| PYET SAM | High | Low |
| Short-Chain Alkanethiol | Moderate | Moderate |
| Long-Chain Alkanethiol | Very High | Very Low |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear expected outcomes that confirm the successful modification of your electrode surface.
Protocol 1: Formation of 4-Pyridineethanethiol SAM on a Gold Electrode
This protocol outlines the steps for creating a high-quality PYET SAM on a polycrystalline gold electrode.
-
Electrode Pre-treatment:
-
Polish the gold electrode with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad to a mirror finish.
-
Sonciate the electrode in ethanol for 5 minutes, followed by sonication in deionized water for 5 minutes to remove any polishing residues.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ between the hydrogen and oxygen evolution potentials until a stable and characteristic voltammogram for clean gold is obtained.
-
Rinse the electrode thoroughly with deionized water and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 4-Pyridineethanethiol in absolute ethanol.
-
Immediately immerse the freshly cleaned and dried gold electrode into the thiol solution.
-
Allow the self-assembly to proceed for at least 18-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.
-
After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the electrode under a stream of nitrogen before characterization.
-
References
A Comparative Guide to the Surface Analysis of 4-Pyridineethanethiol Monolayers using XPS and STM
For researchers, scientists, and drug development professionals working with functionalized surfaces, the precise characterization of self-assembled monolayers (SAMs) is paramount. 4-Pyridineethanethiol (4-PET) is a molecule of significant interest due to the versatile chemical properties of its terminal pyridine group, making it a key component in biosensors, molecular electronics, and drug delivery systems. This guide provides an in-depth comparison of two powerful surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM), for the characterization of 4-PET SAMs on gold substrates. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you in your research.
Introduction: The Significance of 4-Pyridineethanethiol SAMs
4-Pyridineethanethiol (4-PET) is a bifunctional organic molecule featuring a thiol (-SH) group at one end and a pyridine ring at the other.[1][2] The thiol group forms a strong, covalent-like bond with gold surfaces, leading to the spontaneous formation of a highly ordered molecular monolayer, a self-assembled monolayer (SAM). The exposed pyridine rings then present a well-defined chemical interface that can be further functionalized, for example, by protonation or coordination with metal ions. The orientation, packing density, and chemical state of these pyridine moieties are critical to the performance of any device or application built upon these SAMs. Therefore, a comprehensive understanding of the monolayer's structure and composition at the nanoscale is essential.
Complementary Insights from XPS and STM
X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) offer complementary information about the surface of 4-PET SAMs.
-
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3] For 4-PET SAMs, XPS can confirm the presence of nitrogen (from the pyridine ring) and sulfur (from the thiol headgroup), and crucially, can distinguish between physisorbed and chemisorbed species by analyzing the binding energies of the core-level electrons.[4]
-
Scanning Tunneling Microscopy (STM) is a powerful microscopy technique that provides real-space images of surfaces at the atomic level.[5] STM allows for the direct visualization of the molecular arrangement of 4-PET molecules on the gold substrate, revealing details about their packing structure, the presence of domains, and surface defects.[5][6][7]
By combining these two techniques, a comprehensive picture of the 4-PET monolayer can be constructed, from its elemental and chemical nature to its nanoscale morphology and molecular ordering.
Experimental Protocols
Achieving high-quality, reproducible 4-PET SAMs and obtaining meaningful XPS and STM data requires meticulous attention to detail in the experimental procedures.
Part 1: Preparation of 4-Pyridineethanethiol Self-Assembled Monolayers on Au(111)
The quality of the SAM is critically dependent on the cleanliness of the substrate and the assembly conditions.
Materials:
-
Au(111) substrate (e.g., gold-coated mica or silicon wafers)
-
4-Pyridineethanethiol hydrochloride (4-PET)
-
200 proof ethanol (absolute ethanol)
-
High-purity water (e.g., Milli-Q)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Step-by-Step Protocol:
-
Substrate Cleaning: The gold substrate is the foundation of your SAM. A pristine surface is crucial. A common and effective cleaning method is to anneal the gold substrate with a hydrogen flame to reconstruct the Au(111) surface. Alternatively, the substrate can be cleaned by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with high-purity water and ethanol, and finally drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Solution Preparation: Prepare a 1 mM solution of 4-PET in absolute ethanol. The use of the hydrochloride salt of 4-PET is common, and it readily dissolves in ethanol. The quality of the SAM can be sensitive to the solvent used.[8]
-
Self-Assembly: Immerse the cleaned gold substrate into the 4-PET solution in a clean glass vial. Ensure the entire gold surface is covered.
-
Incubation: Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. This extended incubation time allows for the molecules to arrange into a well-ordered monolayer.
-
Rinsing: After incubation, carefully remove the substrate from the solution using tweezers. Rinse the surface thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas. The sample is now ready for analysis.
Part 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS analysis will provide the elemental and chemical state information of your 4-PET SAM.
Instrumentation:
-
XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
An electron energy analyzer.
-
Ultra-high vacuum (UHV) chamber.
Step-by-Step Protocol:
-
Sample Mounting: Mount the prepared 4-PET/Au(111) sample onto the XPS sample holder using appropriate clips or conductive tape.
-
Introduction to UHV: Introduce the sample into the UHV chamber of the XPS instrument. A high vacuum is necessary to prevent contamination and to allow the photoelectrons to travel to the detector without being scattered by gas molecules.
-
Survey Scan: Acquire a wide-energy survey scan (e.g., 0-1100 eV binding energy) to identify all the elements present on the surface. You should expect to see peaks for Au, C, N, and S.
-
High-Resolution Scans: Acquire high-resolution scans for the specific elements of interest: Au 4f, C 1s, N 1s, and S 2p. These scans are performed over a narrow energy range with a smaller energy step size to obtain detailed chemical state information.
-
Data Analysis:
-
Binding Energy Correction: The binding energy scale is typically calibrated by setting the Au 4f7/2 peak to 84.0 eV or the adventitious C 1s peak to 284.8 eV.[9]
-
Peak Fitting: The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For example, the S 2p spectrum is a doublet (2p3/2 and 2p1/2) due to spin-orbit coupling.
-
Part 3: Scanning Tunneling Microscopy (STM) Analysis
STM will provide a real-space visualization of the molecular arrangement of the 4-PET monolayer.
Instrumentation:
-
Scanning Tunneling Microscope capable of operating in constant-current mode.
-
Mechanically or electrochemically etched STM tips (e.g., Pt/Ir or W).
-
UHV or ambient conditions setup.
Step-by-Step Protocol:
-
Sample Mounting: Mount the 4-PET/Au(111) sample on the STM sample stage.
-
Tip Approach: Carefully approach the STM tip to the sample surface until a tunneling current is established.
-
Image Acquisition:
-
Operate the STM in constant-current mode. Typical imaging parameters for aromatic thiol SAMs are a bias voltage between -1.0 V and +1.0 V and a tunneling current in the range of 20-100 pA.[5]
-
Scan a large area first (e.g., 100 x 100 nm²) to get an overview of the surface morphology, including terraces, steps, and domain structures.
-
Zoom in on areas of interest to obtain high-resolution images that reveal the molecular packing of the 4-PET molecules.
-
-
Image Processing and Analysis:
-
Use appropriate software to flatten the images and correct for any instrumental drift.
-
Analyze the high-resolution images to determine the lattice parameters of the molecular arrangement and identify any defects or domain boundaries. Fast Fourier Transform (FFT) of the images can help in determining the periodicity of the ordered structures.
-
Data Presentation and Interpretation: A Comparative Analysis
The combination of XPS and STM data provides a powerful, multi-faceted understanding of the 4-PET monolayer.
XPS Data Summary
The following table summarizes the expected binding energies for the core levels of a 4-PET SAM on a gold surface. These values are crucial for confirming the successful formation of the monolayer and for assessing its chemical integrity.
| Core Level | Expected Binding Energy (eV) | Interpretation |
| Au 4f7/2 | 84.0 | Reference peak for the gold substrate. |
| S 2p3/2 | ~162.0 | Indicates the formation of a gold-thiolate (Au-S) bond, characteristic of chemisorption.[4] |
| N 1s | ~399.5 | Confirms the presence of the pyridine ring. The exact binding energy can shift with protonation or coordination. |
| C 1s | ~284.8 (aliphatic), ~285.5 (aromatic) | Represents the carbon atoms in the ethyl chain and the pyridine ring.[9] |
Note: Binding energies can vary slightly depending on the specific instrument calibration and the local chemical environment.
STM Data Insights
STM images provide direct visual evidence of the molecular ordering within the 4-PET SAM. For aromatic thiols on Au(111), a variety of packing structures can be observed, often influenced by intermolecular interactions such as π-π stacking.[6][10]
Expected STM Observations:
-
Ordered Domains: STM images are expected to show well-ordered domains of 4-PET molecules.[11][12]
-
Molecular Packing: High-resolution images can reveal the specific arrangement of the molecules, which for similar aromatic thiols has been shown to form structures like a (√3 x √3)R30° lattice or more complex superstructures.[7][8]
-
Surface Defects: STM is highly sensitive to imperfections in the monolayer, such as pinholes, domain boundaries, and areas of disordered molecules.[7]
The combination of these observations allows for a detailed understanding of the quality and structural characteristics of the 4-PET monolayer at the nanoscale.
Visualizing the Workflow and Complementary Nature of XPS and STM
To better illustrate the experimental process and the interplay between XPS and STM, the following diagrams are provided.
Caption: Experimental workflow for the preparation and analysis of 4-PET SAMs.
Caption: Complementary information provided by XPS and STM for a holistic understanding of the 4-PET monolayer.
Conclusion
The synergistic use of XPS and STM provides a robust and comprehensive characterization of 4-Pyridineethanethiol self-assembled monolayers. XPS confirms the chemical composition and the crucial formation of the gold-thiolate bond, while STM delivers a direct visualization of the molecular landscape, revealing the packing structure and surface quality at the nanoscale. For researchers and professionals in fields relying on functionalized surfaces, mastering these techniques is essential for developing and optimizing materials with tailored surface properties. The protocols and comparative data presented in this guide offer a solid foundation for achieving reliable and insightful surface analysis of 4-PET SAMs, ultimately enabling advancements in a wide range of applications.
References
- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6298-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. surface.iphy.ac.cn [surface.iphy.ac.cn]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. STM imaging ortho- and para-fluorothiophenol self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Linker Molecules in Biosensor Performance: A Comparative Study
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of biosensor development, we often focus on the novelty of the transducer or the specificity of the biological recognition element. However, the performance of any biosensor—its sensitivity, selectivity, and stability—is fundamentally governed by the critical interface between these two components. This interface is engineered using linker molecules.
Choosing the right linker is not a trivial step; it is a strategic decision that dictates the accessibility of the bioreceptor's active site, the density of immobilized molecules, the reduction of non-specific binding, and the overall robustness of the assay.[1] This guide moves beyond a simple catalog of options. It provides a comparative analysis grounded in experimental evidence, explains the causality behind methodological choices, and offers field-proven insights to help you optimize your biosensor platform.
Part 1: Foundational Immobilization Strategies: The First Critical Choice
The initial decision in surface functionalization is the nature of the bond between the linker and the surface or bioreceptor. This choice broadly falls into two categories: physisorption and chemisorption, with the latter encompassing both covalent and high-affinity non-covalent interactions.
-
Physisorption (Adsorption): This method relies on non-covalent forces like van der Waals forces, hydrogen bonds, and electrostatic interactions.[2] While simple and requiring minimal chemical modification, it often results in random orientation of the bioreceptor and is susceptible to leaching, especially with changes in pH or ionic strength, making it less suitable for applications requiring long-term stability.[2][3]
-
Chemisorption (Covalent & Affinity Binding): This approach involves the formation of strong, stable bonds. Covalent binding creates a direct chemical linkage between the surface, linker, and bioreceptor, offering high stability.[4][5] Affinity interactions, such as the streptavidin-biotin system, leverage highly specific biological recognition to achieve stable, oriented immobilization.[6] For robust and reproducible biosensors, chemisorption is overwhelmingly the preferred strategy.
Caption: Fundamental structure of a biosensor interface.
Part 2: A Deep Dive into Common Linker Chemistries
The choice of linker chemistry is intrinsically tied to the transducer material and the nature of the bioreceptor. Here, we explore the most prevalent and effective strategies used in modern biosensor development.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
For gold-coated transducers, common in Surface Plasmon Resonance (SPR) and some electrochemical sensors, alkanethiols are the gold standard for forming well-ordered SAMs.[7]
-
Mechanism: The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, organized monolayer. The other end of the alkane chain can be functionalized with a variety of groups (e.g., -COOH, -NH2, -NHS ester) to attach bioreceptors.
-
Key Advantage - Controllability: The true power of SAMs lies in the ability to create mixed monolayers. By co-adsorbing a long, functionalized thiol with a shorter, inert "diluent" thiol, one can precisely control the surface density of the bioreceptor.[8] This strategy is crucial for reducing steric hindrance and minimizing non-specific binding, thereby enhancing sensitivity and selectivity.[7][9] Studies have shown that optimizing the ratio of anchoring to diluent thiols directly impacts the bioreceptor's orientation and its ability to detect the target analyte.[7]
Silanization on Oxide Surfaces (e.g., Silicon, Glass)
Silicon-based sensors, including silicon nanowires and optical sensors, rely on silane chemistry to functionalize their native oxide layer.
-
Mechanism: Organosilanes, such as 3-aminopropyltriethoxysilane (APTES), react with hydroxyl groups on the oxide surface to form a stable siloxane bond.[10] The terminal amine groups of the APTES layer can then be used for further functionalization. A common two-step process involves:
-
Activation: The APTES-modified surface is treated with glutaraldehyde (GA), a homobifunctional crosslinker.
-
Coupling: One aldehyde group of GA reacts with the surface amine, leaving the other free to react with primary amines on the bioreceptor (e.g., lysine residues on an antibody), forming a stable imine bond.[4]
-
-
Performance: Comparative studies have demonstrated that this covalent APTES-GA method results in a higher density and greater stability of immobilized proteins compared to simple physical adsorption on APTES alone.[3][4] This prevents the bioreceptor from desorbing during subsequent blocking and washing steps, a critical factor for assay reliability.[3]
Carbodiimide Chemistry: The Universal Covalent Linker
Perhaps the most widely used method for covalently attaching proteins and other amine-containing molecules is amine coupling via N-hydroxysuccinimide (NHS) esters.[11] This chemistry is often used on surfaces functionalized with carboxyl groups, such as carboxymethyl-dextran hydrogels in SPR sensors or carboxyl-terminated SAMs.
-
Mechanism: The process uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[12] This NHS ester then efficiently reacts with primary amines on the bioreceptor to form a robust amide bond.[13][14]
Caption: Reaction scheme for EDC/NHS amine coupling.
High-Affinity Interaction: The Streptavidin-Biotin System
The bond between streptavidin and biotin is one of the strongest non-covalent interactions known in nature (K_d ≈ 10⁻¹⁴ M), making it effectively irreversible and exceptionally stable for biosensor applications.[6][15]
-
Mechanism: The strategy involves immobilizing streptavidin onto the sensor surface first. The bioreceptor is separately biotinylated (a simple and efficient process) and then introduced to the streptavidin-coated surface, where it binds specifically and with a defined orientation.
-
Key Advantage - Orientation & Versatility: Because streptavidin has four biotin binding sites, this method can lead to well-oriented immobilization and potential signal amplification.[6][16] It is compatible with a vast range of biotinylated molecules, including proteins, antibodies, and nucleic acids, making it a highly versatile platform.[16][17]
Part 3: Comparative Performance Analysis
The selection of a linker strategy involves trade-offs. The following table summarizes the key performance characteristics of the discussed chemistries to guide your decision-making process.
| Linker Chemistry | Common Surface | Attachment Type | Orientation Control | Stability | Non-Specific Binding (NSB) | Key Advantages | Key Limitations |
| Thiol-Au SAMs | Gold | Covalent | Moderate to High | High | Low (with diluents) | High degree of control over surface density and architecture.[8][18] | Limited to gold surfaces; can be complex to optimize mixed SAM ratios. |
| APTES + Glutaraldehyde | Silicon Oxide, Glass | Covalent | Low (Random) | Very High | Moderate | Extremely stable linkage; well-established protocol for oxide surfaces.[3][4] | Random orientation may obscure binding sites; glutaraldehyde can cross-link proteins.[19] |
| EDC/NHS Amine Coupling | Carboxylated surfaces | Covalent | Low (Random) | Very High | Moderate | Widely applicable to any protein/peptide with primary amines.[11][12] | Randomly couples to any available lysine, potentially affecting the active site.[20] |
| Streptavidin-Biotin | Various | Affinity | High | Very High | Low to Moderate | Excellent orientation control; high specificity; versatile for various bioreceptors.[6][16] | Requires biotinylation of the bioreceptor; streptavidin itself can cause some NSB. |
Part 4: Experimental Protocols & Workflows
To ensure reproducibility, detailed and validated protocols are essential. Here we provide standard operating procedures for two common immobilization techniques.
Protocol 1: Covalent Immobilization of an Antibody via EDC/NHS Chemistry on an SPR Sensor Chip
This protocol is adapted for a typical carboxymethyl-dextran coated SPR sensor chip.
-
Surface Preparation: Equilibrate the sensor surface by flowing a suitable running buffer (e.g., HBS-EP+, pH 7.4) over the flow cells until a stable baseline is achieved.
-
Carboxyl Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this mixture over the sensor surface for 7 minutes to activate the carboxyl groups.[20]
-
Ligand Immobilization: Inject the antibody, diluted to 10-50 µg/mL in a low ionic strength buffer at a pH below its isoelectric point (e.g., 10 mM Sodium Acetate, pH 5.0), over the activated surface. The positive charge of the protein will promote pre-concentration onto the negatively charged surface.[20]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. This deactivates any remaining NHS esters and removes non-covalently bound protein.[20]
-
Final Baseline: The difference in response units (RU) between the baseline before activation and after deactivation represents the amount of successfully immobilized antibody.[20]
Workflow for Comparing Linker Performance
A systematic comparison of different linker strategies is a self-validating process for identifying the optimal surface chemistry for your specific application.
Caption: Experimental workflow for comparative linker analysis.
Part 5: Senior Application Scientist Insights - The "Why"
Data tables and protocols are essential, but field experience provides crucial context. Here are some insights into the nuanced effects of linker properties.
-
Why Linker Length and Flexibility Matter: A linker that is too short may cause the bioreceptor to be sterically hindered by the surface, preventing the target analyte from accessing the binding site. Increasing linker length can significantly improve performance. For example, studies on peptide-based biosensors have shown that incorporating longer, flexible linkers like (GGGGS)n or rigid linkers like GSGSGS can enhance sensitivity by an order ofmagnitude.[21][22][23] The optimal linker provides sufficient distance from the surface while stabilizing the bioreceptor's active conformation.[21]
-
The Power of PEGylation: Poly(ethylene glycol) (PEG) linkers are exceptionally effective at reducing non-specific binding. The hydrophilic and flexible PEG chains form a "cloud" of water molecules at the surface, creating an energetic barrier that repels the non-specific adsorption of proteins from complex samples like serum or plasma. Incorporating PEG moieties into your linker design is one of the most powerful strategies to improve the signal-to-noise ratio.[24]
-
Troubleshooting Low Signal: If you observe low binding signals despite confirming bioreceptor immobilization, consider the orientation. A random covalent strategy like amine coupling might be attaching the antibody via a lysine residue in its antigen-binding fragment (Fab). Switching to an affinity-based method like Streptavidin-Biotin or using Protein A/G to orient the antibody correctly can dramatically improve signal.
Conclusion
The linker molecule is a cornerstone of biosensor design, directly and profoundly impacting every key performance metric. A systematic approach to linker selection, moving from broad strategies like covalent vs. affinity binding to nuanced details like linker length and composition, is essential for developing a sensitive, specific, and robust assay. By understanding the underlying chemical principles and comparing strategies based on empirical data, researchers can unlock the full potential of their biosensor platforms.
References
- 1. Biomolecule immobilization in biosensor development: tailored strategies based on affinity interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocw.utm.my [ocw.utm.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent immobilization of proteins for the biosensor based on imaging ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent immobilization of protein monolayers for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of biotin-streptavidin technology in developing a xanthine biosensor based on a self-assembled phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amine-coupling [sprpages.nl]
- 21. mdpi.com [mdpi.com]
- 22. Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Linker Length and Flexibility on the Clostridium thermocellum Esterase Displayed on Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 4-Pyridineethanethiol Hydrochloride
Introduction: The Criticality of Purity in Thiol-Based Chemistries
4-Pyridineethanethiol Hydrochloride is a pivotal reagent in materials science and biotechnology, primarily utilized for the functionalization of noble metal surfaces (e.g., gold, silver) to form stable self-assembled monolayers (SAMs). Its applications are diverse, ranging from the development of biosensors and molecular electronics to drug delivery systems. The efficacy and reproducibility of these applications are inextricably linked to the purity of the thiol precursor. The presence of impurities, particularly the disulfide dimer, can lead to disordered monolayers, inconsistent surface properties, and a reduced number of active binding sites, ultimately compromising experimental outcomes and device performance.
This guide provides a multi-faceted analytical strategy for researchers to independently verify the purity of commercial this compound. We will move beyond simple certificate of analysis (CofA) verification and delve into orthogonal analytical techniques that, when used in concert, provide a comprehensive and trustworthy assessment of product quality. The methodologies described herein are designed to be self-validating, ensuring that the results are both accurate and reliable.
Overall Analytical Workflow
A robust purity assessment relies on a combination of techniques that probe different aspects of the compound's identity and composition. A chromatographic method provides quantitative data on impurities, a spectroscopic method confirms the chemical structure, a mass analysis verifies the molecular weight, and a titrimetric method quantifies the active functional group.
Caption: Overall workflow for the comprehensive purity assessment of 4-Pyridineethanethiol HCl.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is the cornerstone of purity assessment, offering unparalleled resolution to separate the parent compound from its impurities. For a polar, ionizable compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The inclusion of an acid in the mobile phase (e.g., formic or trifluoroacetic acid) is critical; it protonates the pyridine nitrogen, ensuring a consistent charge state and sharp, symmetrical peak shapes. A C18 column provides the necessary hydrophobic interaction for retention. UV detection is ideal as the pyridine ring contains a strong chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[1]
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Mobile Phase A to create a 0.5 mg/mL stock solution.
-
Injection Volume: 10 µL.
-
Analysis: Run a blank (Mobile Phase A) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Trustworthiness: The protocol's reliability is ensured by system suitability tests. Before sample analysis, inject a standard solution multiple times to verify that retention time, peak area, and theoretical plates are within acceptable limits (e.g., RSD < 2%). The extended gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities (like the disulfide) are captured.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: While HPLC quantifies impurities, ¹H NMR confirms the primary structure of the compound and helps identify the structure of any significant impurities. The proton signals of 4-Pyridineethanethiol are highly characteristic. The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons compared to the free base, a key diagnostic feature.[2] The most common impurity, the disulfide dimer, will exhibit a distinct downfield shift in the ethyl protons adjacent to the sulfur atoms.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred as the thiol proton (-SH) is exchangeable and will not be observed, simplifying the spectrum.
-
Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate all signals. Set the integration of a known peak (e.g., the two protons on the pyridine ring ortho to the nitrogen) to its theoretical value (2.00).
Expected Chemical Shifts (in D₂O, approximate):
-
~8.5-8.7 ppm: Doublet, 2H (protons on the pyridine ring ortho to the nitrogen).
-
~7.5-7.7 ppm: Doublet, 2H (protons on the pyridine ring meta to the nitrogen).
-
~3.0-3.2 ppm: Triplet, 2H (-CH₂-S).
-
~2.8-3.0 ppm: Triplet, 2H (Pyridine-CH₂-).
Trustworthiness: The self-validating nature of this protocol lies in the integration. The ratio of the aromatic protons to the ethyl chain protons should be exactly 4:4 (or 1:1). Any deviation or the presence of unassignable peaks indicates impurities. For example, in the disulfide impurity, the -CH₂-S protons will be shifted downfield relative to the thiol, and their integration relative to the aromatic signals will reveal the impurity's concentration.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides an unambiguous determination of the molecular weight of the compound, serving as a fundamental identity check.[3] Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method suitable for polar, pre-charged molecules like hydrochloride salts.[4][5] The analysis should be run in positive ion mode to detect the protonated molecule [M+H]⁺.
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: ~3-4 kV
-
Source Temperature: ~100-150 °C
-
Scan Range: m/z 50-500
-
-
Data Analysis: Look for the mass corresponding to the protonated free base of 4-Pyridineethanethiol.
-
Molecular Formula: C₇H₉NS[6]
-
Monoisotopic Mass of Free Base: 139.05 Da
-
Expected [M+H]⁺ ion: m/z 140.05
-
Trustworthiness: High-resolution mass spectrometry (HRMS) provides an additional layer of validation. An instrument with high resolving power can determine the mass with sufficient accuracy (e.g., <5 ppm error) to confirm the elemental composition, distinguishing it from other potential impurities with the same nominal mass.[7]
Quantification of Active Thiol Content
Expertise & Experience: The preceding tests confirm identity and purity relative to other organic molecules, but they do not directly quantify the active functional group—the thiol. Oxidation of the thiol to a disulfide or other species is a common degradation pathway. Therefore, a direct measure of the free sulfhydryl (-SH) group is essential. The Ellman's test, a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a rapid and reliable method.[8][9][10] Alternatively, iodometric or argentometric titrations, often cited by suppliers, can be used.[11]
Experimental Protocol: Ellman's Test (Colorimetric)
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in reaction buffer.
-
Thiol Sample: Prepare a ~0.1 mg/mL solution of this compound in the reaction buffer.
-
-
Procedure:
-
In a 1 mL cuvette, add 950 µL of the reaction buffer.
-
Add 50 µL of the DTNB stock solution.
-
Zero the UV-Vis spectrophotometer at 412 nm using this blank solution.
-
Add 10 µL of the thiol sample to the cuvette, mix thoroughly by pipetting.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Calculate the concentration of thiols (M) using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length)
-
The molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.[10]
-
Compare the experimentally determined molarity to the theoretical molarity based on the weight of the sample used.
-
Trustworthiness: This method directly quantifies the reactive -SH groups, providing a functional purity assessment that is orthogonal to chromatographic methods. Running a known thiol standard (e.g., cysteine) in parallel validates the assay's performance.
Comparative Analysis of Purity Assessment Techniques
The true power of this multi-technique approach lies in comparing the results. A high-purity sample should yield consistent results across all methods.
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative purity, number and relative amount of impurities. | High resolution and sensitivity; quantitative.[12][13] | Requires reference standards for absolute impurity quantification; may not detect non-chromophoric impurities. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Provides unambiguous structural information; inherently quantitative if a standard is used.[14] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; requires a high-field instrument. |
| Mass Spectrometry | Molecular weight confirmation. | Highly specific and sensitive for mass determination; confirms elemental composition (HRMS).[3][5] | Not inherently quantitative without extensive calibration; may not detect isomers. |
| Thiol Titration | Quantification of active -SH functional groups. | Directly measures functional purity; rapid and cost-effective (colorimetric).[15][16] | Non-specific (reacts with any free thiol); susceptible to interference from reducing agents. |
Identifying Common Impurities
The primary impurity to watch for is the disulfide dimer, formed by oxidative coupling of two thiol molecules.
Caption: Structure of 4-Pyridineethanethiol and its common disulfide impurity.
-
In HPLC: The disulfide is significantly less polar and will have a longer retention time than the parent thiol.
-
In NMR: The -CH₂-S- protons of the disulfide will appear at a different chemical shift (typically downfield) compared to the -CH₂-SH protons.
-
In MS: The disulfide will have a protonated molecular ion [M+H]⁺ at m/z 279.10.
Conclusion
Assessing the purity of a critical reagent like this compound should not be a matter of trust, but of verification. A single method, such as the purity value reported on a CofA, provides an incomplete picture. By employing an orthogonal analytical strategy—combining chromatography for impurity profiling (HPLC), spectroscopy for structural verification (NMR), mass analysis for identity confirmation (MS), and titration for functional activity (Ellman's Test)—researchers can build a comprehensive and reliable purity profile. This rigorous, evidence-based approach is essential for ensuring the reproducibility and success of downstream applications in advanced materials and nanomedicine.
References
- 1. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 25G | Labscoop [labscoop.com]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 13. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Long-Term Stability of 4-Pyridineethanethiol Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biosensing, drug delivery, and molecular electronics, the reliability of surface functionalization is paramount. The long-term stability of a modified surface dictates the reproducibility and lifespan of a device. This guide provides a detailed comparison of the stability of surfaces modified with 4-Pyridineethanethiol (PYET), contrasting them with the more commonly utilized alkanethiol self-assembled monolayers (SAMs). We will delve into the underlying chemical principles, present supporting experimental data, and offer detailed protocols for surface preparation and characterization.
The Critical Role of the Molecular Structure in SAM Stability
The stability of a self-assembled monolayer is intrinsically linked to the chemical structure of its constituent molecules. These molecules are typically composed of a headgroup that binds to the substrate, a spacer, and a terminal group that imparts the desired surface functionality.[1] For thiol-based SAMs on gold, the sulfur headgroup forms a strong covalent-like bond with the gold surface.[2]
Alkanethiols, with their simple aliphatic chains, have long been the workhorses for creating SAMs. Their stability is primarily dictated by the van der Waals interactions between adjacent alkyl chains. Longer chains lead to stronger interactions and more stable, well-ordered monolayers.[3] However, the gold-thiolate bond is susceptible to oxidation, especially in ambient air, which can lead to the degradation of the SAM over time.[4][5] Desorption of the thiol molecules is another significant failure mode, particularly in biological media.
4-Pyridineethanethiol introduces an aromatic pyridine ring into the molecular structure. This aromaticity offers the potential for π-π stacking interactions between adjacent molecules, which can contribute to a more densely packed and rigid monolayer structure. This enhanced intermolecular interaction may provide greater resistance to desorption and oxidative degradation compared to their aliphatic counterparts.
Comparative Analysis of Stability: PYET vs. Alkanethiols
While direct, long-term side-by-side comparative studies are still emerging, we can infer the relative stability of PYET and alkanethiol SAMs from existing experimental evidence.
| Feature | 4-Pyridineethanethiol (PYET) SAMs | Alkanethiol SAMs | Rationale & References |
| Susceptibility to Oxidation | Potentially lower | Higher | The aromatic pyridine ring may offer some steric hindrance and electronic effects that protect the underlying gold-thiolate bond from oxidative attack. Alkanethiols lack this feature, making the sulfur-gold bond more accessible to oxidants.[4][5] |
| Desorption in Aqueous Media | Potentially lower | Higher | Stronger intermolecular π-π stacking interactions in PYET SAMs can lead to a more cohesive monolayer that is less prone to desorption compared to the weaker van der Waals forces in alkanethiol SAMs. |
| pH Stability | High | Moderate to High | PYET SAMs have demonstrated the ability to undergo reversible protonation and deprotonation of the pyridine ring without significant degradation of the monolayer.[6][7] While alkanethiol SAMs are generally stable across a range of pH values, extreme pH can contribute to their degradation. |
| Structural Ordering | High | High (with long chains) | PYET can form highly ordered and densely packed monolayers.[6][8] Long-chain alkanethiols also form well-ordered structures, but shorter chains can lead to less stable, disordered monolayers. |
| Solvent Compatibility during Formation | Sensitive | Less Sensitive | The quality of PYET SAMs is highly dependent on the solvent used, with some solvents causing substrate corrosion.[6][7] Alkanethiol SAM formation is generally more robust across a wider range of common solvents. |
Degradation Pathways: A Visual Comparison
The long-term stability of a SAM is ultimately determined by its resistance to various degradation mechanisms.
Caption: Degradation pathways for alkanethiol SAMs versus the pH-induced reversible changes in PYET SAMs.
Experimental Protocols
I. Preparation of 4-Pyridineethanethiol (PYET) Self-Assembled Monolayers on Gold
Rationale: The choice of solvent is critical for forming high-quality PYET SAMs and avoiding damage to the gold substrate.[6][7] This protocol utilizes acetonitrile, which has been shown to produce well-ordered monolayers.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
4-Pyridineethanethiol hydrochloride (PYET·HCl)
-
Acetonitrile (anhydrous)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with ethanol, followed by DI water.
-
Dry the substrate under a gentle stream of nitrogen.
-
Clean the substrate with a UV-ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of PYET·HCl in anhydrous acetonitrile.
-
Immerse the cleaned gold substrate into the PYET solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with acetonitrile to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen.
-
II. Long-Term Stability Assessment Protocol
Rationale: To evaluate the long-term stability, the modified surfaces are subjected to conditions that mimic their intended application environment. Characterization is performed at regular intervals to monitor any changes in the SAM.
Procedure:
-
Environmental Exposure:
-
Divide the prepared PYET-modified substrates into different groups for exposure to various conditions (e.g., ambient air, phosphate-buffered saline (PBS) at 37°C, acidic and basic aqueous solutions).
-
Store control samples in an inert environment (e.g., nitrogen-filled desiccator).
-
-
Periodic Characterization:
-
At designated time points (e.g., 1 day, 7 days, 14 days, 30 days), remove a sample from each group for analysis.
-
Perform the following characterization techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the sulfur (S 2p) and nitrogen (N 1s) atoms. Oxidation of the sulfur will result in a shift to higher binding energies.
-
Contact Angle Goniometry: To measure the surface wettability. Changes in the contact angle can indicate degradation or rearrangement of the SAM.
-
Cyclic Voltammetry (CV): To assess the electrochemical stability by monitoring the reductive desorption peak of the thiol. A shift in the peak potential or a decrease in the peak area suggests degradation of the SAM.
-
-
Visualizing the Experimental Workflow
Caption: Workflow for the preparation and long-term stability testing of PYET-modified surfaces.
Conclusion
The long-term stability of modified surfaces is a critical factor for their successful application in various scientific and technological domains. While alkanethiols have been extensively studied and utilized, 4-Pyridineethanethiol offers a compelling alternative due to the potential for enhanced stability conferred by its aromatic structure. The ability of PYET SAMs to form highly ordered structures and withstand pH changes without significant degradation suggests a robustness that may surpass that of traditional alkanethiol monolayers in certain applications. Further direct comparative studies under various environmental stressors will be invaluable in fully elucidating the performance advantages of PYET-modified surfaces.
References
- 1. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Efficiency of Nanoparticle Functionalization with 4-Pyridineethanethiol
For researchers, scientists, and drug development professionals, the precise surface modification of nanoparticles is a critical determinant of success in applications ranging from targeted drug delivery to advanced diagnostics. The choice of functionalizing ligand dictates the nanoparticle's stability, biocompatibility, and its interaction with the biological environment. Among the diverse array of surface modifiers, 4-Pyridineethanethiol (4-PET) has emerged as a molecule of significant interest due to its unique properties.
This guide provides an in-depth, comparative analysis of the efficiency of nanoparticle functionalization with 4-PET. We will delve into the underlying principles, provide detailed experimental protocols for functionalization and characterization, and offer a data-driven comparison with other common thiol-based ligands. Our aim is to equip you with the necessary knowledge to make informed decisions for your specific research needs.
The Significance of 4-Pyridineethanethiol in Nanoparticle Functionalization
4-Pyridineethanethiol is a bifunctional organic molecule featuring a thiol (-SH) group at one end and a pyridine ring at the other. This architecture makes it particularly well-suited for nanoparticle functionalization. The thiol group forms a strong, stable covalent bond with the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag), through a well-established self-assembly process.[1] The exposed pyridine ring, with its nitrogen-containing aromatic structure, offers several advantages:
-
pH Responsiveness: The pyridine nitrogen can be protonated or deprotonated depending on the pH of the surrounding environment, allowing for pH-tunable surface charge and interactions.
-
Coordination Chemistry: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, making 4-PET functionalized nanoparticles useful for sensing and catalysis.
-
Surface-Enhanced Raman Scattering (SERS): The pyridine ring is a strong Raman scatterer, and its proximity to the nanoparticle surface leads to significant signal enhancement, making 4-PET a popular choice for developing SERS substrates.
A Comparative Look: 4-PET vs. Alternative Thiol Ligands
The efficiency of nanoparticle functionalization is not solely dependent on the successful attachment of the ligand but also on the resulting properties of the nanoparticle conjugate. Here, we compare 4-PET with two other widely used thiol ligands: a simple alkanethiol (1-Dodecanethiol) and a hydrophilic polymer-based thiol (PEG-thiol).
| Ligand | Structure | Key Characteristics | Impact on Nanoparticle Properties |
| 4-Pyridineethanethiol (4-PET) | HS-(CH₂)₂-C₅H₄N | Aromatic head group, pH-responsive | Provides pH-tunable surface charge, excellent for SERS applications. Can influence particle aggregation depending on pH and ionic strength. |
| 1-Dodecanethiol (DDT) | HS-(CH₂)₁₁-CH₃ | Long alkyl chain, hydrophobic | Creates a hydrophobic surface, leading to good dispersibility in non-polar solvents but aggregation in aqueous media.[2] |
| PEG-thiol | HS-(CH₂)n-(OCH₂CH₂)m-OR | Long, flexible hydrophilic chain | Imparts excellent colloidal stability in biological media by providing steric hindrance, reduces non-specific protein adsorption.[3][4] |
Data-Driven Comparison of Functionalization Efficiency
| Parameter | 4-Pyridineethanethiol | 1-Dodecanethiol | PEG-thiol |
| Binding Affinity | High | High | High (multivalent PEGs show increased stability)[5] |
| Surface Coverage | Forms dense, ordered monolayers | Forms densely packed, crystalline-like monolayers[6] | Can be lower due to the larger footprint of the polymer chain |
| Long-Term Stability | Good, especially for SERS substrates | Good in non-polar solvents, prone to oxidation | Excellent in biological buffers like PBS and cell culture media[3][7] |
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in nanoparticle research. The following protocols provide a detailed methodology for the functionalization of gold nanoparticles with 4-PET and the subsequent evaluation of functionalization efficiency.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol is a widely used method for producing monodisperse gold nanoparticles.[8]
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Sodium citrate dihydrate
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare a 0.125 M solution of NaAuCl₄.
-
Prepare a 10 mg/mL solution of sodium citrate.
-
In a clean flask, add 420 µL of the NaAuCl₄ solution to 94.6 mL of deionized water.
-
Heat the solution to 90°C with vigorous stirring.
-
Rapidly add 5 mL of the sodium citrate solution to the heated gold solution.
-
Continue heating and stirring for 20 minutes. The solution will change color from yellow to gray and finally to a ruby red, indicating the formation of AuNPs.[8]
-
Allow the solution to cool to room temperature and store at 4°C.
Workflow for Gold Nanoparticle Synthesis
Caption: Step-by-step workflow for the synthesis of citrate-stabilized gold nanoparticles.
Protocol 2: Functionalization of AuNPs with 4-Pyridineethanethiol (4-PET)
This protocol describes a ligand exchange reaction to replace the citrate capping agent with 4-PET.
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
4-Pyridineethanethiol (4-PET)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 1 mM stock solution of 4-PET in ethanol.
-
In a microcentrifuge tube, add a specific volume of the AuNP solution.
-
To the AuNP solution, add the 4-PET stock solution to achieve a final molar ratio of 4-PET to AuNPs that ensures complete surface coverage (typically a large excess is used).
-
Gently vortex the mixture for 10-15 seconds.
-
Incubate the reaction mixture at room temperature for at least 4 hours (up to 24 hours) with gentle stirring.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).
-
Carefully remove the supernatant containing excess 4-PET and displaced citrate.
-
Resuspend the nanoparticle pellet in fresh deionized water.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
-
After the final wash, resuspend the purified 4-PET functionalized AuNPs in the desired buffer and store at 4°C.
Workflow for 4-PET Functionalization
Caption: Step-by-step workflow for the functionalization of gold nanoparticles with 4-PET.
Evaluating Functionalization Efficiency: Key Techniques and Protocols
A multi-faceted approach is necessary to thoroughly evaluate the efficiency of nanoparticle functionalization. Here, we detail two essential techniques: UV-Vis Spectroscopy for a rapid assessment and X-ray Photoelectron Spectroscopy (XPS) for a more in-depth surface analysis.
UV-Vis Spectroscopy: A First Line of Assessment
UV-Vis spectroscopy is a simple and rapid technique to monitor changes in the nanoparticle's surface environment. The localized surface plasmon resonance (LSPR) of gold and silver nanoparticles is sensitive to the refractive index of the surrounding medium.[9] Ligand exchange on the nanoparticle surface will cause a shift in the LSPR peak.
Protocol for UV-Vis Analysis:
-
Record the UV-Vis spectrum of the initial citrate-stabilized AuNPs.
-
After functionalization and purification, record the UV-Vis spectrum of the 4-PET functionalized AuNPs.
-
A red-shift (a shift to a longer wavelength) in the LSPR peak is indicative of successful functionalization.[10]
-
The magnitude of the shift can provide a qualitative measure of the extent of surface coverage.
Quantifying Surface Coverage with UV-Vis (Indirect Method): This method relies on measuring the concentration of the free ligand in the supernatant after the functionalization reaction.
-
After centrifugation of the functionalized nanoparticles, carefully collect the supernatant.
-
Measure the UV-Vis absorbance of the supernatant at the characteristic absorption wavelength of 4-PET.
-
Using a pre-established calibration curve of 4-PET concentration versus absorbance, determine the concentration of unreacted 4-PET.
-
By knowing the initial concentration of 4-PET added, the amount of 4-PET bound to the nanoparticles can be calculated.
X-ray Photoelectron Spectroscopy (XPS): Probing the Surface Chemistry
XPS is a powerful surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is an excellent tool for confirming the presence of the functionalizing ligand and assessing the nature of its binding to the nanoparticle surface.
Protocol for XPS Analysis:
-
Sample Preparation:
-
Deposit a concentrated solution of the purified functionalized nanoparticles onto a clean, conductive substrate (e.g., a gold-coated silicon wafer).[2]
-
Allow the solvent to evaporate completely, forming a thin film of nanoparticles.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Au 4f, S 2p, N 1s, and C 1s.
-
-
Data Analysis:
-
Confirmation of Functionalization: The presence of S 2p and N 1s peaks confirms the presence of 4-PET on the nanoparticle surface.[11]
-
Binding Information: The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.
-
Surface Coverage Estimation: By comparing the relative atomic concentrations of the elements, an estimation of the surface coverage can be made.
-
Logical Flow of Evaluation Techniques
Caption: The logical relationship between functionalization and evaluation techniques.
Conclusion: Making an Informed Choice
The selection of a functionalizing ligand is a critical decision in nanoparticle-based research and development. 4-Pyridineethanethiol offers a unique combination of stable surface attachment and a functional pyridine head group, making it an excellent choice for applications requiring pH-responsiveness or SERS activity.
However, for applications demanding the utmost stability in complex biological media, PEG-thiols may be a more suitable alternative. Alkanethiols, while providing a robust hydrophobic coating, are generally less applicable for biological systems.
By understanding the comparative performance of these ligands and employing the detailed evaluation protocols provided in this guide, researchers can confidently select and validate the most effective functionalization strategy for their specific needs, ultimately accelerating the translation of nanoparticle technologies from the laboratory to real-world applications.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Determining surface chemical composition of silver nanoparticles during sulfidation by monitoring the ligand shell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles – Tech Scientific [techscientific.com]
- 10. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 4-Pyridineethanethiol in Nanotechnology: Performance, Protocols, and Perspectives
In the rapidly evolving landscape of nanotechnology, the precise engineering of surfaces and interfaces is paramount. The choice of molecular linker used to functionalize nanoparticles and surfaces can dictate the success of an entire application, from biosensing to molecular electronics. Among the diverse toolkit of molecular linkers, 4-Pyridineethanethiol (PYET) has emerged as a molecule of significant interest. Its unique combination of a thiol anchoring group and a pyridine headgroup offers a compelling set of properties that distinguish it from more conventional alkanethiols.
This guide provides an in-depth technical comparison of 4-Pyridineethanethiol with its common alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design. We will delve into the fundamental properties of PYET, its performance in key nanotechnology applications, and provide detailed experimental protocols for its successful implementation.
The Molecular Advantage: Why Choose 4-Pyridineethanethiol?
4-Pyridineethanethiol (HS-CH₂-CH₂-C₅H₄N) is a bifunctional organic molecule characterized by a terminal thiol (-SH) group and a pyridine ring. This unique structure underpins its utility in nanotechnology.
-
The Thiol Anchor: The thiol group forms a strong, semi-covalent bond with noble metal surfaces, most notably gold, with a bond strength on the order of 45 kcal/mol.[1] This robust interaction is the foundation for the formation of stable, well-ordered self-assembled monolayers (SAMs).
-
The Pyridine Headgroup: The pyridine ring offers several advantages over the simple alkyl chains of common alkanethiols:
-
Tunable Surface Properties: The nitrogen atom in the pyridine ring can be protonated or deprotonated, allowing for pH-dependent control over the surface charge and wettability.
-
Coordination Chemistry: The lone pair of electrons on the nitrogen atom makes the pyridine headgroup an excellent ligand for coordinating with metal ions and other molecules. This property is particularly valuable in the construction of biosensors and catalysts.
-
Electronic Functionality: The aromatic nature of the pyridine ring provides a pathway for electron transport, making it a compelling component for molecular electronics.
-
The decision to use PYET over a simple alkanethiol is therefore driven by the need for these specific functionalities. While alkanethiols are excellent for creating inert, well-defined surfaces, PYET provides a platform for creating "smart" surfaces with tunable properties and active functionalities.
Self-Assembled Monolayers (SAMs): A Comparative Analysis
The formation of self-assembled monolayers is a cornerstone of surface science and nanotechnology. Here, we compare the properties of SAMs formed from PYET with those formed from a representative alkanethiol, dodecanethiol (DDT).
Structural and Physicochemical Properties
| Property | 4-Pyridineethanethiol (PYET) SAM on Gold | Dodecanethiol (DDT) SAM on Gold | Rationale for Differences |
| Water Contact Angle | ~77° | ~110° | The nitrogen atom in the pyridine ring of PYET introduces a degree of polarity to the surface, making it more hydrophilic than the purely hydrophobic alkyl chain of DDT. |
| Ellipsometric Thickness | ~1.5 nm | ~1.7 nm | The shorter chain length of PYET results in a thinner monolayer compared to the longer dodecanethiol. |
| Reductive Desorption Potential | ~ -0.55 V (vs. Ag/AgCl)[2] | ~ -0.9 V (vs. Ag/AgCl) | The pyridine-pyridine interactions in the PYET SAM are weaker than the van der Waals interactions between the longer alkyl chains of DDT, leading to a lower potential required for desorption. |
| Thermal Stability | Desorption begins around 350 K[2][3] | Desorption begins around 400 K[4] | The stronger van der Waals forces between the longer alkyl chains of DDT result in a more thermally stable monolayer compared to the shorter PYET. |
| Charge Transfer Resistance (Rct) | Lower | Higher | The aromatic pyridine ring can facilitate electron transfer, leading to a lower charge transfer resistance compared to the insulating alkyl chain of DDT. |
Experimental Protocol: Formation of a 4-Pyridineethanethiol SAM on Gold
This protocol outlines the steps for creating a high-quality PYET SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a 100 nm gold film)
-
4-Pyridineethanethiol hydrochloride (PYET·HCl)
-
200-proof ethanol
-
Deionized water (18.2 MΩ·cm)
-
Ammonium hydroxide (for pH adjustment of amine-terminated thiols, if used as a control)
-
Glass scintillation vials
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with ethanol and deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
For atomically clean surfaces, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of PYET·HCl in 200-proof ethanol.
-
If using amine-terminated thiols as a control, adjust the pH of the solution to ~12 with ammonium hydroxide to deprotonate the amine groups.[5]
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the PYET solution in a glass scintillation vial.
-
To minimize oxidation, purge the headspace of the vial with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.[6]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed using various surface-sensitive techniques, including contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy.
-
Nanoparticle Functionalization: Tailoring Surface Chemistry for Enhanced Performance
The surface functionalization of nanoparticles is critical for their stability, biocompatibility, and functionality. PYET offers a versatile platform for creating functionalized nanoparticles with unique catalytic and biological properties.
Performance Comparison: PYET-Functionalized vs. Alternative Nanoparticles
| Application | PYET-Functionalized Gold Nanoparticles (AuNPs) | Citrate-Capped AuNPs (Alternative) | Amine-Terminated Thiol-Functionalized AuNPs (Alternative) | Rationale for Performance Differences |
| Catalytic Activity (e.g., reduction of 4-nitrophenol) | Moderate to high | Low | High | The pyridine ring of PYET can participate in the catalytic cycle, enhancing activity compared to the weakly bound citrate. Amine groups have been shown to significantly enhance the peroxidase-like activity of AuNPs.[3][7] |
| Stability in Biological Media | High | Low (prone to aggregation) | High | The strong Au-S bond provides excellent stability. Citrate is easily displaced by biomolecules, leading to aggregation. |
| Cellular Uptake | Moderate | Low | High (for negatively charged cells) | The near-neutral surface charge of PYET-functionalized AuNPs at physiological pH results in moderate uptake. The positive charge of amine-terminated AuNPs can enhance electrostatic interactions with negatively charged cell membranes, leading to higher uptake.[7][8][9][10][11] |
| Biosensing (Heavy Metals) | High sensitivity and selectivity | Low | Moderate | The pyridine headgroup of PYET can act as a specific binding site for heavy metal ions like Hg(II) and Pb(II), enhancing the sensitivity and selectivity of the sensor.[12] |
Experimental Protocol: Synthesis of PYET-Functionalized Gold Nanoparticles
This protocol describes a method for synthesizing PYET-functionalized gold nanoparticles via a ligand exchange reaction.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound (PYET·HCl)
-
Methanol
-
Deionized water (18.2 MΩ·cm)
-
Centrifuge
Procedure:
-
Synthesis of Citrate-Capped AuNPs (Turkevich Method):
-
Bring a 1 mM solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.
-
Rapidly add a 38.8 mM solution of trisodium citrate to the boiling gold solution.
-
The solution will change color from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Ligand Exchange:
-
To the citrate-capped AuNP solution, add a methanolic solution of PYET·HCl. The final concentration of PYET should be in excess to drive the ligand exchange.
-
Stir the mixture overnight at room temperature.
-
-
Purification:
-
Centrifuge the solution to pellet the PYET-functionalized AuNPs.
-
Remove the supernatant, which contains excess PYET and displaced citrate.
-
Resuspend the nanoparticle pellet in fresh deionized water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
-
Characterization:
-
The successful functionalization can be confirmed by UV-Vis spectroscopy (a red-shift in the surface plasmon resonance peak is expected), dynamic light scattering (DLS) to measure the hydrodynamic diameter, and transmission electron microscopy (TEM) to assess the size and morphology of the nanoparticles.
-
Molecular Electronics: PYET as a Conductive Linker
The quest for smaller, more efficient electronic components has driven research into the field of molecular electronics, where single molecules are used as active components. The pyridine group in PYET makes it a promising candidate for forming conductive single-molecule junctions.
Performance in Single-Molecule Junctions
Studies on pyridine-terminated molecules in single-molecule junctions have revealed several key findings:
-
Bistable Conductance: Pyridine-terminated molecules often exhibit two distinct conductance states, a high-conductance state and a low-conductance state. This bistability is attributed to different binding geometries of the pyridine ring to the gold electrodes.[6][13]
-
Conductance Pathway: The dominant conducting channel in conjugated pyridine-linked molecules is often through the π* orbital.[6][13]
-
Comparison with Other Linkers: While direct comparisons are complex and depend on the entire molecular structure, pyridine linkers generally show comparable or slightly lower conductance than thiol-terminated molecules of similar length, but offer the advantage of more defined binding geometries.
Diagram of a PYET Single-Molecule Junction:
Caption: A single 4-Pyridineethanethiol molecule bridging two gold electrodes.
Experimental Workflow: Fabricating and Measuring a Single-Molecule Junction
The fabrication and measurement of single-molecule junctions is a highly specialized process, typically performed using a scanning tunneling microscope break-junction (STM-BJ) technique.
Workflow Diagram:
Caption: Workflow for STM break-junction measurement of single-molecule conductance.
Future Outlook and Conclusion
4-Pyridineethanethiol stands out as a versatile and powerful tool in the nanotechnologist's arsenal. Its unique combination of a robust thiol anchor and a functional pyridine headgroup opens up a wide range of possibilities for creating "smart" and responsive nanomaterials.
While alkanethiols will continue to be the workhorse for creating simple, well-defined surfaces, the future of many advanced nanotechnology applications lies in the ability to impart dynamic and interactive properties to surfaces and nanoparticles. In this context, PYET and other functionalized thiols will play an increasingly important role.
Future research will likely focus on:
-
Developing more complex pyridine-based linkers with tailored electronic and recognition properties.
-
Integrating PYET-functionalized materials into more complex devices , such as multiplexed biosensors and molecular-scale logic circuits.
-
Exploring the in vivo applications of PYET-functionalized nanoparticles for targeted drug delivery and diagnostics.
By understanding the fundamental properties of 4-Pyridineethanethiol and its performance in comparison to other molecular linkers, researchers can make more informed decisions in the design and fabrication of next-generation nanotechnologies.
References
- 1. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Pyridineethanethiol Hydrochloride
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. Handling specialized reagents like 4-Pyridineethanethiol Hydrochloride requires not only precision in our experiments but also in our disposal practices. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Part 1: Immediate Safety Profile and Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound presents multiple health hazards that dictate the necessary safety precautions.[1][2]
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with the skin.[1][3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3]
-
Sensitization: It may cause an allergic skin reaction.[1]
-
Odor: As a thiol (mercaptan), it possesses a powerful and unpleasant odor, a characteristic that serves as an immediate, albeit undesirable, indicator of its presence.[4]
The causality for stringent handling procedures is clear: direct contact can lead to immediate irritation and potential long-term sensitization, while inhalation affects the respiratory system. The primary objective is to prevent any direct physical contact or aerosol inhalation.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| GHS Hazard Classification | Hazard Statement | Required PPE & Engineering Controls |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] | Gloves: Compatible chemical-resistant gloves (e.g., Nitrile). Lab Coat: Standard laboratory coat. Ventilation: Always handle in a certified chemical fume hood.[5][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | Gloves & Clothing: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | Eye Protection: Chemical safety goggles or a face shield as described by OSHA regulations.[5] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | Gloves: Consistent use of gloves is critical to prevent sensitization. |
| Specific target organ toxicity | H335: May cause respiratory irritation.[2] | Ventilation & Respirator: Work in a chemical fume hood. A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[5] |
Part 2: Waste Classification and Segregation
Proper disposal begins with correct waste classification. This compound waste is categorized as hazardous chemical waste. It is crucial to never mix this waste with non-hazardous trash or dispose of it down the drain.[2]
Core Principle: All waste streams containing this chemical, regardless of concentration or form (solid, liquid, contaminated debris), must be segregated and labeled as hazardous waste for collection by a licensed disposal facility.[6]
Part 3: Step-by-Step Disposal and Decontamination Protocols
The mandated disposal route for this compound is high-temperature incineration in a licensed hazardous waste facility.[2][7] The following protocols are designed to prepare the waste for safe collection and transport to such a facility.
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully overpack it into a larger, compatible, and sealable container.
-
Labeling: The container must be clearly labeled with its full chemical name: "this compound," the CAS number (6298-11-9), and the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]
-
Waste Tagging: Attach a completed hazardous waste tag, as required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents.[6] The storage area should be cool, dry, and well-ventilated.
-
Collection: Arrange for pickup by your institution's EHS or a contracted hazardous waste disposal company.
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the chemical.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a sturdy, sealable bag or a labeled drum).[6]
-
Odor Control: To manage the potent thiol odor, it is best practice to double-bag the waste. Seal the primary bag (e.g., a heavy-duty zip-lock bag) before placing it into the secondary labeled waste container.[4]
-
Labeling: Clearly label the container "Hazardous Waste" and list the contents, including "this compound Contaminated Debris."
-
Storage & Collection: Store and arrange for collection as described in Protocol 1.
Protocol 3: Decontamination of Glassware
Due to the persistent and noxious odor of thiols, simple washing is insufficient. A chemical inactivation step is required.[4][8]
-
Work Area: Conduct all decontamination procedures inside a certified chemical fume hood.
-
Prepare Bleach Bath: In a designated plastic container, prepare a decontamination bath of household bleach (sodium hypochlorite solution) or a 10% bleach solution in water.[8] This oxidizing agent converts the thiol into less odorous and more water-soluble sulfonate species.
-
Soak Glassware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure all contaminated surfaces are fully submerged. Allow the glassware to soak for a minimum of 12-24 hours.[4][8]
-
Rinse and Wash: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.
-
Disposal of Bleach Bath: The used bleach solution is now considered hazardous waste as it contains the oxidized chemical byproducts. It must be collected in a compatible, sealed container, labeled as "Hazardous Waste: Bleach solution used for Thiol Decontamination," and disposed of through your EHS department.[4] Do not pour it down the drain.
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's emergency response team (EHS).[6]
-
Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1, including a respirator if necessary.
-
Containment & Cleanup (Small Spills):
-
Decontaminate Surface: Wipe the spill area with a cloth soaked in the 10% bleach solution. Allow the bleach to sit on the surface for 10-15 minutes, then wipe clean with a damp cloth. All cleaning materials must be disposed of as hazardous waste (Protocol 2).
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Decision workflow for handling 4-Pyridineethanethiol HCl waste.
References
- 1. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. fishersci.com [fishersci.com]
Mastering the Vigilant Handling of 4-Pyridineethanethiol Hydrochloride: A Guide to Proactive Laboratory Safety
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of specialized chemical reagents demands more than just procedural adherence; it requires a deep, causal understanding of the potential hazards and the rationale behind each safety measure. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 4-Pyridineethanethiol Hydrochloride, moving beyond a simple checklist to instill a culture of proactive safety and build unwavering trust in your experimental outcomes.
Understanding the Hazard Profile: More Than the Sum of Its Parts
This compound presents a dual-faceted hazard profile, stemming from both its thiol and hydrochloride components. A comprehensive understanding of these intrinsic properties is the bedrock of safe handling.
The thiol group (-SH), notorious for its potent and unpleasant odor, is detectable by the human nose at exceptionally low concentrations, often in the parts-per-billion range.[1][2] While not always indicative of a toxicologically significant exposure at these levels, the odor itself is classified as a statutory nuisance and can cause adverse reactions such as headaches and nausea.[1] This characteristic necessitates vigilant containment to prevent widespread laboratory and building contamination.
The hydrochloride salt form of this compound, coupled with its pyridine base, contributes to its classification as an irritant. Safety data sheets indicate that this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4] Furthermore, it is classified as harmful if swallowed or in contact with skin.[3][5]
Table 1: Hazard Identification and GHS Classification for this compound [3][4]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H317: May cause an allergic skin reaction | Sensitization, Skin (Category 1) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
While specific occupational exposure limits for this compound have not been established, it is prudent to consider the limits for its parent compound, pyridine.
Table 2: Occupational Exposure Limits for Pyridine [6][7][8][9]
| Organization | Limit (8-hour Time-Weighted Average) |
| ACGIH (TLV) | 1 ppm |
| NIOSH (REL) | 5 ppm (15 mg/m³) |
| OSHA (PEL) | 5 ppm (15 mg/m³) |
Note: These limits are for pyridine and should be used as a conservative guideline for handling this compound in the absence of specific data.
Personal Protective Equipment (PPE): A Proactive Defense
The selection and use of appropriate PPE is your primary line of defense against the hazards posed by this compound. The following workflow illustrates the decision-making process for ensuring adequate protection.
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing the release of this malodorous compound.
3.1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood to contain its potent odor and any potential vapors or dust.[10]
-
Gather Materials: Before beginning, ensure all necessary equipment, including waste containers and spill cleanup materials, are within the fume hood to minimize movement in and out of the containment area.
-
Ventilation Check: Verify that the fume hood is functioning correctly, with a face velocity appropriate for handling hazardous chemicals.
3.2. Handling the Compound:
-
Personal Protective Equipment: Don a standard laboratory coat, chemical-resistant gloves (nitrile is a suitable option), and chemical safety goggles.[4][10][11] A full-face shield may be warranted for larger quantities or when there is a significant splash risk.[12]
-
Weighing and Transfer: If working with the solid form, handle it carefully to avoid generating dust. Use a spatula for transfers and weigh the compound in a tared container within the fume hood. For liquid transfers, use a syringe or cannula to prevent splashing and minimize odor release.
-
Solution Preparation: When dissolving the compound, add it to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[12][13]
-
Reaction Setup: Keep all vessels containing this compound covered or sealed to the greatest extent possible. If reactions need to be vented, use a trap containing a bleach solution to "scrub" the exiting gas and neutralize the thiol odor.[14]
Disposal Plan: Managing the Aftermath
Proper waste management is a critical final step to ensure the safety of all laboratory personnel and to remain in compliance with environmental regulations.
4.1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound into a designated, clearly labeled hazardous waste container.[15] This includes reaction mixtures, washes, and any other solutions containing the compound.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and paper towels, in a separate, sealed, and clearly labeled hazardous waste bag or container.[10][15] To mitigate odor, it is best practice to place these items in a zip-lock bag before adding them to the main solid waste container.[2]
4.2. Decontamination:
-
Glassware and Equipment: All non-disposable items that have come into contact with this compound should be decontaminated before being removed from the fume hood.[10][14] This is effectively achieved by rinsing with or soaking in a freshly prepared bleach solution (a 1:1 mixture of household bleach and water is often sufficient).[14] The oxidation of the thiol group by the sodium hypochlorite in bleach neutralizes its potent odor.[2][10] Allow for a sufficient contact time, potentially overnight, to ensure complete decontamination.[14]
-
Work Surfaces: Wipe down all surfaces within the fume hood that may have been exposed to the compound with a bleach solution, followed by a water rinse.[10]
4.3. Final Disposal:
-
Hazardous Waste Tagging: Ensure all waste containers are properly labeled with a hazardous waste tag that accurately lists the contents.
-
Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal in accordance with all local, state, and federal regulations.[16]
By internalizing the principles and protocols outlined in this guide, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your research. A commitment to safety is a commitment to scientific excellence.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. This compound | C7H10ClNS | CID 11446637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. E-Limit [elimit.online.worksafebc.com]
- 8. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. research.columbia.edu [research.columbia.edu]
- 11. quora.com [quora.com]
- 12. chemtradeasia.com [chemtradeasia.com]
- 13. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 14. How To [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
